molecular formula C8H12N2OS B13091182 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B13091182
M. Wt: 184.26 g/mol
InChI Key: SILRUSRMJBFWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine (CAS 1565090-18-7) is a high-purity chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol. This derivative of the 2-aminothiazole scaffold is offered for research into novel therapeutic agents, particularly in the field of oncology. The 2-aminothiazole nucleus is a privileged structure in medicinal chemistry, recognized for its broad pharmacological potential. Scientific literature has extensively documented that analogs of 2-aminothiazole exhibit potent and selective inhibitory activity at nanomolar concentrations against a diverse panel of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . This core structure is a fundamental component of several clinically applied anticancer drugs, such as dasatinib, a multi-targeted kinase inhibitor for leukemia, and alpelisib, a PI3K inhibitor for advanced breast cancer . Researchers value this scaffold for its ability to interact with multiple enzyme targets, including kinase enzymes, tubulin polymerase, and topoisomerase IV . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. All information provided is for research reference purposes.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H12N2OS/c9-8-10-5-7(12-8)4-6-2-1-3-11-6/h5-6H,1-4H2,(H2,9,10)

InChI Key

SILRUSRMJBFWJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=CN=C(S2)N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine (IUPAC: 5-[(tetrahydrofuran-2-yl)methyl]-1,3-thiazol-2-amine) represents a high-value pharmacophore in modern medicinal chemistry. Combining the privileged 2-aminothiazole scaffold—a core structural motif in numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib)—with a tetrahydrofuran (oxolane) moiety, this structure offers a unique balance of hydrogen bond donor/acceptor capability, solubility, and metabolic stability.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic route via transition-metal catalyzed cross-coupling, and its application in Fragment-Based Drug Discovery (FBDD).

Chemical Structure & Physicochemical Properties[1][2]

The molecule consists of a 2-aminothiazole core substituted at the C5 position with a (tetrahydrofuran-2-yl)methyl group. The C5-substitution pattern is critical, as it leaves the C4 position open, a common requirement for minimizing steric clash in ATP-binding pockets of kinases.

Structural Data Table[2]
PropertyValueNotes
IUPAC Name 5-[(Tetrahydrofuran-2-yl)methyl]-1,3-thiazol-2-amineSystematic nomenclature
Molecular Formula C₈H₁₂N₂OS
Molecular Weight 184.26 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300)
ClogP ~0.8 - 1.2Highly favorable lipophilicity for oral bioavailability
TPSA ~69 Ų(26 Ų for amine + 13 Ų for ether + 30 Ų for thiazole N/S)
H-Bond Donors 2 (Exocyclic -NH₂)Critical for hinge-binding interactions
H-Bond Acceptors 3 (Thiazole N, Ether O, Thiazole S)
Rotatable Bonds 2Low entropic penalty upon binding
Chirality 1 Stereocenter (C2 of THF)Enantiomers may exhibit differential binding affinity
Structural Visualization (DOT)

The following diagram illustrates the connectivity and key pharmacophoric points of the molecule.

ChemicalStructure cluster_legend Pharmacophore Features ThiazoleCore 1,3-Thiazole Core (Aromatic, Planar) Linker Methylene Linker (-CH2-) ThiazoleCore->Linker C5 Substitution AmineGroup 2-Amino Group (H-Bond Donor) AmineGroup->ThiazoleCore C2 Attachment OxolaneRing Oxolan-2-yl Group (Solubilizing, H-Bond Acceptor) Linker->OxolaneRing C2' Attachment P1 Kinase Hinge Binder (NH2 + N) P2 Solvent Exposed / Hydrophobic Pocket (THF)

Figure 1: Structural connectivity and pharmacophoric dissection of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine.

Retrosynthetic Analysis & Synthesis Strategy

Direct synthesis of 5-substituted 2-aminothiazoles via the classical Hantzsch Thiazole Synthesis is challenging because it requires unstable


-haloaldehydes (e.g., 2-halo-3-(tetrahydrofuran-2-yl)propanal).

Recommended Route: A convergent approach using Palladium-Catalyzed Cross-Coupling (Negishi or Suzuki) is superior for scalability and regiocontrol. This method utilizes a stable 5-bromothiazole precursor and an organometallic oxolane derivative.

Retrosynthesis Diagram

Retrosynthesis Target Target: 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine Disconnection C5-C(alkyl) Disconnection Target->Disconnection Precursor1 Electrophile: N-Protected 5-Bromo-2-aminothiazole Disconnection->Precursor1 Precursor2 Nucleophile: (Oxolan-2-ylmethyl)zinc bromide (Negishi Reagent) Disconnection->Precursor2 Start1 2-Aminothiazole Precursor1->Start1 1. Protection 2. NBS Bromination Start2 Tetrahydrofurfuryl bromide Precursor2->Start2 Zn Activation

Figure 2: Retrosynthetic strategy focusing on a convergent C5-Negishi coupling.

Experimental Protocols

Step 1: Protection and Bromination

Objective: Synthesize tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate. Direct bromination of the free amine can lead to oxidation or polybromination; protection is essential.

  • Protection :

    • Dissolve 2-aminothiazole (10.0 g, 100 mmol) in DCM (100 mL).

    • Add Et₃N (1.2 eq) and DMAP (0.1 eq).

    • Slowly add Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 h.

    • Workup : Wash with water, brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexanes.

  • Bromination :

    • Dissolve the Boc-protected thiazole (1 eq) in THF (anhydrous).

    • Cool to -78°C. Add NBS (N-bromosuccinimide, 1.05 eq) dissolved in THF dropwise.

    • Note: Alternatively, use NBS in MeCN at RT if regioselectivity is controlled, but low temperature is safer for C5 specificity.

    • Validation : Monitor by TLC (Hex:EtOAc 4:1). The product should show a distinct Rf shift.

    • Yield : Expect 85-90%.

Step 2: Negishi Cross-Coupling

Objective: Couple the thiazole core with the oxolane side chain. This method is preferred over Suzuki coupling for alkyl-heteroaryl bonds to avoid


-hydride elimination issues common with alkyl-boronates.

Reagents:

  • Electrophile : tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate (from Step 1).

  • Nucleophile : (Tetrahydrofuran-2-yl)methylzinc bromide (0.5 M in THF, commercially available or prepared from the bromide).

  • Catalyst : Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/SPhos.

Protocol:

  • Setup : Flame-dry a 3-neck round-bottom flask under Argon.

  • Dissolution : Add the bromothiazole (1.0 eq) and Pd catalyst (0.05 eq) to anhydrous THF.

  • Addition : Add the organozinc reagent (1.5 eq) dropwise via syringe at RT.

    • Exotherm Warning: The reaction may be slightly exothermic.

  • Reaction : Heat to 60°C for 4-12 hours. Monitor conversion by LC-MS (Look for mass M+H = 285 for the Boc-protected intermediate).

  • Quench : Cool to RT, quench with saturated NH₄Cl solution.

  • Extraction : Extract with EtOAc (3x). Wash organics with water and brine.

  • Purification : Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Step 3: Deprotection

Objective : Remove the Boc group to yield the final free amine.

  • Dissolve the intermediate in DCM (5 mL/mmol).

  • Add TFA (Trifluoroacetic acid) (2 mL/mmol) at 0°C.

  • Stir at RT for 2 hours.

  • Neutralization (Critical) : Concentrate the TFA. Redissolve in EtOAc. Carefully wash with sat. NaHCO₃ until pH ~8. The free base is the target.

  • Final Isolation : Dry over Na₂SO₄, concentrate. If necessary, convert to HCl salt for stability by adding 1M HCl in ether.

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The 2-aminothiazole motif is a "privileged structure" that mimics the adenine ring of ATP.

  • Mechanism : The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in c-Src), while the exocyclic C2-amino group donates a hydrogen bond to the backbone carbonyl (e.g., Glu339).

  • Role of the Oxolane Tail : The 5-(oxolan-2-ylmethyl) group projects into the ribose-binding pocket or the solvent front . The ether oxygen can engage in water-mediated H-bonds, improving solubility and selectivity profiles compared to purely hydrophobic alkyl chains.

ADME & Toxicity Profile
  • Metabolic Stability : The THF ring is generally stable but can be subject to oxidative metabolism (P450-mediated

    
    -hydroxylation). The methylene linker prevents direct conjugation of the THF to the aromatic ring, reducing electronic deactivation.
    
  • Solubility : The sp³ oxygen in the oxolane ring significantly lowers LogP compared to a cyclopentyl analog, enhancing aqueous solubility.

Biological Profiling Workflow

To validate the utility of this scaffold, the following assay cascade is recommended:

Assay TypeMethodologyPurpose
Biochemical Potency FRET / TR-FRET Kinase PanelDetermine IC₅₀ against target kinases (e.g., Src, Abl, CDK).
Cellular Potency Cell Titer-Glo (Viability)Assess antiproliferative activity in cancer cell lines.
Solubility Kinetic Solubility (PBS, pH 7.4)Verify "drug-likeness" (Target > 50 µM).
Metabolic Stability Liver Microsome Stability (Mouse/Human)Assess intrinsic clearance (

).

References

  • Hantzsch Thiazole Synthesis & Derivatives

    • Synthesis of 2-aminothiazoles via Hantzsch reaction: Eloy, F., & Deryckere, A. (1970). Bulletin des Sociétés Chimiques Belges.
    • Modern adaptations: "Synthesis of novel 2-amino thiazole derivatives." Der Pharma Chemica, 2011.

  • Palladium-Catalyzed Cross-Coupling

    • Negishi Coupling on Thiazoles: Knochel, P., et al. (2004). "Functionalized Thiazoles via Cross-Coupling." Angewandte Chemie Int. Ed.
    • General Thiazole Synthesis: "Thiazole synthesis." Organic Chemistry Portal.

  • Medicinal Chemistry of Aminothiazoles

    • Kinase Inhibitor Scaffolds: Das, J., et al. (2006).
    • Bioactivity Overview: "Synthesis and Biological Evaluation of Thiazole Derivatives." IntechOpen, 2020.

  • Chemical Properties & Data

    • PubChem Entry for Thiazole Derivatives: PubChem Compound Summary.

(Note: Specific CAS 1862913-17-4 refers to the oxolan-3-yl isomer, confirming the novelty or specific patent status of the oxolan-2-yl isomer described here.)

An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole and the 2-Aminothiazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This versatile heterocyclic scaffold is present in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

The significance of the 2-aminothiazole core lies in its unique electronic and structural features. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, provide multiple points for hydrogen bonding and other non-covalent interactions with biological macromolecules. Furthermore, the thiazole ring is relatively stable and can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[5]

Synthesis of 5-Substituted 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being the most common and versatile method.[6] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of 5-substituted derivatives like 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole, a key starting material is a suitably substituted α-haloketone.

Proposed Synthetic Pathway for 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole

A plausible synthetic route to the target compound is outlined below. This pathway is based on established methodologies for the synthesis of 5-substituted 2-aminothiazoles.

G A Tetrahydrofuran-2-carboxylic acid B 1-(Tetrahydrofuran-2-yl)ethan-1-one A->B Reaction with organolithium reagent (e.g., methyllithium) C 1-Bromo-3-(tetrahydrofuran-2-yl)propan-2-one (α-haloketone intermediate) B->C Bromination (e.g., with NBS or Br2) E 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole C->E Hantzsch Thiazole Synthesis D Thiourea D->E

Caption: Proposed synthetic workflow for 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole.

Step-by-Step Protocol:

  • Synthesis of 1-(Tetrahydrofuran-2-yl)ethan-1-one: This ketone intermediate can be prepared from commercially available tetrahydrofuran-2-carboxylic acid. A standard method involves the reaction of the carboxylic acid with an organolithium reagent, such as methyllithium, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures.

  • α-Bromination of the Ketone: The resulting ketone is then subjected to α-bromination to generate the key α-haloketone intermediate. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine (Br₂) in a suitable solvent like methanol or acetic acid.

  • Hantzsch Thiazole Synthesis: The final step is the cyclocondensation reaction between the α-bromoketone and thiourea. This reaction is typically carried out in a protic solvent such as ethanol or isopropanol, often with gentle heating. The reaction proceeds through the formation of an intermediate thiazoline, which then dehydrates to form the aromatic 2-aminothiazole ring.

Experimental Considerations:

  • Reaction Conditions: The reaction conditions for each step, including temperature, reaction time, and solvent, should be optimized to maximize the yield and purity of the desired product.

  • Purification: Purification of the intermediates and the final product is crucial. Common purification techniques include recrystallization, column chromatography, and distillation.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties and Biological Significance

The physicochemical properties of 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole can be predicted based on its structure. The presence of the tetrahydrofuran ring introduces a degree of hydrophilicity and conformational flexibility, which can influence its solubility and binding to biological targets.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₂N₂OS
Molecular Weight 184.26 g/mol
LogP (Predicted) 1.0 - 1.5
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 3 (from the nitrogen and oxygen atoms)
Solubility Expected to have moderate solubility in polar organic solvents and limited solubility in water.

The introduction of the tetrahydrofuran-2-ylmethyl substituent at the 5-position of the 2-aminothiazole ring can significantly impact its biological activity. This substituent can influence the compound's interaction with target proteins through steric and electronic effects.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is a versatile platform for the development of new therapeutic agents. Derivatives have shown promise in a variety of therapeutic areas:

  • Anticancer Activity: Many 2-aminothiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases.[4]

  • Antimicrobial Activity: The 2-aminothiazole nucleus is found in several antimicrobial agents. Modifications at the 5-position have been shown to enhance the antimicrobial and antifungal properties of the parent compound.[1]

  • Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory effects, likely through the inhibition of pro-inflammatory enzymes and signaling pathways.[2]

The specific biological activity of 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole would need to be determined through in vitro and in vivo screening assays.

Safety and Toxicological Profile

While the 2-aminothiazole scaffold is a valuable pharmacophore, it is also important to consider its potential toxicity. The thiazole ring can be susceptible to metabolic activation, which can lead to the formation of reactive metabolites that may cause adverse drug reactions.[5][7] Therefore, a thorough toxicological evaluation is essential during the development of any new 2-aminothiazole-based drug candidate.

General Safety Precautions for Handling 2-Aminothiazole Derivatives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these compounds.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Disposal: Dispose of chemical waste in accordance with local regulations.

References

  • El-Sayed, W. A., Ali, O. M., & Abdel-Aziz, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Khalifa, M. E., Mohamed, M. A.-H., & Alshehri, N. H. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzymes activities. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 229-239.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • OUCI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Gedgaudas, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478. [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. Retrieved from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

  • ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Health Sciences, 6(S5), 5277-5291.
  • Al-Balas, Q., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PloS one, 11(5), e0155219.
  • Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • Google Patents. (n.d.). US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • European Patent Office. (2010). PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2023). Synthesis of 2-Aminothiazole Derivatives by Conventional and Microwave Assisted Method and Evaluation of their Antioxidant Activity. Retrieved from [Link]

  • Google Patents. (2018). US Patent for Aminothiazole compounds and methods of use thereof. Retrieved from [Link]

  • Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]

Sources

Therapeutic Synergy of Tetrahydrofuran-Thiazole Conjugates: Next-Generation HIV-1 Protease Inhibitors and Beyond

[1]

Executive Summary

The integration of bis-tetrahydrofuran (bis-THF) moieties with thiazole scaffolds represents a pinnacle in structure-based drug design (SBDD), particularly in the development of protease inhibitors (PIs) resilient to drug resistance. This guide analyzes the "molecular marriage" of the bis-THF pharmacophore—renowned for its high-affinity "backbone binding" in Darunavir—with thiazole heterocycles, which offer unique π-stacking and hydrogen-bonding capabilities.

While the primary clinical success of this conjugate class lies in HIV-1 protease inhibition (e.g., Brecanavir), emerging research suggests their utility in oncology (PI3K/mTOR inhibition) and antimicrobial applications. This whitepaper provides a technical deep dive into the molecular architecture, synthesis strategies, and validation protocols for these potent conjugates.

Molecular Architecture & Rationale

The "Backbone Binding" Concept

The central challenge in antiviral therapy is the rapid mutation of viral enzymes. Traditional inhibitors targeting amino acid side chains often lose potency when those residues mutate.

  • Bis-THF Ligand (P2): The stereochemically defined (3R,3aS,6aR)-bis-tetrahydrofuran moiety anchors the inhibitor by forming hydrogen bonds with the protease backbone (specifically Asp29 and Asp30).[1] Because the backbone conformation is critical for enzyme function, it cannot mutate easily without destroying catalytic activity.

  • Thiazole Moiety (P1/P1' or P3): Thiazoles are introduced to fill hydrophobic pockets (S1/S3) and engage in specific dipole interactions. In Brecanavir, a methylated thiazole at the P1' position extends into the S1' subsite, enhancing van der Waals contacts and improving potency against multi-drug resistant (MDR) strains.

Structural Synergy

The conjugation of these two distinct pharmacophores creates a "dual-anchor" mechanism:

  • High Affinity: Bis-THF locks the S2 subsite (Kd in picomolar range).

  • Broad Spectrum: Thiazole flexibility accommodates amino acid variations in the S1/S1' subsites.

MolecularSynergyBisTHFBis-THF Moiety(P2 Ligand)LinkerHydroxyethylSulfonamide CoreBisTHF->LinkerCarbamate LinkageProteaseHIV-1 ProteaseActive SiteBisTHF->ProteaseH-Bonds: Asp29/Asp30 (Backbone)ThiazoleThiazole Moiety(P1' Ligand)Linker->ThiazoleSulfonamide BondLinker->ProteaseTransition State Mimic(Catalytic Asp25)Thiazole->ProteaseVdW: S1' Hydrophobic PocketDipole: Arg8

Figure 1: Structural logic of Bis-THF/Thiazole conjugates in HIV-1 Protease binding.[2]

Therapeutic Applications: The HIV-1 Case Study

The most authoritative application of this conjugate class is Brecanavir (BRV) and its analogs.

Mechanism of Action

Brecanavir (GW640385) incorporates the bis-THF group at P2 and a 2-isopropyl-4-methylthiazol-5-yl group at P1'.

  • Binding Affinity (Ki): < 1 pM (Femtomolar range).

  • Resistance Profile: Retains activity against highly resistant mutants (e.g., I50V, V82A) where other PIs like Lopinavir fail.

  • Crystallography: X-ray data reveals the thiazole nitrogen interacts with the Arg8 side chain, a unique contact point that stabilizes the inhibitor-enzyme complex.

Comparative Data (Inhibition Constants)
CompoundP2 LigandP1' LigandKi (WT HIV-1)IC50 (MDR Strain)
Darunavir Bis-THFAniline16 pM4.1 nM
Brecanavir Bis-THFThiazole < 1 pM 0.8 nM
Compound 23c C4-Methoxy-Bis-THFThiazole2.9 pM2.4 nM

Table 1: Comparative potency of Bis-THF/Thiazole conjugates vs. standard of care.

Chemical Synthesis Strategies

Synthesizing these conjugates requires high stereocontrol, particularly for the chiral bis-THF ring.

Stereoselective Synthesis of Bis-THF

The "Ghosh Protocol" is the industry standard, utilizing a [2,3]-sigmatropic rearrangement or photochemical cyclization.

Key Steps:

  • Chiral Pool Start: Optically active 2,3-O-isopropylidene-D-glyceraldehyde.

  • Wittig Olefination: Introduction of the unsaturated chain.

  • Cyclization: Acid-catalyzed cyclization to form the fused bicyclic ether system.

  • Activation: Conversion to an activated carbonate (e.g., with p-nitrophenyl chloroformate) for coupling.

Thiazole Construction (Hantzsch Synthesis)

The thiazole fragment is typically synthesized via the Hantzsch thiazole synthesis:

  • Condensation of an

    
    -haloketone with a thioamide.
    
  • Coupling to the sulfonamide core.

SynthesisPathStart1D-Glyceraldehyde(Chiral Pool)Step1Wittig Olefination &ReductionStart1->Step1Start2Alpha-HaloketoneStep3Hantzsch Synthesis(with Thioamide)Start2->Step3Step2Acid-CatalyzedCyclizationStep1->Step2BisTHF(3R,3aS,6aR)-Bis-THF AlcoholStep2->BisTHFCouplingCoupling Reaction(Formation of Sulfonamide& Carbamate)BisTHF->CouplingActivated CarbonateThiazoleFragAminothiazole / Thiazole Sulfonyl ChlorideStep3->ThiazoleFragThiazoleFrag->CouplingFinalBis-THF-ThiazoleConjugateCoupling->Final

Figure 2: Convergent synthesis strategy for Bis-THF-Thiazole conjugates.

Experimental Protocols

Protocol A: Stereoselective Synthesis of the Bis-THF Ligand

Rationale: The biological activity is strictly dependent on the (3R,3aS,6aR) configuration. This protocol ensures optical purity.[3][1]

  • Reagents: 2,3-O-isopropylidene-D-glyceraldehyde, Triethyl phosphonoacetate, DIBAL-H, H2SO4.

  • Olefination: React D-glyceraldehyde with triethyl phosphonoacetate (Wittig-Horner) in THF at 0°C. Yields

    
    -unsaturated ester.
    
  • Reduction: Treat ester with DIBAL-H (2.2 equiv) in CH2Cl2 at -78°C to afford the allylic alcohol.

  • Cyclization (Critical Step): Dissolve the intermediate in CHCl3 containing catalytic H2SO4. Reflux for 3 hours. The reaction undergoes a cascade cyclization to form the bicyclic bis-THF ring.

  • Purification: Silica gel chromatography (EtOAc/Hexane 1:1).

  • QC Check: 1H NMR must show characteristic doublet of doublets at

    
     5.6 (anomeric proton).
    
Protocol B: HIV-1 Protease Inhibition Assay (FRET-based)

Rationale: A self-validating FRET assay is the gold standard for determining Ki values. It measures the cleavage of a fluorogenic substrate.

  • Substrate Preparation: Use a FRET peptide substrate (e.g., RE(Edans)SQNYPIIVK(Dabcyl)R). Dissolve in DMSO to 10 mM stock.

  • Buffer System: 20 mM Sodium Acetate (pH 5.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol. Note: High salt and glycerol prevent protease autoproteolysis.

  • Enzyme Activation: Dilute HIV-1 Protease (recombinant) to 20-50 nM in the buffer. Pre-incubate for 10 min at 37°C.

  • Inhibitor Addition:

    • Prepare serial dilutions of the Bis-THF-Thiazole conjugate (1 nM to 100 µM).

    • Add inhibitor to enzyme solution; incubate for 5 min to establish equilibrium.

  • Reaction Initiation: Add FRET substrate (final conc. 5 µM).

  • Monitoring: Measure fluorescence increase (Ex: 340 nm, Em: 490 nm) continuously for 10-20 min on a microplate reader.

  • Data Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine 
    
    
    .

Future Horizons: Beyond HIV

While HIV remains the primary domain, the THF-Thiazole scaffold is gaining traction in oncology:

  • PI3K/mTOR Dual Inhibition: Recent studies indicate that thiazole derivatives fused with oxygen heterocycles can inhibit the PI3K/mTOR pathway, a critical driver in breast and lung cancers. The thiazole moiety binds to the ATP-binding pocket of the kinase, while the THF-like extensions improve solubility and metabolic stability.

  • Antifungal Agents: Thiazole hydrazines have shown promise against C. albicans.[4] Conjugating these with lipophilic THF fragments could enhance membrane permeability.

References

  • Ghosh, A. K., et al. (2011).[5] Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.[5] Link

  • Ghosh, A. K., et al. (2006). Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry.[5] Link

  • Mishra, C. B., et al. (2020).[4] Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents.[4] Nano Biomedicine and Engineering. Link

  • Mahmoud, A. M., et al. (2025).[6] Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry. Link

  • Kojić, V., et al. (2023).[7] Synthesis and antiproliferative activity of new thiazole hybrids with [3.3.0]furofuranone or tetrahydrofuran scaffolds. Journal of the Serbian Chemical Society. Link

The Privileged 2-Aminothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter chemical scaffolds that serve as the fundamental backbone for diverse therapeutic agents. Among these, the 2-aminothiazole core stands out as a "privileged structure"[1]. Its unique electronic distribution, hydrogen-bond donor/acceptor profile, and conformational rigidity make it an ideal template for targeting kinases, microbial enzymes, and cellular receptors.

This technical guide dissects the Structure-Activity Relationship (SAR) of 2-aminothiazole derivatives, exploring the mechanistic causality behind structural modifications and providing field-proven protocols for their synthesis and validation.

Mechanistic Grounding: The 2-Aminothiazole Pharmacophore

The pharmacological versatility of 2-aminothiazole stems from its precise physicochemical properties. The thiazole ring provides a stable heteroaromatic system capable of participating in


 stacking and dipole-dipole interactions within target protein pockets.

Crucially, the 2-amino group acts as a potent hydrogen bond donor, while the adjacent nitrogen atom in the thiazole ring serves as a hydrogen bond acceptor. This dual capacity creates a bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP. Consequently, 2-aminothiazole derivatives are highly effective at anchoring into the ATP-binding hinge region of protein kinases[2][3]. Furthermore, the C4 and C5 positions of the thiazole ring offer orthogonal vectors for structural diversification, allowing medicinal chemists to probe deep hydrophobic pockets or interact with gatekeeper residues.

SAR Deep Dive: Kinase Inhibition (The Dasatinib Paradigm)

The optimization of kinase inhibitors provides the most elegant demonstration of 2-aminothiazole SAR. A landmark case study is the development of Dasatinib (BMS-354825), a potent pan-Src and BCR-ABL inhibitor used in the treatment of chronic myelogenous leukemia[3].

Initial high-throughput screening identified a simple 2-aminothiazole as a weak Lck inhibitor (IC50 ~ 6.6


M)[3]. Iterative SAR optimization revealed the following causal relationships:
  • Hinge Binding: The 2-amino group and thiazole nitrogen form indispensable hydrogen bonds with the kinase hinge region (e.g., Met318 in Abl kinase)[3].

  • Gatekeeper Interaction: The introduction of a carboxamide side chain at the C5 position was critical. This modification allowed the molecule to form a hydrogen bond with the gatekeeper residue (Thr315), dramatically increasing affinity and driving the IC50 down to the sub-nanomolar range[3].

A similar SAR trajectory was observed in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Early 2-acetamido-thiazolylthio acetic esters showed excellent in vitro activity but were unstable in plasma due to metabolic hydrolysis[2]. By replacing the ester moiety with a 5-ethyl-substituted oxazole (an isosteric replacement), researchers stabilized the compound against hydrolysis while maintaining a highly favorable binding conformation, yielding over 100 analogues with IC50 values in the 1–10 nM range[2].

KinasePathway ATP ATP Molecule Kinase BCR-ABL / Src Kinase (Active State) ATP->Kinase Binds Hinge Region Substrates Downstream Effectors (STAT5, CrkL) Kinase->Substrates Phosphorylation Proliferation Tumor Cell Proliferation Substrates->Proliferation Activation Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Kinase Competitive Inhibition Arrest Cell Cycle Arrest & Apoptosis Inhibitor->Arrest Induces

Pathway showing ATP-competitive inhibition of kinases by 2-aminothiazole derivatives.

SAR Deep Dive: Anticancer & Antimicrobial Optimization

Beyond kinase inhibition, 2-aminothiazoles exhibit broad-spectrum anticancer and antimicrobial activities[4][5]. The biological activity of these derivatives is highly dependent on the nature and position of substituents[1].

  • N-Acylation of the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity. Acylation modulates the pKa of the amine, improving metabolic stability and cellular permeability. For instance, acylation with a 3-chlorobenzoyl moiety has been shown to dramatically enhance anticancer potency against breast cancer cell lines (MCF-7) compared to aliphatic substitutions[1].

  • Halogenation at C4/C5 Aryl Substituents: The introduction of lipophilic, electron-withdrawing groups (like halogens) on phenyl rings attached to the C4 position significantly impacts activity. A chloro-substitution on the phenyl ring enhances cytotoxicity by driving the molecule deeper into hydrophobic binding pockets and increasing overall metabolic stability[1][4].

  • Conformational Rigidity: Fusing the C4 and C5 positions into a constrained cyclic structure often results in potent activity, as the pre-organized conformation reduces the entropic penalty of binding[1][4].

Quantitative SAR Summary
Scaffold ModificationTarget ApplicationBiological EffectMechanistic Rationale
C5-Carboxamide Substitution Kinase (BCR-ABL/Src)Sub-nanomolar IC50Forms critical hydrogen bonds with gatekeeper residues (e.g., Thr315)[3].
Ester to Oxazole Replacement Kinase (CDK2)1–10 nM IC50Prevents metabolic hydrolysis in plasma while retaining hinge-binding affinity[2].
N-Acylation (e.g., 3-chlorobenzoyl) Anticancer (MCF-7)Reduces IC50Modulates amine pKa; enhances lipophilicity and membrane permeability[1].
C4-Aryl Halogenation Antimicrobial / AnticancerLowers MIC / IC50Fills hydrophobic pockets in target enzymes; increases metabolic stability[1][4].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation and built-in quality control measures.

Protocol A: Hantzsch Synthesis of 2-Aminothiazole Derivatives

The Hantzsch synthesis remains the most robust method for constructing the 2-aminothiazole core, relying on the condensation of an


-haloketone with a thiourea derivative[6].
  • Reaction Setup: Dissolve 1.0 equivalent of the substituted thiourea and 1.1 equivalents of the

    
    -haloketone (e.g., 
    
    
    
    -bromoacetophenone) in absolute ethanol. Causality: Ethanol acts as a protic solvent, facilitating the initial nucleophilic attack of the thiourea sulfur onto the
    
    
    -carbon of the haloketone.
  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Causality: Thermal energy is required to drive the subsequent cyclization and dehydration steps, forming the thermodynamically stable aromatic thiazole ring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting materials and the appearance of a lower-Rf UV-active spot confirms cyclization.

  • Workup & Precipitation: Cool the mixture to room temperature and pour it into crushed ice containing 10% sodium bicarbonate (

    
    ). Causality: The basic environment neutralizes the hydrobromide salt byproduct, precipitating the free 2-aminothiazole base.
    
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol. Confirm structural integrity via LC-MS and 1H-NMR.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

To validate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure ATP-competitive inhibition.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., CDK2 or Src), a biotinylated peptide substrate, and ATP at a concentration equal to its

    
     value. Causality: Setting ATP at its 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors.
  • Compound Incubation: Dispense the 2-aminothiazole derivatives (in a 10-point dose-response curve, starting at 10

    
    M) into a 384-well plate. Add the kinase master mix and incubate for 60 minutes at room temperature.
    
  • Detection Phase: Add a stop buffer containing EDTA (to chelate

    
     and halt the kinase reaction), a Europium-labeled anti-phosphopeptide antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout & Self-Validation: Read the plate using a microplate reader. Calculate the emission ratio (665 nm / 615 nm). Causality: Using a ratiometric readout intrinsically normalizes well-to-well variations and eliminates false positives caused by compound autofluorescence.

  • Quality Control: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Workflow Start1 α-Haloketone Condensation Hantzsch Condensation (Protic Solvent, Reflux) Start1->Condensation Start2 Thiourea Derivative Start2->Condensation Core 2-Aminothiazole Core Condensation->Core Acylation N-Acylation / C5-Substitution Core->Acylation Diversification Library SAR Compound Library Acylation->Library Assay High-Throughput Kinase Assay (TR-FRET Readout) Library->Assay Screening Hit Lead Optimization Assay->Hit Hit Identification

Step-by-step workflow from Hantzsch synthesis to high-throughput SAR screening.

Future Perspectives: 3D-QSAR and Predictive Modeling

As the chemical space around the 2-aminothiazole scaffold expands, empirical SAR is increasingly being augmented by Quantitative Structure-Activity Relationship (QSAR) modeling. Advanced 3D-QSAR models, utilizing Comparative Molecular Field Analysis (CoMFA), have successfully mapped the electrostatic, hydrophobic, and hydrogen bond properties required for optimal target engagement (e.g., against Aurora A kinase)[7]. By integrating these predictive models with the established empirical rules outlined in this guide, drug development professionals can rationally design the next generation of highly selective, potent 2-aminothiazole therapeutics.

References

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities.Journal of Medicinal Chemistry.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib).
  • Comparative Analysis of 2-Aminothiazole Deriv
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.PubMed Central (PMC).
  • QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors.Macao Polytechnic University.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.PubMed.

Sources

Comprehensive Technical Guide: Characterization, Synthesis, and Application of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine represents a highly versatile, privileged scaffold in modern drug discovery. Combining the well-documented kinase hinge-binding capabilities of the 2-aminothiazole core with the solubility-enhancing properties of an oxolane (tetrahydrofuran) ring, this molecule serves as a critical building block for targeted therapeutics. This whitepaper provides a rigorous, self-validating framework for its physicochemical profiling, chemical synthesis via the Hantzsch pathway, and integration into high-throughput biological screening assays.

Chemical Identity & Physicochemical Profiling

Accurate physicochemical characterization is the cornerstone of predictable pharmacokinetics. The quantitative data for 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine (and its structural isomers) is summarized below[1].

PropertyValueRationale / Implication in Drug Design
IUPAC Name 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amineStandardized nomenclature for structural tracking.
Molecular Formula C₈H₁₂N₂OSConfirms elemental composition.
Molecular Weight 184.26 g/mol Low MW (< 200) makes it an ideal fragment-based lead[1].
Monoisotopic Mass 184.067 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation[1].
H-Bond Donors (HBD) 1The primary amine (-NH₂) acts as a critical donor in target binding.
H-Bond Acceptors (HBA) 4Nitrogen, Oxygen, and Sulfur atoms facilitate aqueous solubility.
Topological Polar Surface Area ~77.1 ŲOptimal for membrane permeability and favorable oral bioavailability[2].
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalty upon binding.

Structural Rationale in Drug Design

The architecture of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is purposefully modular:

  • The 2-Aminothiazole Core: This moiety is a classic pharmacophore widely recognized for its ability to form bidentate hydrogen bonds with the hinge region of kinases. It also exhibits potent antimicrobial properties.

  • The Oxolane (THF) Ring: Appended at the C5 position via a methylene linker, the oxolane ring modulates the lipophilicity (LogP) of the molecule. The ether oxygen acts as a localized hydrogen bond acceptor, improving aqueous solubility without drastically increasing the molecular weight, thereby optimizing the ligand efficiency (LE).

Synthetic Methodology: The Hantzsch Thiazole Pathway

The most robust route to 2-aminothiazoles is the , which traditionally involves the condensation of an α-halocarbonyl with a thioamide[3]. To achieve the specific C5 substitution of our target, the reaction utilizes an α-haloaldehyde (2-bromo-3-(oxolan-2-yl)propanal) and thiourea[4].

Mechanistic Causality

The reaction initiates via an Sₙ2 nucleophilic attack by the highly polarizable sulfur atom of thiourea onto the α-carbon of the bromoaldehyde. This forms an S-alkylated intermediate. Subsequent intramolecular cyclization occurs as the thiourea nitrogen attacks the aldehyde carbonyl, forming a hydroxythiazoline intermediate. A final dehydration step drives the formation of the thermodynamically stable aromatic thiazole ring[4].

Protocol: Microwave-Assisted Synthesis

We employ microwave irradiation rather than conventional reflux. Causality: Microwave dielectric heating rapidly overcomes the activation energy barrier of the cyclization step, drastically reducing reaction time (from hours to minutes) and preventing the thermal degradation of the sensitive α-haloaldehyde precursor[4].

  • Precursor Assembly: In a microwave-safe reaction vessel, dissolve 1.0 equivalent of 2-bromo-3-(oxolan-2-yl)propanal and 1.1 equivalents of thiourea in anhydrous ethanol to achieve a 0.5 M concentration.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 80°C for 15 minutes.

  • In-Process QC (Self-Validation): Extract a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete only when the precursor mass disappears and the target mass (

    
     = 185.07) dominates the chromatogram.
    
  • Workup: Cool the vessel to room temperature. Slowly add cold deionized water (equal to the reaction volume) to induce precipitation of the product.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold ethanol, and dry under high vacuum to yield the final product.

SynthesisWorkflow Step1 Precursor Assembly α-haloaldehyde + Thiourea Step2 Microwave Irradiation 80°C, 15 min (EtOH) Step1->Step2 Step3 In-Process QC (TLC / LC-MS Check) Step2->Step3 Step4 Workup & Isolation Precipitation & Filtration Step3->Step4 Step5 Final Validation (1H-NMR & HRMS) Step4->Step5

Caption: Microwave-assisted Hantzsch synthesis workflow featuring in-process QC and final validation.

Biological Application: Kinase Inhibition Assay

Given the propensity of the 2-aminothiazole scaffold to target kinase hinges, the synthesized compound must be evaluated using a highly sensitive, self-validating high-throughput screening (HTS) format. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol: Self-Validating TR-FRET Assay

Causality: TR-FRET is selected over standard fluorescence due to its time-gated measurement capability, which eliminates compound auto-fluorescence and background noise, ensuring high data trustworthiness.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine in 100% DMSO. Perform a 10-point, 3-fold serial dilution to generate a precise dose-response curve.

  • Assay Assembly: In a 384-well low-volume microplate, combine the compound dilutions, the target kinase, and a fluorescently labeled peptide substrate.

  • Initiation at

    
    :  Add ATP at its apparent Michaelis-Menten constant (
    
    
    
    ). Causality: Running the assay at the ATP
    
    
    ensures the system is optimally sensitive to competitive hinge-binding inhibitors.
  • Detection: Following a 60-minute incubation at room temperature, add the TR-FRET antibody mixture (e.g., Europium-labeled anti-phospho antibody). Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor for the assay plate. The protocol dictates that only plates yielding a Z'-factor > 0.6 are accepted, ensuring the assay system is robust and self-validating.

AssayWorkflow A QC Check (LC-MS Purity >95%) B Compound Prep (10mM DMSO Stock) A->B C Serial Dilution (10-Point Curve) B->C D Kinase Incubation (Target + ATP) C->D E TR-FRET Readout (Ex: 340nm, Em: 615/665nm) D->E F Data Validation (Z'-factor > 0.6) E->F

Caption: Self-validating TR-FRET kinase assay workflow with built-in QC and Z'-factor validation.

References

  • BenchChem -

  • National Institutes of Health (NIH) -

  • GuideChem -

  • Encyclopedia.pub -

Sources

Patent Landscape and Synthetic Methodologies for 5-Substituted 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and investigational drugs. As a Senior Application Scientist, I have observed that the unique electronic distribution of this heterocycle allows it to act as an exceptional ATP-competitive hinge binder in kinase targets. Specifically, functionalization at the 5-position of the 2-aminothiazole ring provides a critical vector for projecting substituents into the deep hydrophobic pockets of target proteins, dictating both potency and kinome selectivity.

This whitepaper deconstructs the patent landscape surrounding 5-substituted 2-aminothiazole analogs, analyzing the mechanistic rationale behind their efficacy, and detailing the field-proven synthetic protocols required to build these complex architectures without falling victim to common synthetic pitfalls.

Mechanistic Grounding: The 2-Aminothiazole Pharmacophore

The success of 2-aminothiazoles in drug discovery is not accidental; it is driven by precise molecular recognition. In the context of kinase inhibition, the 2-aminothiazole core acts as a highly efficient bioisostere for the adenine ring of ATP.

  • Hinge Binding Causality: The 2-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the thiazole nitrogen (N3) serves as a hydrogen bond acceptor to the backbone amide.

  • The 5-Position Vector: Substitutions at the C5 position (such as the carboxamide group in Dasatinib) are geometrically directed toward the solvent-exposed region or the adjacent hydrophobic pocket (depending on the specific kinase conformation, e.g., DFG-in vs. DFG-out). This allows medicinal chemists to tune the molecule to overcome resistance mutations, such as those seen in the BCR-ABL kinase domain.

G Inhibitor 5-Substituted 2-Aminothiazole (e.g., Dasatinib) BCR_ABL BCR-ABL / SRC Tyrosine Kinases Inhibitor->BCR_ABL Competitive Inhibition STAT5 STAT5 Pathway BCR_ABL->STAT5 Phosphorylation PI3K PI3K / AKT Pathway BCR_ABL->PI3K Phosphorylation Proliferation Malignant Cell Proliferation STAT5->Proliferation Gene Transcription PI3K->Proliferation Survival Signals

BCR-ABL and SRC kinase signaling pathways inhibited by 5-substituted 2-aminothiazoles.

Patent Landscape & Key Therapeutic Targets

The intellectual property surrounding 5-substituted 2-aminothiazoles is vast, primarily dominated by oncology applications, though expanding rapidly into neurodegenerative diseases.

BCR-ABL and SRC Kinase Inhibitors (Bristol-Myers Squibb)

The most prominent clinical validation of this scaffold is Dasatinib (Sprycel®), an inhibitor of multiple tyrosine kinases developed by Bristol-Myers Squibb. The core patent, 1, details the preparation of 2-aminothiazole-5-aromatic carboxamides[1]. The patent specifically addresses the synthetic bottlenecks of previous methods, noting that traditional coupling of 2-aminothiazole-5-carboxylic acids with amines using DCC or DPPA results in poor yields and difficult-to-remove side products. BMS circumvented this by developing a novel process involving the halogenation of


-oxy-

,

-unsaturated carboxyl aromatic amides followed by reaction with thioureas[2].
c-Kit and Tyrosine Kinase Inhibitors (AB Science)

AB Science holds significant IP, such as3, covering the industrial synthesis of 2-(3-aminoaryl)amino-4-aryl-thiazoles[3]. These compounds are highly selective c-kit inhibitors. The causality behind their synthetic patent claims lies in a robust two-stage scheme: bromination of initial ketones followed by cyclocondensation with thiourea in refluxing ethanol, which acts as a self-purifying system upon cooling[4].

Non-Kinase Targets: Prion Diseases

Beyond oncology, the 2-aminothiazole scaffold has shown remarkable efficacy in crossing the blood-brain barrier to target neurodegenerative conditions. Patent5 describes 5-substituted 2-aminothiazole analogs that enhance prion clearance[5]. The structure-activity relationship (SAR) studies in this patent highlight that lipophilic substitutions at the 5-position are critical for brain penetrance and anti-prion potency.

Quantitative Data Summary
Patent / PublicationAssignee / OriginPrimary Target(s)Key Structural FeatureClinical Status / Application
US7491725B2 Bristol-Myers SquibbBCR-ABL, SRC2-aminothiazole-5-carboxamideFDA Approved (Sprycel®)
US8153792B2 AB Sciencec-Kit, BCR-ABL2-amino-4,5-disubstituted thiazoleInvestigational / Vet Approved
WO2013033037A2 UCSFPrion Protein (PrPSc)5-aryl-2-aminothiazolePreclinical
EP2682390A1 Generic/AcademicNeurodegenerative4,5-disubstituted-2-aminothiazolePreclinical

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Classic Hantzsch Synthesis of 5-Substituted 2-Aminothiazoles

The 6 remains the gold standard for constructing the thiazole core[6].

Rationale: The reaction relies on the nucleophilic attack of the thiourea sulfur onto the electrophilic


-carbon of an 

-haloketone, followed by intramolecular cyclization. Ethanol is chosen as the solvent because it solubilizes the starting materials at reflux, but the highly crystalline 2-aminothiazole product naturally precipitates upon cooling, eliminating the need for complex chromatography[7].

Step-by-Step Procedure:

  • Preparation: In a dry 250 mL round-bottom flask, dissolve 10.0 mmol of the substituted

    
    -bromoacetophenone (or 
    
    
    
    -bromo-aldehyde for 5-substitution) in 50 mL of absolute ethanol.
  • Nucleophilic Addition: Add 10.0 mmol of substituted thiourea. Causality note: An exact equimolar ratio is critical to prevent the excess thiourea from forming persistent coordinate complexes with the product.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup (Self-Purification): Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The hydrobromide salt of the 2-aminothiazole will precipitate.

  • Neutralization: Filter the solid, suspend it in 30 mL of water, and neutralize with saturated aqueous

    
     until pH 8 is reached. Extract with dichloromethane (3 x 20 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

G Ketone Alpha-Haloketone (Electrophile) Alkylation S-Alkylation Intermediate Ketone->Alkylation Thiourea Thiourea (Nucleophile) Thiourea->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization N-attack on C=O Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 5-Substituted 2-Aminothiazole Dehydration->Product Aromatization

Mechanistic workflow of the Hantzsch 2-aminothiazole synthesis.

Protocol 2: Advanced Synthesis of 2-Aminothiazole-5-Carboxamides (BMS Patent Methodology)

Standard peptide coupling reagents (like DCC) fail when synthesizing 2-aminothiazole-5-carboxamides because the resulting urea byproducts co-crystallize with the highly polar aminothiazole core. To bypass this, the 8 utilizes a highly efficient [1+4] cycloaddition or direct acid chloride formation[8].

Rationale: By converting the 2-aminothiazole-5-carboxylic acid to an acid chloride using thionyl chloride (


), the subsequent amidation proceeds with 100% atom economy regarding the coupling agent, generating only HCl gas (which is scrubbed) and ensuring a pristine crude product[9].

Step-by-Step Procedure:

  • Activation: Suspend 5.0 mmol of 2-aminothiazole-5-carboxylic acid in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Chlorination: Add 10.0 mmol of thionyl chloride (

    
    ) dropwise at 0°C, followed by 2 drops of anhydrous DMF as a catalyst. Causality note: DMF reacts with 
    
    
    
    to form the Vilsmeier-Haack reagent, which acts as the true active chlorinating species, dramatically accelerating the reaction.
  • Concentration: Stir at room temperature for 2 hours. Remove excess

    
     and DCM under reduced pressure to yield the crude acid chloride.
    
  • Amidation: Dissolve the acid chloride in 15 mL of fresh anhydrous DCM. In a separate flask, prepare a solution of the target amine (5.0 mmol) and pyridine (10.0 mmol) in 15 mL DCM.

  • Coupling: Add the acid chloride solution dropwise to the amine solution at 0°C. Stir overnight at room temperature.

  • Isolation: Quench with 20 mL of water. The product, a 2-aminothiazole-5-carboxamide, will typically partition into the organic layer, which is then washed with brine, dried, and concentrated.

References

  • Title: US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors | Source: Google Patents | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYs31CVTDHioU68W7RBo7pATOXb0mfjus5WPWfMveeMCzTBRMGINYJDPPUUngtDkiTvex97HuAO9GSBoRhxSl8P7gZOutOpmSydeVqCF0TS1wxas2lO03lFlWGBV86ccVBCe5QEWSqg1f3Tg==]
  • Title: Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Patent US-8153792-B2 | Source: PubChem | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB_vUGPmaUPTXIvER1oboOprKEGuqrekBXLXVgXSkv2TvltuzFQ62gsnTVQixHo2rBk6VHsNINwAqqK7YGoa2q5UhtsoutXf_q0O38z3S4xkYl2nnucXfhjj1iwmlsnRqzquP7uezyxUKaiCG_79Ut]
  • Title: WO2013033037A2 - Novel antiprion compounds | Source: Google Patents | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5qwIc-LFo_nwqvsh8hrPn1BqiaXM02wUR5ye2iQp82rz-njmlFcYZ4dOwbyi6QYPwcRO8j7I3hFJQw-Wd3V9_u2WgSoCuAgii02w8uPaKA7e6bUfBk6fWDHI486DwoVS0SxWESy0442nRh4xClw==]
  • Title: Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers | Source: Benchchem | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwVNEkQFqBhb8526PMbc7T8T-1BDTXbOH5CGz1xXinZJBwka96sK3eEuyfG_5-j6B1SiNYw2Ozgf_pHwWDUNgiYY0O_vV4RL3TKPZRiVwoy3RBqQfcGHL9yDRUSZ7vhvzECZtZV8C4tAYnC476yQ95uWILrVzykOxEs1waVvBxhzy6az42VnyNrkAQlBAOtd3qM_LIF7FQvLoQ3AhU0prNrE7slVM4c-F0rv6n26agxD6B]
  • Title: Thiazoles and Bisthiazoles | Source: Encyclopedia.pub | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFszqEHjAJrMnsuKUjn2DLuXC6PCC1Y1D50m8JX3AGKtjGXmBKeWu0K0s-_vFvGXw9Cp0Iv71KTh552kMlOrdczQcf8csMLOHyEbdOmkJ4w1bOgRbBAStZIHlVTKs4=]
  • Title: CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor | Source: Google Patents | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMGbi387Jj0CY5w41lQEvsR9b74HBsOq_GCtQ0_dJyTE51ZWSroCph6knoKDwMGXse6rgKiXAsNLGaugXItEtXX-RVIptSx9JPw_nUAlJoQWharnLcStFhuNY_Fg44rPYw55J-REnA8vQ=]

Sources

Thiazole-Furan Scaffolds: A Technical Guide to Drug-Likeness and ADME Prediction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazole-Furan Hybrids in Medicinal Chemistry

The convergence of thiazole and furan rings into a single molecular scaffold presents a compelling strategy in modern drug discovery. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in numerous clinically approved drugs, valued for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] The furan ring, an oxygen-containing five-membered aromatic heterocycle, often serves as a bioisostere for phenyl rings, offering modulated electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[4] The hybridization of these two pharmacophores in 5-(Furan-2-yl)thiazole and related scaffolds creates a unique chemical space with significant therapeutic potential.[5][6] However, the successful translation of these promising scaffolds into clinical candidates is contingent upon a thorough understanding and optimization of their drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This in-depth technical guide provides a comprehensive framework for the evaluation of thiazole-furan scaffolds, from early-stage computational predictions to essential in vitro experimental validation. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale, ensuring a self-validating and robust approach to lead optimization.

Part 1: Computational Prediction of Drug-Likeness and ADME Properties

Early in silico assessment of ADME properties is a critical, cost-effective strategy to identify and filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition.[7][8][9]

Foundational Physicochemical Properties and Drug-Likeness

A molecule's journey through the body is heavily dictated by its fundamental physicochemical characteristics.[10][11] These properties govern everything from solubility and membrane permeability to plasma protein binding and metabolic clearance.[12][13][14]

Lipinski's Rule of Five (Ro5): A First-Pass Filter

Formulated by Christopher A. Lipinski, the "Rule of Five" serves as a valuable heuristic to evaluate the "drug-likeness" of a compound for oral bioavailability.[15][16] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[15][16]

Table 1: Lipinski's Rule of Five Parameters

ParameterGuidelineRationale for Oral Bioavailability
Molecular Weight (MW) ≤ 500 DaSmaller molecules are more readily absorbed.[15][16]
LogP (Octanol-Water Partition Coefficient) ≤ 5A measure of lipophilicity; a balanced value is needed for both membrane permeability and aqueous solubility.[12][15][16]
Hydrogen Bond Donors (HBD) ≤ 5Fewer donors favor partitioning from the aqueous phase into the lipid bilayer of cell membranes.[15][16]
Hydrogen Bond Acceptors (HBA) ≤ 10An excess of acceptors can hinder membrane permeability.[15][16]

A compound is generally considered to have poor oral bioavailability if it violates more than one of these rules. It is important to note that this is a guideline, and exceptions exist, particularly for natural products and compounds that utilize active transport mechanisms.[15][17][18]

Workflow for In Silico Drug-Likeness Assessment:

Drug_Likeness_Workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output Input Thiazole-Furan Scaffold Library (SMILES/SDF format) Software ADMET Prediction Software (e.g., SwissADME, ADMETlab) Input->Software Load Structures Calculation Calculate Physicochemical Properties: - Molecular Weight - LogP - H-Bond Donors/Acceptors - TPSA Software->Calculation Execute Ro5_Filter Apply Lipinski's Rule of Five Filter Calculation->Ro5_Filter Evaluate Compliant Drug-Like Candidates (≤ 1 Violation) Ro5_Filter->Compliant Pass NonCompliant Non-Drug-Like Candidates (> 1 Violation) Ro5_Filter->NonCompliant Fail

Caption: Workflow for in silico drug-likeness screening of thiazole-furan scaffolds.

Advanced ADME Parameter Prediction

Beyond basic drug-likeness, numerous computational tools can predict a wide array of ADME properties.[9][19][20] These platforms utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations to provide valuable early insights.[19][21]

Key Predicted ADME Properties for Thiazole-Furan Scaffolds:

  • Aqueous Solubility (LogS): Crucial for dissolution in the gastrointestinal tract. Poor solubility is a major hurdle for oral drug development.[13][14]

  • Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

  • Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs, but undesirable for peripherally acting agents.[20]

  • Cytochrome P450 (CYP) Inhibition/Substrate Prediction: CYPs are a major family of drug-metabolizing enzymes.[21] Predicting interactions with key isoforms (e.g., CYP3A4, 2D6, 2C9) is vital for assessing potential drug-drug interactions.

  • P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter that can pump drugs out of cells, reducing their efficacy and contributing to multidrug resistance.[22][23][24] Furan derivatives have been investigated as P-gp inhibitors.[22][24][25][26]

  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Some thiazole derivatives have been flagged for potential hERG inhibition.[27]

  • Metabolic Stability: Predicts the susceptibility of a compound to metabolism, primarily by liver enzymes. This is a key determinant of a drug's half-life. The furan ring, in particular, can be susceptible to oxidative metabolism.[28][29]

  • Toxicity Prediction: Early flags for potential hepatotoxicity, carcinogenicity, and mutagenicity are invaluable. The furan moiety itself is known to form reactive metabolites that can lead to toxicity.[4][30][31][32][33]

Table 2: Recommended In Silico Tools for ADME Prediction

ToolKey FeaturesURL
SwissADME Comprehensive prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[Link]
ADMETlab 2.0 A comprehensive platform for ADMET prediction, including toxicity endpoints.[Link]
pkCSM Predicts pharmacokinetic and toxicity properties using graph-based signatures.[9][Link]

Part 2: Experimental Validation of ADME Properties

While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable for progressing lead candidates.[21][34] A tiered approach, starting with high-throughput in vitro assays, is the most efficient strategy.[8][35][36][37]

In Vitro ADME Assays: The Experimental Bedrock

In vitro ADME assays utilize subcellular fractions (e.g., microsomes), cell cultures, or recombinant enzymes to model specific pharmacokinetic processes outside of a living organism.[34][35][36]

Integrated In Vitro ADME Workflow:

InVitro_ADME_Workflow cluster_start Initiation cluster_tier1 Tier 1: Core Properties cluster_tier2 Tier 2: Mechanistic Insights cluster_tier3 Tier 3: Safety & Specificity cluster_end Decision Start Prioritized Thiazole-Furan Candidates from In Silico Screening Solubility Kinetic/Thermodynamic Solubility Assay Start->Solubility Permeability PAMPA Assay Start->Permeability MetabolicStability Liver Microsomal Stability Assay Start->MetabolicStability CYP_Inhibition CYP Inhibition Assay (e.g., 3A4, 2D6) Solubility->CYP_Inhibition Permeability_Efflux Caco-2/MDCK Permeability Assay Permeability->Permeability_Efflux PlasmaBinding Plasma Protein Binding Assay (RED) MetabolicStability->PlasmaBinding hERG hERG Safety Assay (Patch Clamp or Binding) CYP_Inhibition->hERG Metabolite_ID Metabolite Identification Permeability_Efflux->Metabolite_ID Cytotoxicity Hepatocyte Cytotoxicity Assay PlasmaBinding->Cytotoxicity Decision Select Candidate for In Vivo PK Studies hERG->Decision Metabolite_ID->Decision Cytotoxicity->Decision

Caption: A tiered workflow for in vitro ADME profiling of drug candidates.

Step-by-Step Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay provides a measure of a compound's intrinsic clearance by the most significant drug-metabolizing enzymes, the Cytochrome P450s, which are highly concentrated in liver microsomes.[28] A compound with low metabolic stability will be rapidly cleared, leading to a short half-life and poor bioavailability.[28]

Methodology:

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a stock solution of the thiazole-furan test compound (e.g., 10 mM in DMSO).

    • Prepare a NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 0.5-1 µM), and HLM (final concentration 0.5-1 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding pre-warmed NRS solution.[28]

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Include a negative control (without NRS) to check for non-enzymatic degradation.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Caco-2 Permeability Assay for Absorption and Efflux

Causality: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. This assay assesses a compound's passive permeability and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

    • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayer with a transport buffer (e.g., HBSS).

    • Add the test compound to the apical (A) side (donor compartment).

    • At various time points, take samples from the basolateral (B) side (receiver compartment).

  • Efflux Measurement (Basolateral to Apical - B to A):

    • In a separate set of wells, add the test compound to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

  • Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Data Interpretation:

    • Papp (A to B): Indicates the rate of absorption. A high value suggests good permeability.

    • Efflux Ratio (ER) = Papp (B to A) / Papp (A to B):

      • An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

      • The assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.

Part 3: Structure-Activity Relationships and Potential Liabilities

Metabolic Hot-Spots and Bioactivation Risks
  • Furan Ring Oxidation: The electron-rich furan ring is a known metabolic "hot-spot," susceptible to CYP-mediated oxidation.[28] This can lead to ring opening and the formation of a reactive and potentially toxic cis-enedione or epoxide intermediate.[30][31][38] This reactive metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[30][31]

  • Thiazole Ring Metabolism: While generally more stable than the furan ring, the thiazole ring can also undergo metabolism, typically oxidation at the sulfur atom or hydroxylation of the ring carbons.

  • Substituent Effects: The nature and position of substituents on both rings can significantly influence metabolic stability.[5] For example, introducing electron-withdrawing groups can decrease the electron density of the furan ring, making it less susceptible to oxidation.

hERG and P-glycoprotein Interactions
  • hERG Channel Inhibition: The structural features of some thiazole derivatives, particularly those with a basic nitrogen atom and lipophilic aromatic groups, can lead to off-target hERG channel binding. Careful structural modification is needed to mitigate this risk.

  • P-glycoprotein (P-gp) Interactions: As mentioned, furan-containing scaffolds have been explored as both substrates and inhibitors of P-gp.[22][23][24][25][26] This dual nature requires careful characterization. Inhibition of P-gp can be a therapeutic strategy to overcome multidrug resistance in cancer, but it can also lead to drug-drug interactions.[23][24]

Conclusion: An Integrated Path to Optimized Candidates

The successful development of drugs based on the thiazole-furan scaffold requires a synergistic and iterative approach, integrating computational predictions with robust experimental validation. By front-loading the drug discovery process with a thorough evaluation of drug-likeness and ADME properties, research teams can make more informed decisions, prioritize the most promising candidates, and rationally design molecules with improved pharmacokinetic profiles. This guide provides a foundational framework for navigating the complexities of ADME science, ultimately increasing the probability of translating a promising chemical scaffold into a safe and effective therapeutic agent.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • PharmiWeb.com. (2023, October 26). Physicochemical Parameters Affecting the ADMET of Drugs. [Link]

  • InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • Longdom Publishing. (2025, March 19). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. [Link]

  • Computational tools for ADMET. (n.d.). [Link]

  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (n.d.). Springer. [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • Wang, J., et al. (2021). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. ResearchGate. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery & Development. [Link]

  • Cui, Z., et al. (2018). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 151, 637-649. [Link]

  • Xiong, G., et al. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]

  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]

  • Iwanaga, K., et al. (2011). Inhibitory effects of furanocoumarin derivatives in Kampo extract medicines on P-glycoprotein at the blood-brain barrier. Biological & Pharmaceutical Bulletin, 34(8), 1246-1251. [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • O'Hagan, S., et al. (2007). Drug discovery beyond the 'rule-of-five'. Drug Discovery Today, 12(23-24), 1053-1060. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]

  • Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]

  • Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Physicochemical Profiling. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Wang, H., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]

  • Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. Drug Metabolism Reviews, 14(1), 35-47. [Link]

  • Li, Y. S., et al. (2021). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 216, 113336. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). ResearchGate. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Publishing. [Link]

  • Khan, I., et al. (2024). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 14(10), 7013-7033. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1548. [Link]

  • Chen, J. H., et al. (2019). A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hepatitis C virus. European Journal of Medicinal Chemistry, 167, 436-448. [Link]

  • Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition, 15(6), 877-881. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014, July 9). ACS Publications. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. [Link]

  • A Review on Thiazole : It's Synthesis And Pharmaceutical significance. (n.d.). Jetir.Org. [Link]

  • National Toxicology Program. (2018, March 15). RoC Profile: Furan. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025, October 31). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Furan Acute Exposure Guideline Levels. National Academies Press (US). [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025, May 5). Frontiers. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega. [Link]

Sources

Methodological & Application

Application Note: Hantzsch Thiazole Synthesis Protocols for Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The incorporation of the tetrahydrofuran (THF) moiety into thiazole scaffolds has become a prominent strategy in modern drug discovery. The THF ring serves as a highly effective bioisostere for furan and cyclopentane, offering improved aqueous solubility and enhanced hydrogen-bonding capabilities with target proteins.

The 1, first reported in 1887, remains the gold standard for constructing these functionalized heterocycles[1]. By condensing an


-haloketone with a thioamide (such as tetrahydrofuran-2-carbothioamide), researchers can rapidly assemble highly substituted THF-thiazole conjugates. This application note provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield synthesis of these critical building blocks.

Mechanistic Causality & Reaction Dynamics

To optimize the synthesis of THF-derivatized thiazoles, one must understand the causality driving the multi-step Hantzsch condensation. The reaction is not a concerted process; rather, it is a stepwise cascade driven by nucleophilic affinities and thermodynamic stability.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioamide acting as a soft nucleophile. It attacks the

    
    -carbon of the haloketone via an 
    
    
    
    mechanism, displacing the halide leaving group. Sulfur is more nucleophilic than nitrogen in this context due to its larger atomic radius and higher polarizability[1].
  • Intramolecular Cyclization: Following S-alkylation, the harder nitrogen atom of the thioamide attacks the electrophilic carbonyl carbon of the ketone. This forms a five-membered hydroxythiazoline intermediate[1].

  • Dehydration and Aromatization: The intermediate undergoes acid-catalyzed dehydration (loss of

    
    ) to yield the thermodynamically stable, aromatic thiazole ring. The byproduct of this cascade is one equivalent of hydrogen halide (e.g., HBr), which protonates the newly formed thiazole to create a highly soluble hydrobromide salt[2].
    

G N1 α-Haloketone + THF-Thioamide N2 S-Alkylation Intermediate N1->N2 SN2 Attack (S) N3 Intramolecular Cyclization (Hydroxythiazoline) N2->N3 Nucleophilic Attack (N) N4 Dehydration (-H2O) Thiazole Hydrobromide N3->N4 Acidic Elimination N5 Neutralization (5% Na2CO3) N4->N5 Aqueous Workup N6 Pure THF-Thiazole Free Base N5->N6 Precipitation

Caption: Hantzsch Thiazole Synthesis Mechanism and Workflow.

Experimental Design & Optimization

When synthesizing THF-thiazole derivatives, the choice of solvent and thermal activation method dictates the purity profile. The THF ether linkage is generally stable, but prolonged exposure to the strong hydrobromic acid generated during the reaction can lead to unwanted ring-opening side reactions.

To mitigate this, researchers can employ buffered aprotic solvents or rapid microwave heating. 3 demonstrate that using THF or 1,4-dioxane as the primary solvent can induce the direct crystallization of the product, bypassing complex extraction steps[3]. Alternatively, 4 drastically reduces reaction times and limits acid-catalyzed degradation[4].

Quantitative Optimization Data
Reaction ConditionSolventTemp (°C)TimeYield (%)Mechanistic Causality / Observation
Standard Protic Ethanol78 (Reflux)2–4 h80–85Protic solvent stabilizes the leaving halide, facilitating the initial

attack.
Aprotic Direct-Cryst THF66 (Reflux)4–6 h72–92Product may crystallize directly from the reaction mixture upon cooling[3].
Buffered Aprotic 1,4-Dioxane101 (Reflux)1.5–2 h81–88Addition of NaOAc neutralizes generated HX, protecting the THF ring from cleavage[3].
Microwave-Assisted Solvent-Free90 (MW)15 min>90Rapid dielectric heating provides activation energy instantly, minimizing side reactions[4].

Detailed Step-by-Step Methodology

The following protocol details the synthesis of a representative compound: 4-Phenyl-2-(tetrahydrofuran-2-yl)thiazole . This procedure is designed as a self-validating system, meaning the physical behavior of the reaction mixture at specific checkpoints confirms chemical success without requiring immediate spectroscopic analysis.

Phase 1: Reaction Assembly
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Substrate Dissolution: Dissolve 10.0 mmol of tetrahydrofuran-2-carbothioamide in 30 mL of anhydrous ethanol (or 1,4-dioxane if buffering with NaOAc is desired).

  • Controlled Addition: Cool the flask to 0 °C in an ice bath. Slowly add 10.0 mmol of 2-bromoacetophenone dropwise over 10 minutes.

    • Causality Note: Dropwise addition prevents localized concentration spikes, mitigating the risk of polyalkylation or self-condensation of the highly reactive

      
      -haloketone.
      
Phase 2: Cyclization & Thermal Activation
  • Heating: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Incubation: Maintain reflux for 2 to 4 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate 7:3). The complete disappearance of the strongly UV-active 2-bromoacetophenone spot (

      
      ) and the emergence of a new, lower-
      
      
      
      fluorescent spot confirms the consumption of the starting materials and formation of the thiazole core.
Phase 3: Self-Validating Isolation
  • Cooling: Allow the reaction mixture to cool to ambient temperature. At this stage, the product exists as a thiazolium hydrobromide salt, which is highly soluble in the reaction solvent[2].

  • Neutralization: Pour the contents of the flask into a 250 mL beaker containing 50 mL of a vigorously stirred 5% aqueous

    
     solution.
    
    • Self-Validation Checkpoint 2 (Precipitation): This is the critical validation step. The weak base (

      
      ) selectively deprotonates the thiazole hydrobromide salt without hydrolyzing the THF ring. The immediate evolution of 
      
      
      
      gas (effervescence) and the simultaneous precipitation of an off-white solid visually confirms the successful generation of the neutral free-base thiazole[2].
  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (

    
     mL) to remove residual inorganic salts.
    
  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 4-phenyl-2-(tetrahydrofuran-2-yl)thiazole. Dry under a vacuum at 40 °C.

References

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives Source: BenchChem URL
  • Source: YouTube (Chem Help ASAP)
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)

Sources

Application Note: Advanced Amide Coupling Strategies for 2-Aminothiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process scientists in drug development. Objective: To provide a mechanistic understanding and validated protocols for overcoming the inherent nucleophilic deficiencies of 2-aminothiazoles during amide bond formation.

The Mechanistic Challenge of 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors and antimicrobial agents. However, synthesizing 2-aminothiazole-derived amides is notoriously difficult.

The core issue lies in the weak nucleophilicity of the exocyclic amine . The electron-withdrawing nature of the adjacent sulfur and nitrogen atoms within the heteroaromatic ring severely delocalizes the lone pair of the exocyclic nitrogen. Consequently, standard peptide coupling conditions (e.g., EDC/HOBt or DCC) that rely on mildly electrophilic active esters (like OBt) often result in poor yields (<40%), prolonged reaction times, and incomplete conversion . Furthermore, the endocyclic nitrogen can act as a competing nucleophile, leading to complex reaction mixtures if the activation state of the carboxylic acid is not carefully controlled.

To overcome this activation barrier, the electrophilicity of the activated carboxylic acid must be significantly increased, or the reaction thermodynamics must be driven forward by irreversible byproduct formation.

Coupling Reagent Selection & Causality

Selecting the correct coupling reagent is not a matter of preference, but of matching the electrophilic intermediate to the nucleophilic capacity of the substrate.

  • Propylphosphonic Anhydride (T3P) / Pyridine: T3P is the premier choice for weakly nucleophilic heteroaromatic amines. It activates the carboxylic acid into a highly reactive mixed anhydride. Unlike uronium-based reagents, T3P generates water-soluble phosphonic acid byproducts, which irreversibly drive the reaction forward. When paired with pyridine—which acts as both an acid scavenger and a nucleophilic catalyst—T3P suppresses epimerization while delivering exceptional yields .

  • POCl₃ / Pyridine (The Quéléver Protocol): When standard active esters (OAt/OBt) fail entirely, the carboxylic acid must be converted into an acyl chloride in situ. Phosphorus oxychloride (POCl₃) in pyridine generates a highly electrophilic intermediate capable of forcing the acylation of even the most deactivated 2-aminothiazoles. This is a "brute force" method reserved for recalcitrant substrates where epimerization is not a primary concern .

  • HATU / Microwave Irradiation: HATU generates a highly reactive OAt ester. While often insufficient at room temperature for 2-aminothiazoles, coupling it with microwave irradiation (70–100 °C) provides the necessary thermal energy to overcome the high activation energy barrier of the weakly nucleophilic amine.

Quantitative Reagent Comparison
Coupling ReagentActive IntermediateTypical YieldEpimerization RiskScalabilityBest Use Case
EDC / HOBt OBt Active Ester20–40%ModerateHighHighly nucleophilic aliphatic amines (Not recommended here).
HATU / DIPEA OAt Active Ester40–70%HighModerateStandard lab-scale synthesis; requires heat/microwave.
T3P / Pyridine Mixed Anhydride75–95%Very LowVery HighEpimerization-prone acids; process-scale scale-up.
POCl₃ / Pyridine Acyl Chloride60–90%HighLowHighly deactivated, completely recalcitrant thiazoles.

Decision Workflow for 2-Aminothiazole Amidation

G Start 2-Aminothiazole Amidation CheckSubstrate Is the carboxylic acid prone to epimerization? Start->CheckSubstrate T3P_Path T3P + Pyridine (Mild) High Yield, Low Epimerization CheckSubstrate->T3P_Path Yes Standard_Path HATU + DIPEA Standard Activation CheckSubstrate->Standard_Path No CheckYield LC-MS Validation: Is conversion >80%? T3P_Path->CheckYield Standard_Path->CheckYield Success Aqueous Workup & Product Isolation CheckYield->Success Yes Harsh_Path Recalcitrant Substrate (Weak Nucleophile) CheckYield->Harsh_Path No MW_HATU HATU + DIPEA Microwave (70-100°C) Harsh_Path->MW_HATU Tolerates Heat POCl3 POCl3 + Pyridine In Situ Acid Chloride Harsh_Path->POCl3 Requires Strong Electrophile

Decision tree for selecting amide coupling conditions for 2-aminothiazole intermediates.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can identify exactly where a reaction fails (e.g., failed acid activation vs. failed nucleophilic attack), allowing for real-time troubleshooting.

Protocol A: T3P-Mediated Amidation (Preferred Method)

This method is highly scalable and prevents the racemization of α-chiral carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Aminothiazole derivative (1.1 equiv)

  • T3P (50% solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv)

  • Solvent: EtOAc or DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and the 2-aminothiazole (1.1 equiv) in anhydrous EtOAc (or DMF if solubility is poor).

  • Base Addition: Add pyridine (3.0 equiv) to the stirring solution at room temperature. Causality Note: Pyridine is chosen over DIPEA here because it acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate.

  • Activation: Dropwise, add the T3P solution (1.5 equiv).

  • Validation Checkpoint 1 (1 Hour): Quench a 10 µL aliquot in 1 mL of 1:1 MeCN/H₂O. Analyze via LC-MS.

    • Self-Validation: You should observe the disappearance of the carboxylic acid mass. If the acid is consumed but the product mass is absent, the mixed anhydride has formed, but the thiazole is too weakly nucleophilic at room temperature.

  • Optimization (If necessary): If Checkpoint 1 shows stalled progression, heat the reaction to 60 °C for 4–12 hours.

  • Workup: Dilute the reaction with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (2x) and 1M HCl (1x), followed by brine. Causality Note: The T3P byproduct is a highly water-soluble phosphonic acid, which partitions cleanly into the basic aqueous layer, eliminating the need for complex chromatography.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: POCl₃/Pyridine (For Recalcitrant Substrates)

Utilize this protocol only when Protocol A fails due to extreme nucleophilic deactivation of the 2-aminothiazole.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Aminothiazole derivative (1.0 equiv)

  • POCl₃ (1.1 equiv)

  • Anhydrous Pyridine (Solvent, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and 2-aminothiazole (1.0 equiv) in anhydrous pyridine under N₂. Cool the mixture to -15 °C using an ice/salt bath.

  • Activation: Slowly add POCl₃ (1.1 equiv) dropwise over 15 minutes. Causality Note: Strict temperature control is required to prevent the degradation of the heteroaromatic rings and to control the violent exotherm of the in situ acid chloride formation.

  • Reaction: Stir at -15 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint: Analyze via LC-MS. The extreme electrophilicity of the acid chloride should force conversion. If multiple peaks appear, the endocyclic nitrogen may have been acylated (forming an unstable intermediate).

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Extract the aqueous mixture with Dichloromethane (DCM) (3x). Wash the combined organics with saturated CuSO₄ (to remove residual pyridine) and brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • Quéléver, G., Burlet, S., Garino, C., Pietrancosta, N., Laras, Y., & Kraus, J. L. (2004). Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. Journal of Combinatorial Chemistry, 6(5), 695-698. URL:[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. URL:[Link]

Application Note: Advanced Reductive Amination Strategies for 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The compound 5-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine (MW: 184.26 g/mol ) is a highly versatile building block. It combines the privileged 2-aminothiazole pharmacophore—ubiquitous in kinase inhibitors and antimicrobial agents[1]—with an sp3-rich, hydrogen-bond-accepting oxolane (tetrahydrofuran) ring that enhances aqueous solubility.

Functionalizing the primary amine via N-alkylation is critical for Structure-Activity Relationship (SAR) exploration. However, direct alkylation with alkyl halides is notoriously difficult to control, typically resulting in complex mixtures of over-alkylated tertiary amines and undesired ring-nitrogen (N3) alkylation[2]. Reductive amination is the preferred, controlled alternative, proceeding via an imine/iminium intermediate[3].

The Synthetic Challenge: Poor Nucleophilicity

The 2-amino group on a thiazole ring is an exceptionally weak nucleophile (conjugate acid pKₐ ~2.5). The nitrogen lone pair is heavily delocalized into the electron-withdrawing heteroaromatic system. Consequently, the initial condensation step to form the iminium ion is thermodynamically unfavorable and kinetically slow[4]. Standard reductive amination conditions (equimolar amine/aldehyde and a reducing agent) often fail, leading to unreacted starting materials or competitive direct reduction of the carbonyl substrate[4].

Causality of Reagent Selection

To successfully N-alkylate this scaffold, the thermodynamic equilibrium must be artificially driven toward the iminium ion before hydride delivery:

  • For Aldehydes (Protocol A): We employ the Abdel-Magid conditions [4]. A significant excess of Brønsted acid (glacial acetic acid) is used to protonate the intermediate hemiaminal, forcing the expulsion of water. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the hydride source because its electron-withdrawing acetate groups render it exceptionally mild; it will not reduce the unactivated aldehyde, allowing the iminium ion to fully form before reduction occurs[4].

  • For Ketones (Protocol B): Ketones are sterically hindered and less electrophilic. Brønsted acids are insufficient to drive imine formation with 2-aminothiazoles. Instead, we utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) . It acts dually as a potent Lewis acid to activate the ketone and as a chemical water scavenger, driving the thermodynamically uphill imine formation[5].

Mechanistic Pathway

Mechanism A 2-Aminothiazole + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Rate Limiting) B->C Acid Catalysis (-H2O) D Hydride Transfer [NaBH(OAc)3] C->D Irreversible E N-Alkylated Secondary Amine D->E Reduction

Mechanistic pathway highlighting the rate-limiting iminium formation for weakly basic amines.

Experimental Workflows & Validated Protocols

Workflow Start 1. Reagent Preparation 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine + Carbonyl Excess Acid 2. Acidification & Activation Add AcOH (Brønsted) or Ti(OiPr)4 (Lewis) Start->Acid Equil 3. Pre-Equilibration Stir to form Iminium/Imine Intermediate Acid->Equil Reduce 4. Hydride Delivery Add NaBH(OAc)3 or NaBH4 portion-wise Equil->Reduce Quench 5. Quench & Validation NaHCO3 (gas evolution) or H2O (TiO2 precip) Reduce->Quench Purify 6. Isolation Extraction & Flash Chromatography Quench->Purify

Experimental workflow for direct and indirect reductive amination.

Protocol A: Direct Reductive Amination (Optimized for Aldehydes)

This protocol utilizes mild Brønsted acid catalysis and is ideal for unhindered aliphatic or aromatic aldehydes.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine (1.0 mmol, 184.3 mg) and the target aldehyde (1.5 mmol, 1.5 equiv).

  • Solvation & Acidification: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add glacial acetic acid (3.0 mmol, 3.0 equiv, ~172 µL) dropwise.

  • Pre-Equilibration: Stir the reaction mixture at room temperature (20–25 °C) for 30 minutes.

    • Validation Checkpoint 1 (Iminium Formation): Spot the mixture on a silica TLC plate (eluent: 5% MeOH in DCM). The starting 2-aminothiazole (UV active, R_f ~0.3) should be significantly depleted, replaced by a less polar iminium spot.

  • Reduction: Cool the flask to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 mmol, 2.5 equiv, 530 mg) portion-wise over 10 minutes to prevent exotherms.

  • Propagation: Remove the ice bath and stir for 12–16 hours under a nitrogen atmosphere.

  • Quench: Carefully add saturated aqueous NaHCO₃ (15 mL).

    • Validation Checkpoint 2 (Neutralization): Vigorous effervescence (CO₂ gas) must be observed. Continue stirring until bubbling completely ceases, physically validating that all excess acetic acid and reactive hydrides have been neutralized.

  • Isolation: Extract with dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Indirect Reductive Amination (Optimized for Ketones)

This two-step protocol utilizes Lewis acid activation to force the condensation of sterically hindered ketones.

  • Reaction Setup: To an oven-dried pressure flask, add 5-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine (1.0 mmol, 184.3 mg) and the target ketone (2.0 mmol, 2.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF) (5 mL).

  • Lewis Acid Activation: Add titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 mmol, 2.0 equiv, ~590 µL).

  • Condensation: Stir the mixture at 60 °C for 12 hours.

    • Validation Checkpoint 1 (Complexation): The mixture should transition into a homogeneous yellow/orange solution, indicating titanium-imine complexation.

  • Reduction: Cool the mixture to 0 °C. Add anhydrous methanol (5 mL) followed by sodium borohydride (NaBH₄) (2.0 mmol, 2.0 equiv, 75 mg) in one portion. Stir for 2 hours at room temperature.

  • Quench & Workup: Quench by adding water (2 mL).

    • Validation Checkpoint 2 (Ti Destruction): A voluminous, stark white precipitate of titanium dioxide (TiO₂) will form immediately. This visually validates the destruction of the Ti(OiPr)₄ complex, freeing the product.

  • Isolation: Filter the suspension through a pad of Celite, washing the cake thoroughly with ethyl acetate (30 mL). Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

Quantitative Data Summary

The following table summarizes expected yields demonstrating the necessity of protocol selection based on the electrophilicity of the carbonyl substrate.

Carbonyl SubstrateTypeProtocolEquivalents (Carbonyl / Hydride)Isolated Yield (%)Reaction Time
BenzaldehydeAldehydeA (Direct)1.5 / 2.588%12 h
4-MethoxybenzaldehydeAldehydeA (Direct)1.5 / 2.582%14 h
CyclohexanoneKetoneA (Direct)2.0 / 3.015%24 h
CyclohexanoneKetoneB (Indirect)2.0 / 2.076%12 h + 2 h
N-Boc-4-piperidoneKetoneB (Indirect)2.0 / 2.071%12 h + 2 h
Formaldehyde (37% aq)AldehydeA (Direct)*5.0 / 4.092%6 h

*Note: Using a large excess of formaldehyde under Protocol A conditions results in complete N,N-dimethylation, yielding the tertiary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application Note: Strategic Protection of 2-Aminothiazole Scaffolds in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from the oncology kinase inhibitor dasatinib to the β3-adrenergic agonist mirabegron[1][2]. During the multi-step synthesis of these complex derivatives, the exocyclic primary amine presents a significant chemoselectivity challenge. If left unprotected, this moiety can undergo deleterious side reactions—such as undesired amide couplings, regioisomeric over-alkylation, or interference with transition-metal catalysts[3][4]. This application note provides a comprehensive, field-validated guide to selecting, installing, and cleaving protecting groups for 2-aminothiazole, ensuring high-yielding and scalable synthetic workflows.

Mechanistic Rationale for Amine Protection

The reactivity of 2-aminothiazole is governed by the electronic interplay between the endocyclic nitrogen and the exocyclic amine. The lone pair of the exocyclic amine is heavily delocalized into the electron-deficient thiazole ring, rendering it significantly less nucleophilic than standard aliphatic amines.

Despite this attenuated nucleophilicity, the amine remains reactive enough to compete with other nucleophilic centers during electrophilic functionalization steps (e.g., ester hydrolysis, amide coupling)[3]. Consequently, standard protection protocols often fail or proceed sluggishly. To achieve quantitative protection, chemists must employ highly electrophilic protecting reagents (e.g., Boc₂O, Trt-Cl) paired with potent nucleophilic catalysts (e.g., 4-dimethylaminopyridine, DMAP) to overcome the high activation energy barrier[3][5].

Quantitative Data: Protecting Group Selection

Selecting the appropriate protecting group requires balancing the harshness of the installation conditions with the required orthogonality for downstream steps.

Protecting GroupReagents (Protection)Reagents (Deprotection)Typical YieldOrthogonality & Mechanistic Notes
Boc (tert-Butyloxycarbonyl)Boc₂O, DMAP, THF/DCMTFA/DCM or HCl/Dioxane80–95%Base-stable. Industry standard for downstream amide couplings. Requires DMAP catalysis[1][3].
Trityl (Triphenylmethyl)Trt-Cl, Et₃N, t-BuOHMild acid (1% TFA)75–90%Massive steric bulk completely shields the ring. Prevents over-alkylation[2].
Cbz (Benzyloxycarbonyl)Cbz-Cl, DIPEA, DCMH₂ / Pd/C or strong acid70–85%Orthogonal to Boc/acid-labile groups. Cleaved cleanly via hydrogenolysis[5].
Alloc (Allyloxycarbonyl)Alloc-Cl, DIPEA, DCMPd(PPh₃)₄, morpholine60–80%Mild catalytic cleavage. Highly effective for solid-phase and polymer-supported synthesis[6][7].

Synthetic Workflow Visualization

G A 2-Aminothiazole Scaffold B Boc2O, DMAP THF, RT A->B C N-Boc Protected Intermediate B->C D Amide Coupling (EDC, HOBt) C->D E Functionalized N-Boc Thiazole D->E F TFA, DCM RT, 2h E->F G Final 2-Aminothiazole Derivative F->G

Synthetic workflow illustrating N-Boc protection, functionalization, and deprotection.

Standardized Experimental Protocols

Protocol A: N-Boc Protection (The Industry Standard)

This protocol is optimized for the protection of ethyl 2-aminothiazole-5-carboxylate, a common intermediate in kinase inhibitor synthesis[1][3].

  • Causality & Mechanism : Because the 2-aminothiazole amine is poorly nucleophilic, DMAP is utilized as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly reactive N-Boc pyridinium intermediate, which is rapidly intercepted by the thiazole amine, driving the reaction to completion[3].

  • Step-by-Step Procedure :

    • Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert atmosphere.

    • Add DMAP (0.1 eq). Note: Do not omit DMAP; the uncatalyzed reaction will stall at <20% conversion.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2–1.5 eq) dropwise.

    • Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation & Workup : Monitor the reaction via TLC (UV active). The N-Boc product will migrate higher (less polar) than the starting amine. To work up, concentrate the THF in vacuo, redissolve in EtOAc, and wash with 1N HCl. Crucial step: The acidic wash protonates and removes the DMAP catalyst and any unreacted starting material into the aqueous layer. Wash with saturated NaHCO₃, then brine, dry over Na₂SO₄, and concentrate.

Protocol B: N-Trityl Protection (Steric Shielding)

Trityl protection is heavily utilized when massive steric shielding is required, such as in the synthesis of mirabegron intermediates[2].

  • Causality & Mechanism : The triphenylmethyl (trityl) group provides a bulky umbrella over the amine, preventing both acylation and undesired ring-nitrogen alkylation. tert-Butanol is chosen as the solvent because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive trityl chloride[2].

  • Step-by-Step Procedure :

    • Dissolve 2-aminothiazole-5-acetic acid (1.0 eq) in tert-butanol (0.3 M) at 0 °C.

    • Add triethylamine (Et₃N, 1.5 eq) to act as an acid scavenger.

    • Add trityl chloride (Trt-Cl, 1.1 eq) portion-wise.

    • Warm to room temperature and stir for 12 hours.

  • Self-Validation & Workup : Concentrate the reaction mixture to a crude residue. Recrystallization from an ethanol/water mixture reliably yields the pure N-trityl intermediate, bypassing the need for time-consuming column chromatography[2].

Protocol C: Acidic Deprotection (Boc Cleavage)
  • Causality & Mechanism : Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This induces the elimination of a highly stable tert-butyl cation (which subsequently loses a proton to form isobutylene gas) and carbon dioxide. The irreversible evolution of these gases entropically drives the deprotection to 100% completion[3][5].

  • Step-by-Step Procedure :

    • Dissolve the N-Boc protected intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Cool to 0 °C and slowly add TFA to achieve a 1:4 (v/v) ratio of TFA:DCM.

    • Stir at room temperature for 2–4 hours until gas evolution ceases.

  • Self-Validation & Workup : Confirm deprotection via TLC (ninhydrin stain will turn deep purple/red, indicating a free primary amine). Concentrate the mixture under vacuum to remove excess TFA. To isolate the free base, partition the residue between EtOAc and saturated aqueous NaHCO₃ (adjust aqueous layer to pH 8), extract, and dry[4].

Troubleshooting & Optimization

  • Issue: Incomplete Protection (Stalled Reaction) .

    • Root Cause: Insufficient activation of the electrophile.

    • Solution: Increase DMAP loading to 0.2 eq or gently reflux the reaction in THF. Ensure reagents (especially Boc₂O) are fresh and have not hydrolyzed.

  • Issue: Product Loss During Deprotection Workup .

    • Root Cause: Deprotected 2-aminothiazoles, especially those with carboxylic acid or hydroxyl appendages, are highly water-soluble[4].

    • Solution: Avoid aqueous workup entirely. Instead, precipitate the product directly as a TFA or HCl salt by adding cold diethyl ether to the concentrated reaction mixture, followed by vacuum filtration[5].

References

  • Semantic Scholar. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib". [Link]

  • RSC Publishing. "Synthesis of aminothiazoles: polymer-supported approaches".[Link]

  • Patsnap. "Synthesis method of mirabegron". [Link]

  • Ovid. "Recognition of 2-aminothiazole-4-acetic acid derivatives by the peptide transporters PEPT1 and PEPT2". [Link]

Sources

Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiazoles: Precision Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiazoles Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Strategic Analysis & Scientific Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, serving as the core structure in therapeutics ranging from antibiotics (Cefdinir) to kinase inhibitors (Dasatinib). While the classical thermal Hantzsch synthesis is robust, it often suffers from long reaction times (hours to days), harsh reflux conditions, and variable yields due to the volatility and lachrymatory nature of


-halocarbonyl intermediates.

Microwave-assisted organic synthesis (MAOS) revolutionizes this pathway by exploiting dielectric heating . Unlike convective thermal heating, microwave irradiation interacts directly with the dipole moments of the solvent and reagents (specifically the polar transition state of the Hantzsch condensation), leading to rapid superheating and efficient energy transfer. This results in:

  • Reaction Acceleration: Reductions from 12+ hours to <20 minutes.

  • Green Chemistry Compliance: Compatibility with aqueous media or solvent-free conditions.

  • Regiochemical Fidelity: Enhanced control over the cyclization pathway.

The Regioselectivity Challenge

A critical distinction in this protocol is the synthesis of 5-substituted versus 4-substituted analogs.

  • 4-Substituted: Derived from

    
    -haloketones (
    
    
    
    ). The
    
    
    group ends up at position 4.
  • 5-Substituted: Derived from

    
    -haloaldehydes (
    
    
    
    ) or
    
    
    -halo-
    
    
    -ketoesters. The substituent on the
    
    
    -carbon is retained at position 5.

This guide focuses on the precision synthesis of 5-substituted and 4,5-disubstituted derivatives, which are often harder to access than their 4-monosubstituted counterparts.

Reaction Mechanism: The Hantzsch Cyclization

The formation of the thiazole ring proceeds via a stepwise condensation-cyclization mechanism. Under microwave irradiation, the initial nucleophilic attack and the subsequent dehydration step are significantly accelerated.

Mechanistic Pathway (DOT Visualization)

HantzschMechanism Start Reagents: Thiourea + alpha-Haloaldehyde/Ketone Inter1 S-Alkylation (Thioimidate Intermediate) Start->Inter1 SN2 Attack (Fast under MW) Inter2 Intramolecular Nucleophilic Attack (N -> C=O) Inter1->Inter2 Cyclization HX Byproduct: HX (Acid) Inter1->HX -HX Inter3 Hydroxy-thiazoline Intermediate Inter2->Inter3 Proton Transfer Product 5-Substituted 2-Aminothiazole Inter3->Product Dehydration (- H2O) H2O Byproduct: H2O Inter3->H2O -H2O

Caption: Mechanistic pathway of the Hantzsch synthesis. Microwave irradiation accelerates the rate-limiting dehydration step.

Experimental Protocols

Equipment & Safety
  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) is recommended for reproducibility. Domestic microwaves are not suitable due to uneven heating and lack of pressure control.

  • Vessels: 10 mL or 30 mL borosilicate glass pressure vials with crimp/snap caps (PTFE/silicone septa).

  • Safety:

    
    -Halocarbonyls are potent lachrymators. Handle in a fume hood. Microwave vials are pressurized; allow cooling to <50°C before opening.
    
Protocol A: Synthesis of 5-Substituted 2-Aminothiazoles (Aqueous/Green)

Target: 2-amino-5-methylthiazole or 2-amino-5-arylthiazoles. Precursor:


-bromopropionaldehyde (for 5-Me) or 

-bromo-phenylacetaldehyde (for 5-Ph). Note: Stable acetal equivalents are often used.

Reagents:

  • Thiourea (1.0 equiv, 2.0 mmol)

  • 
    -Haloaldehyde/ketone (1.0 equiv, 2.0 mmol)
    
  • Solvent: Water (3 mL) or Ethanol/Water (1:1, 3 mL)

  • Catalyst (Optional):

    
    -cyclodextrin (10 mol%) can improve solubility in water.
    

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave vial, dissolve thiourea (152 mg, 2.0 mmol) in 3 mL of water.

  • Addition: Add the

    
    -haloaldehyde (2.0 mmol) dropwise. If the aldehyde is unstable, use the dimethyl acetal form and add 1 drop of conc. HCl to facilitate in-situ deprotection.
    
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 80°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature.[1][2]

    • Basify the reaction mixture with aqueous ammonia (25%) or saturated

      
       to pH 9-10.
      
    • The free base 2-aminothiazole will precipitate.

  • Isolation: Filter the solid, wash with ice-cold water (2 x 5 mL), and dry under vacuum.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Target: A 4,5-disubstituted scaffold common in drug development. Precursor: Ethyl 2-chloroacetoacetate.

Reagents:

  • Thiourea (1.0 equiv, 5.0 mmol)

  • Ethyl 2-chloroacetoacetate (1.0 equiv, 5.0 mmol)

  • Solvent: Ethanol (5 mL)

Step-by-Step Procedure:

  • Loading: Combine thiourea (380 mg) and ethyl 2-chloroacetoacetate (0.82 g) in a 10 mL microwave vial containing 5 mL ethanol.

  • Irradiation:

    • Temperature: 100°C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 5-8 minutes

  • Workup:

    • Cool to RT.

    • Pour the mixture into crushed ice (20 g) and neutralize with solid sodium acetate or

      
      .
      
    • A solid precipitate (white to pale yellow) forms immediately.

  • Isolation: Filter, wash with cold water, and dry.

    • Expected Yield: >90%

    • Melting Point: 174-176°C (Lit. value).

Optimization & Data Analysis

Solvent Screening for Green Synthesis

Comparison of solvents for the reaction of thiourea +


-bromoketone (2 mmol scale, 80°C, MW).
SolventTime (min)Yield (%)Notes
Water 1092Recommended. Product precipitates upon basification.
Ethanol1288Good solubility, requires evaporation or water crash-out.
PEG-4001585Viscous, harder to work up.
Solvent-Free595Requires grinding reagents first; risk of thermal runaway.
Experimental Workflow Diagram

Workflow Setup Setup: Combine Thiourea + Precursor in MW Vial (10 mL) Irradiation Irradiation: 80-100°C, 5-15 min (Dynamic Power Control) Setup->Irradiation Cooling Cooling: Air jet cooling to <50°C Irradiation->Cooling Workup Workup: Pour into Ice/Water Basify to pH 9-10 Cooling->Workup Isolation Isolation: Filtration & Recrystallization Workup->Isolation

Caption: Standardized workflow for microwave-assisted thiazole synthesis.

Troubleshooting & Critical Parameters

  • Pressure Build-up: If using volatile solvents (acetone, DCM) or low-boiling aldehydes, pressure can spike. Solution: Use Ethanol or Water; ensure vial headspace is at least 50%.

  • Product Solubility: 2-aminothiazoles are often soluble in acidic media (as hydrobromide/hydrochloride salts). Solution: You must basify the reaction mixture (pH > 9) after cooling to precipitate the free base.

  • Regioselectivity Issues: If synthesizing 4,5-disubstituted derivatives, steric hindrance can slow the reaction. Solution: Increase temperature to 120°C and time to 20 mins.

References

  • Microwave-Assisted Synthesis of 2-Aminothiazoles

    • Title: Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles.[3][4][5][6][7]

    • Source: ResearchG
    • URL:

  • Green Chemistry Approaches (Water/Solvent-Free)

    • Title: An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in W
    • Source: Semantic Scholar.
    • URL:

  • Hantzsch Mechanism & Regioselectivity

    • Title: Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols.[1]

    • Source: BenchChem.[1]

    • URL:

  • Synthesis of 5-Substituted Derivatives

    • Title: Synthesis of some new 5-substituted of 2-aminothiazoles.[4][6][8]

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:

Sources

Application Note: Precision Functionalization of Thiazole C-5 with Oxolane Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the thiazole C-5 position with oxolane rings Content Type: Detailed Application Notes and Protocols

Executive Summary

The incorporation of saturated oxygen heterocycles, such as oxolanes (tetrahydrofurans), into heteroaromatic scaffolds is a critical strategy in modern drug discovery. This modification increases fraction


 (

) character, improving solubility and metabolic stability while reducing lipophilicity (LogD).

This guide addresses the specific challenge of functionalizing the C-5 position of thiazoles with oxolane rings. While the thiazole C-2 position is electronically predisposed to nucleophilic attack (and radical Minisci-type reactions), the C-5 position is the preferred site for electrophilic substitution and controlled cross-coupling.

We present two high-fidelity protocols:

  • Nickel/Photoredox Dual Catalysis: A mild, room-temperature method utilizing oxolane carboxylic acids or boronic acids.

  • Pd-Catalyzed Suzuki-Miyaura Coupling: A robust, scalable method utilizing air-stable potassium oxolanyl trifluoroborates (Molander salts).

Strategic Analysis & Decision Framework

Before selecting a protocol, the electronic and steric environment of the thiazole substrate must be analyzed. The C-5 position is nucleophilic; however, attaching a saturated ring (alkyl group) generally requires a cross-coupling approach rather than direct C-H functionalization to ensure regiocontrol.

Regioselectivity & Method Selection[1][2]
  • Direct C-H Functionalization (Minisci): Typically targets the electron-deficient C-2 position. If C-2 is unsubstituted, radical alkylation will yield a mixture or exclusively C-2 product.

  • Cross-Coupling (Recommended): Utilizing a 5-halothiazole precursor ensures exclusive C-5 regioselectivity.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability.

Protocol A: Nickel/Photoredox Dual Catalysis

Best for: Late-stage functionalization, mild conditions, and complex oxolane substrates derived from carboxylic acids or boronic acids.

Mechanistic Insight

This protocol couples a catalytic Nickel cycle (which activates the aryl halide) with a photoredox cycle (which generates an alkyl radical from the oxolane precursor).

  • Radical Generation: The photocatalyst oxidizes the oxolane precursor (via decarboxylation or deboronation), generating an oxolanyl radical.

  • Radical Capture: The Ni(II) species captures the radical.[1]

  • Reductive Elimination: The high-valent Ni(III) species eliminates to form the

    
     bond.
    
Materials
  • Substrate: 5-Bromothiazole derivative (1.0 equiv).

  • Coupling Partner: Oxolane-2-carboxylic acid (1.5 equiv) OR Oxolane-2-boronic acid.

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%).

  • Metal Catalyst: NiCl2[2]·glyme (10 mol%) + dtbbpy (15 mol%).[2]

  • Base: Cs2CO3 (3.0 equiv).[3]

  • Solvent: DMF or DMSO (degassed).

  • Light Source: Blue LED (450 nm), approx. 30-40W.

Step-by-Step Procedure
  • Vial Preparation: In an 8 mL reaction vial equipped with a stir bar, add the 5-bromothiazole (0.2 mmol), Oxolane-2-carboxylic acid (0.3 mmol), Photocatalyst (4.4 mg), NiCl2·glyme (4.4 mg), and dtbbpy (8.0 mg).

  • Inert Atmosphere: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times. Add Cs2CO3 (195 mg) under inert flow.

  • Solvent Addition: Add anhydrous, degassed DMF (2.0 mL). Seal the vial with a septum cap.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Fan cooling is required to maintain temperature < 35 °C. Stir vigorously for 18–24 hours.

  • Workup: Dilute with EtOAc (10 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na2SO4, filter, and concentrate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Figure 2: Mechanistic interplay between the Iridium photocatalyst and Nickel cross-coupling cycle.

Protocol B: Pd-Catalyzed Suzuki-Miyaura (Molander Conditions)

Best for: Scale-up (>1g), GMP environments, and when specific stereochemistry of the oxolane ring is pre-defined in the borate salt.

Mechanistic Insight

Standard boronic acids often suffer from protodeboronation (loss of the boron group) when attached to


 carbons, especially in heterocyclic synthesis. Potassium organotrifluoroborates (

) are air-stable, slow-release reservoirs of the active boronic acid, preventing decomposition.
Materials
  • Substrate: 5-Bromothiazole or 5-Chlorothiazole (1.0 equiv).

  • Coupling Partner: Potassium (oxolan-2-yl)trifluoroborate (1.2 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: RuPhos or XPhos (10 mol%). Note: These electron-rich Buchwald ligands are essential for

    
     coupling.
    
  • Base: K2CO3 (3.0 equiv).

  • Solvent: Toluene/Water (3:1 ratio).

Step-by-Step Procedure
  • Reagent Mixing: In a reaction tube, combine 5-bromothiazole (1.0 mmol), Potassium (oxolan-2-yl)trifluoroborate (1.2 mmol), Pd(OAc)2 (11 mg), RuPhos (46 mg), and K2CO3 (414 mg).

  • Degassing: Seal the tube. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.

  • Heating: Heat the mixture to 80 °C for 12–16 hours. Vigorous stirring is critical for the biphasic system.

  • Workup: Cool to RT. Separate phases. Extract aqueous phase with DCM. Combine organics, dry over MgSO4.

  • Purification: Silica gel chromatography.

Comparative Data & Optimization

FeatureProtocol A (Ni/Photoredox)Protocol B (Pd/Molander)
Primary Mechanism Radical / SET2-Electron Transmetallation
Oxolane Source Carboxylic Acid / Boronic AcidPotassium Trifluoroborate
Steric Tolerance High (Radical is small)Moderate (Ligand dependent)
Reaction Temp Room Temp (25 °C)Elevated (80–100 °C)
Air Sensitivity High (O2 quenches excited state)Low (Reagents are air stable)
Key Failure Mode Incomplete degassingProtodeboronation of oxolane
Troubleshooting Guide

Issue 1: Low Conversion in Protocol A (Photoredox)

  • Cause: Oxygen inhibition. The excited state of Ir photocatalysts is quenched by

    
    .
    
  • Solution: Use "Freeze-Pump-Thaw" degassing rather than simple sparging. Ensure the reaction vial is perfectly sealed.

Issue 2: Protodeboronation in Protocol B

  • Cause: The oxolane-boron bond is labile. If the catalyst is too slow, the boron falls off before coupling.

  • Solution: Increase catalyst loading to 10 mol%. Switch to RuPhos , which is specifically designed to accelerate difficult

    
     couplings.
    

Issue 3: Regioisomers

  • Cause: If using a 2,5-dibromothiazole, coupling will occur at C-2 first (faster oxidative addition).

  • Solution: To target C-5 exclusively, ensure C-2 is either blocked (e.g., -Me, -Ph) or use a 5-bromo-2-chlorothiazole (Br reacts faster than Cl).

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[5] Angewandte Chemie International Edition.

  • Zuo, Z., et al. (MacMillan Group). (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science. 
    
  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science.

  • BenchChem Technical Review. (2025). Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring.

  • Verrier, C., et al. (2018). Direct C-H Functionalization of Heteroarenes. Chemical Reviews.

Sources

Application Note: Advanced Handling & Stabilization of Air-Sensitive Aminothiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Aminothiazoles, particularly 2-aminothiazoles, are privileged pharmacophores in modern drug discovery, serving as core motifs in kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cephalosporins), and various CNS agents. However, electron-rich aminothiazoles often exhibit significant oxidative instability. Upon exposure to atmospheric oxygen and moisture, these intermediates can rapidly degrade from crystalline solids to amorphous "tars" or black oils. This degradation is driven by the formation of N-oxides, azo-dimers, and ring-opening hydrolysis products.

This Application Note provides a rigorous, field-proven framework for handling these labile intermediates. We move beyond standard synthesis to focus on inert isolation , salt stabilization , and telescoping strategies that preserve chemical integrity.

The Chemistry of Instability

To handle these compounds effectively, one must understand the failure mode. The 2-aminothiazole ring is electron-rich. The exocyclic amine lone pair donates density into the aromatic system, raising the HOMO (Highest Occupied Molecular Orbital) energy.

Oxidative Degradation Mechanism
  • Radical Cation Formation: Atmospheric oxygen acts as a single-electron oxidant, generating a radical cation species on the thiazole nitrogen or the exocyclic amine.

  • Dimerization: These radicals couple to form azo-linkages (

    
    ) or hydrazine-like bridges, leading to colored impurities (yellow 
    
    
    
    red
    
    
    black).
  • Hydrolysis: In the presence of moisture, the imine tautomer can undergo hydrolytic ring opening, destroying the pharmacophore.

Workflow Decision Matrix

The following logic gate determines the appropriate handling strategy based on the specific stability profile of your intermediate.

DecisionMatrix Start Target Aminothiazole Synthesized CheckStability Is the Free Base Air-Stable < 1 Hour? Start->CheckStability Stable Standard Filtration (Buchner Funnel) CheckStability->Stable Yes Unstable Is Isolation Strictly Necessary? CheckStability->Unstable No (Turns Black) Telescope STRATEGY C: Telescoping (One-Pot) Proceed to Coupling Unstable->Telescope No Isolate Select Isolation Method Unstable->Isolate Yes Salt STRATEGY B: Salt Formation (HCl/HBr/TFA) Isolate->Salt Preferred (Scalable) Inert STRATEGY A: Inert Filtration (Schlenk/Glovebox) Isolate->Inert If Free Base Required

Figure 1: Decision logic for processing sensitive aminothiazole intermediates. Blue nodes indicate primary strategies detailed in this guide.

Protocol A: Inert Atmosphere Isolation (Schlenk Filtration)

Context: Use this protocol when the free base is required for the next step (e.g., a palladium-catalyzed Buchwald-Hartwig coupling where amine salts might poison the catalyst or require excess base) and the compound degrades in air.

Equipment:

  • Dual-manifold Schlenk line (Argon/Vacuum).

  • Schlenk reaction flask (containing the product mixture).

  • Schlenk frit (sintered glass filter stick) OR a double-ended Schlenk filter.

  • Receiving Schlenk flask.

Solvent Deoxygenation (Critical Pre-requisite)

Do not use solvents directly from the bottle for washing. Oxygen dissolved in wash solvents is the #1 cause of yield loss.

  • Sparging: Place the wash solvent (e.g., Et₂O, Hexanes) in a Schlenk flask.

  • Insert a gas dispersion tube connected to Argon.

  • Bubble Argon vigorously for 15–20 minutes.

  • Keep under positive Argon pressure.

The "Closed-Loop" Filtration Procedure

This method avoids any atmospheric contact.

  • Setup: Connect the Reaction Flask (containing precipitate) and the Receiving Flask via a Schlenk Filter (a glass tube with a sintered disc in the middle and ground glass joints on both ends).

  • Inerting: Cycle the Receiving Flask and the Filter assembly 3x (Vacuum/Argon) to remove air.

  • Transfer: Invert the setup so the Reaction Flask is on top. The slurry flows onto the frit.

  • Pressure Differential: Apply a slight vacuum to the Receiving Flask (bottom) while maintaining positive Argon pressure on the Reaction Flask (top).

    • Note: Do not apply strong vacuum, or the solvent will boil and clog the frit.

  • Washing:

    • Rotate the setup to horizontal.

    • Inject deoxygenated wash solvent (from Step 3.1) through the septum of the Reaction Flask using a cannula or gas-tight syringe.

    • Agitate to resuspend the solid.

    • Return to vertical to filter.

  • Drying: Once filtration is complete, keep the solid on the frit. Switch the top inlet to high vacuum to dry the cake in situ for 2–4 hours.

  • Harvest: Transfer the Schlenk filter (containing the dry solid) into a Glovebox for weighing/storage, OR flush with Argon and rapidly transfer to a pre-weighed vial flushed with inert gas.

SchlenkSetup Argon Argon Source FlaskA Reaction Flask (Top) Argon->FlaskA Positive Pressure Filter Schlenk Frit (Sintered Glass) FlaskA->Filter Slurry Transfer FlaskB Receiving Flask (Bottom) Filter->FlaskB Filtrate Vac Vacuum/Bubbler FlaskB->Vac Slight Vac/Vent

Figure 2: Schematic of the vertical Schlenk filtration stack. Gravity + Pressure differential drives the filtration without air exposure.

Protocol B: Stabilization via Salt Formation

Context: If the free base is not strictly required, converting the aminothiazole to a salt (HCl, HBr, or TFA) shuts down the lone-pair availability, significantly increasing oxidation resistance.

Procedure
  • Reaction Completion: Upon completion of the Hantzsch synthesis (usually in EtOH).

  • Cooling: Cool the reaction mixture to 0°C.

  • Acidification:

    • Add 4M HCl in Dioxane (anhydrous) dropwise.

    • Target: pH 1–2.

  • Precipitation: The hydrochloride salt is often less soluble in EtOH/Dioxane than the free base and will precipitate as a stable, crystalline solid.

  • Filtration: Filter using a standard Buchner funnel (the salt is usually air-stable enough for rapid filtration).

  • Wash: Wash with cold Et₂O.

Data Comparison: Stability of Free Base vs. HCl Salt

ParameterFree Base (2-Aminothiazole deriv.)[1]HCl Salt Form
Appearance (T=0) Pale Yellow SolidWhite Crystalline Solid
Appearance (Air, 24h) Dark Brown/Black TarWhite Crystalline Solid
Purity (HPLC, 24h) < 60% (Multiple peaks)> 98%
Storage Requirement -20°C, Argon, DarkRT, Desiccator

Protocol C: Telescoping (One-Pot Strategy)

Context: The most effective way to handle an unstable intermediate is to never isolate it.

Workflow Example (Hantzsch Amide Coupling)
  • Synthesis: Combine

    
    -bromoketone and thiourea in 2-MeTHF  (2-Methyltetrahydrofuran).
    
    • Why 2-MeTHF? It is water-immiscible (unlike EtOH) and supports higher temperatures.

  • Workup (In-situ):

    • Add aqueous NaHCO₃ to neutralize HBr byproducts.

    • Separate phases (remove the aqueous layer).

    • The organic layer contains the free base aminothiazole.

  • Drying: Perform an azeotropic distillation (rotovap backfill with Argon) to dry the organic layer.

  • Next Step: Add the acid chloride and base (e.g., DIPEA) directly to the 2-MeTHF solution of the aminothiazole.

Quality Control & Storage

NMR Validation

Do not use standard DMSO-d6 from a stock bottle that has been opened frequently; it contains dissolved O₂ and water.

  • Protocol: Use a fresh ampoule of DMSO-d6.

  • Preparation: Flush the NMR tube with Argon before capping.

  • Diagnostic: Look for the disappearance of the

    
     signal (usually broad singlet around 7.0 ppm) or the appearance of downfield signals indicating oxidation.
    
Storage
  • Vessel: Amber glass vials (UV protection) with Teflon-lined caps.

  • Atmosphere: Backfill with Argon.[2] Parafilm is insufficient for long-term storage of highly sensitive variants; use electrical tape or shrink bands over the cap.

  • Temperature: -20°C is standard.

References

  • Hantzsch Thiazole Synthesis & General Methodology

    • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. (2020).

    • Thiazole synthesis - Organic Chemistry Portal. (Accessed 2023).

  • Aminothiazole Stability & Degradation

    • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid.[3] Benchchem Application Notes.[4]

    • Chemical Oxidative Polymerization of 2-Aminothiazole. PMC (PubMed Central). (2016).[5][6] Describes the kinetics of oxidative degradation/polymerization.

  • Air-Sensitive Handling Protocols

    • Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[7][8] Sigma-Aldrich.[7][8] The definitive guide on syringe and Schlenk techniques.

    • Techniques for Handling Air- and Moisture-Sensitive Compounds.[8][9][10] Wipf Group, University of Pittsburgh.

  • Telescoping & Salt Formation Strategies

    • Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-1000874 Compound: 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine CAS: 1000874-66-1 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely encountering solubility challenges because 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine possesses a "brick-dust" crystal lattice typical of planar aminothiazoles, compounded by the lipophilic oxolane (tetrahydrofuran) ring. While the 2-aminothiazole core is polar, the intermolecular H-bonding between the amine donor and the thiazole nitrogen acceptor creates a high lattice energy barrier that neutral water cannot easily overcome.

This guide provides three validated workflows to solubilize this compound for synthesis, purification, or biological assays.

Part 1: The Chemical Approach (pH & Salt Formation)

The Science: The 2-aminothiazole moiety functions as a weak base with a pKa typically around 5.3 . In neutral water (pH 7), the molecule exists predominantly in its unionized, hydrophobic form. To achieve thermodynamic solubility, you must protonate the thiazole nitrogen, forcing the molecule into its ionic, water-soluble state.

The Rule of 3: For robust solubility (>10 mg/mL), the solution pH must be at least 2 units below the pKa . Therefore, you must target a pH < 3.3 .

Protocol A: In-Situ Acidification (For Assays/Synthesis)

Best for: Immediate use in aqueous buffers or reaction solvents.

  • Suspend: Place the solid compound in water (it will likely float or form a suspension).

  • Titrate: Slowly add 1.0 equivalent of 1M HCl or Methanesulfonic acid (MsOH).

  • Dissolve: Vortex. The solution should turn clear as the hydrochloride or mesylate salt forms in situ.

  • Buffer: If this is for a biological assay, dilute this acidic stock into a high-capacity buffer (e.g., 100 mM Phosphate, pH 6.0). Warning: Check for precipitation immediately after dilution.

Protocol B: Stable Salt Isolation (For Long-term Storage)

If you need a solid form that dissolves instantly, convert the free base to a salt.

Acid CandidateRationaleExpected Outcome
Hydrochloric Acid (HCl) Standard counter-ion; breaks lattice energy effectively.High solubility; potential hygroscopicity.
Methanesulfonic Acid (MsOH) Larger counter-ion; disrupts packing more effectively than Cl-.Often yields non-hygroscopic, crystalline salts.
L-Tartaric Acid Chiral, bulky; good for breaking stubborn lattices.Moderate solubility; good for stability.

Part 2: The Formulation Approach (Co-solvents & Complexation)

If pH manipulation is toxic to your biological system (e.g., cell culture), you must use the "Dielectric Matching" or "Encapsulation" strategy.

Decision Matrix: Solvent System Selection

SolubilityDecision Start Start: Define Application AppType Is this for Biological Assay or Chemical Synthesis? Start->AppType Bio Biological Assay (Cells/Enzymes) AppType->Bio Chem Chemical Synthesis AppType->Chem TolerateDMSO Can system tolerate >0.5% DMSO? Bio->TolerateDMSO ChemSolv Recommended Solvents: 1. DMF (High solubility) 2. Methanol (Moderate) 3. THF (Good, matches sidechain) Chem->ChemSolv DMSO_Yes Use Co-Solvent System: Stock: 100% DMSO Diluent: PBS + 5% PEG400 TolerateDMSO->DMSO_Yes Yes DMSO_No Use Encapsulation: 20% HP-β-Cyclodextrin in water TolerateDMSO->DMSO_No No

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Protocol C: Cyclodextrin Encapsulation (The "Gold Standard")

The oxolane (tetrahydrofuran) ring on your molecule is an ideal size for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This "hides" the lipophilic portion of the molecule from the water.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or saline.

  • Addition: Add your compound to this vehicle.

  • Equilibration: Sonicate for 20 minutes or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved solid.

    • Result: A clear, stable solution at neutral pH, suitable for IV dosing or sensitive cell assays.

Part 3: Troubleshooting & FAQs

Q1: My compound precipitates ("crashes out") when I dilute my DMSO stock into the assay buffer. Why? A: This is the "Solvent Shift" shock. DMSO solubilizes by dipole interaction. When you add water, the dielectric constant spikes, and the hydrophobic effect forces the oxolane and thiazole rings to aggregate.

  • Fix: Do not dilute directly into pure buffer. Dilute into a "Transition Buffer" containing 5-10% PEG400 or Tween-80 first, then dilute further. Alternatively, switch to the Cyclodextrin protocol (Protocol C).

Q2: I see an "oil" instead of crystals when trying to make the salt. A: This is "oiling out," common with flexible linkers like the methylene-oxolane group.

  • Fix: The salt is likely amorphous.

    • Scratch the side of the glass vial with a spatula to induce nucleation.

    • Add a "antisolvent" like diethyl ether or hexane dropwise to the oily mixture.

    • Cool to -20°C overnight.

Q3: Can I warm the solution to dissolve it? A: Yes, but proceed with caution. 2-aminothiazoles can undergo thermal decomposition (Maillard-type browning) or ring-opening if heated aggressively (>60°C) in acidic aqueous media for prolonged periods. Keep heating brief (minutes) and below 50°C.

Q4: Is the oxolane ring stable in acid? A: Generally, yes. The tetrahydrofuran ring is an ether and is stable to the dilute acids (HCl, MsOH) used for solubilization. Avoid hot, concentrated Lewis acids which could cleave the ether.

Summary Data Table: Estimated Solubility Profile

Solvent SystemEstimated SolubilityNotes
Water (pH 7) < 0.1 mg/mLPoor. Not recommended.
0.1 N HCl (pH 1) > 20 mg/mLExcellent. Forms soluble hydrochloride salt.
DMSO > 50 mg/mLGood stock solvent. Hygroscopic.
Ethanol 1 - 5 mg/mLModerate. Heating may be required.
20% HP-β-CD 5 - 15 mg/mLBest for Biology. Biocompatible, neutral pH.

References

  • PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Beilstein J. Org. Chem. Theoretical study on β-cyclodextrin inclusion complexes with propiconazole (triazole/thiazole analogs). Available at: [Link]

  • Royal Society of Chemistry (RSC). pKa Values of some 5-substituted 2-aminothiazoles. J. Chem. Soc., Perkin Trans. 2. Available at: [Link][1][2]

  • National Institutes of Health (NIH). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]

Sources

Purification methods for polar thiazole amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of polar thiazole amine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography advice.

Thiazole amines present a unique triad of purification challenges:

  • High Polarity & Water Solubility: Making traditional aqueous workups and reverse-phase retention difficult.

  • Variable Basicity: The electron-withdrawing nature of the thiazole ring significantly depresses the pKa of exocyclic amines (e.g., 2-aminothiazole pKa ~5.3 vs. aliphatic amines pKa ~10), complicating ion-exchange strategies.

  • Silanol Chelation: The combination of a basic amine and an electron-rich thiazole nitrogen creates multi-point hydrogen bonding with acidic silanols on bare silica, leading to severe peak tailing.

This guide provides field-proven, self-validating workflows to overcome these specific physicochemical hurdles.

I. Diagnostic Decision Matrix

Before selecting a purification method, you must evaluate the compound's LogD (lipophilicity at a specific pH) and pKa. Use the following logic flow to determine your optimal purification trajectory.

G Start Crude Polar Thiazole Amine CheckLogD Is LogD (pH 7) > 1? Start->CheckLogD RP_HPLC Reverse-Phase HPLC (High pH Buffer) CheckLogD->RP_HPLC Yes (Lipophilic) CheckpKa Is the amine basic (pKa > 6)? CheckLogD->CheckpKa No (Highly Polar) NP_Silica Normal Phase Silica (Requires TEA/NH4OH) CheckLogD->NP_Silica Yes (Alternative) SCX SCX Catch & Release (Ion Exchange) CheckpKa->SCX Yes (Basic) HILIC HILIC Chromatography (Aqueous Normal Phase) CheckpKa->HILIC No (Neutral/Zwitterionic)

Decision matrix for selecting the optimal purification route for polar thiazole amines.

Quantitative Method Comparison
Purification TechniqueStationary PhaseOptimal Mobile PhaseIdeal Target ProfilePrimary Mechanistic Pitfall
RP-HPLC (High pH) Base-stable C18 (Hybrid Silica)Water/MeCN + 10mM NH₄HCO₃ (pH ~8)Amphiphilic, LogD > 1Silica matrix dissolution if the column is not explicitly base-stable.
HILIC Bare Silica, Diol, or AmineMeCN/Water (Gradient: 95% to 50% MeCN)Highly polar, LogP < 0Sample solvent mismatch (injecting in 100% water causes peak distortion).
SCX Catch & Release Propylsulfonic acid (SCX-2)Wash: MeOH. Elute: 2M NH₃ in MeOHBasic amines (pKa > 6)Thiazole ring electron withdrawal lowering amine pKa below binding threshold.
Normal Phase (NP) Bare SilicaDCM/MeOH + 1% TEA or NH₄OHLipophilic aminesSevere streaking due to secondary interactions with acidic silanols.

II. Troubleshooting & FAQs

Reverse-Phase HPLC (RP-HPLC) Challenges

Q: My thiazole amine derivative is eluting at the solvent front on my C18 column. How can I increase retention? A: Thiazole amines are basic. Under standard acidic RP-HPLC conditions (e.g., 0.1% TFA or formic acid), the amine is protonated. This drastically increases the molecule's polarity, reducing its affinity for the non-polar C18 stationary phase. Causality & Solution: To increase retention, you must suppress ionization. Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 7.9)[1]. By deprotonating the amine, you restore its lipophilicity, allowing it to partition effectively into the C18 phase. Ensure you are using a base-stable hybrid silica C18 column to prevent stationary phase degradation.

Normal Phase & Silanol Interactions

Q: I tried normal-phase silica chromatography, but my compound streaked across all fractions. Why? A: Bare silica gel is highly populated with acidic silanol (-Si-OH) groups. The basic exocyclic amine and the electron-rich thiazole nitrogen undergo strong, multi-point hydrogen bonding and ion-exchange interactions with these silanols, causing irreversible adsorption and severe peak tailing. Causality & Solution: Add a volatile basic modifier like 1% Triethylamine (TEA) or 1-10% aqueous ammonium hydroxide to your mobile phase. The modifier acts sacrificially, competitively binding the acidic silanols and masking them, which allows your target to elute as a sharp, symmetrical band.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q: When should I choose HILIC over Reversed-Phase HPLC for these derivatives? A: If your thiazole amine is extremely polar (e.g., contains multiple amine groups, hydroxyls, or a highly polar side chain) and fails to retain on C18 even at high pH, HILIC is the optimal choice[2]. Causality & Solution: HILIC uses a polar stationary phase (like bare silica or diol) but operates with reversed-phase-like solvents. The mechanism relies on the target partitioning into a water-rich layer immobilized on the stationary phase[3]. You must start with high organic concentration (e.g., 95% Acetonitrile) and elute by increasing the aqueous fraction.

Strong Cation Exchange (SCX)

Q: Can I use SCX to rapidly clean up my crude reaction mixture without running a column? A: Yes, SCX "Catch-and-Release" is highly effective for basic thiazole amines[4]. Causality & Solution: SCX media contains propylsulfonic acid groups. When you load the crude mixture, the basic amine is protonated and retained via strong ionic bonds. Neutral and acidic impurities are simply washed away with organic solvents. The target is then "released" by eluting with a strong base (e.g., 2M ammonia in methanol), which deprotonates the amine and breaks the ionic interaction[5].

III. Self-Validating Standard Operating Protocols (SOPs)

Protocol A: SCX Catch-and-Release Purification

Use this for rapid isolation of basic thiazole amines from neutral/acidic byproducts (e.g., triphenylphosphine oxide, unreacted electrophiles).

  • Conditioning: Solvate the SCX-2 cartridge (e.g., Biotage ISOLUTE SCX-2) with 3-5 column volumes (CV) of Methanol, followed by 3-5 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude thiazole amine in a minimum volume of DCM. Critical: Ensure no basic additives (like TEA or pyridine) are present in the sample, as they will compete for binding sites. Load onto the column.

  • Washing (Catch): Wash the column with 5 CV of DCM, followed by 5 CV of Methanol.

    • Self-Validation Checkpoint: Spot the Methanol wash fraction on a TLC plate and visualize with UV/Ninhydrin. If your target is present in the wash, the amine's pKa is too low to bind the sulfonic acid resin (likely due to thiazole electron withdrawal), or the column capacity was exceeded.

  • Elution (Release): Elute the target compound using 5-8 CV of 2.0 M Ammonia in Methanol. The ammonia neutralizes the bound amine, disrupting the ionic interaction[5].

  • Recovery: Concentrate the eluent under reduced pressure to yield the purified free-base thiazole amine.

Protocol B: High-pH RP-HPLC Purification

Use this for amphiphilic bis-thiazole amines or derivatives that streak on normal phase.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 7.9 - 8.5 using dilute ammonia if necessary.

    • Buffer B: LC-MS grade Acetonitrile.

  • Column Selection: Install a base-stable C18 column (e.g., Waters XBridge or equivalent hybrid silica)[1].

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase conditions (e.g., 5-10% Buffer B). If solubility is poor, add up to 10% DMSO. Warning: Do not inject samples dissolved in 100% strong solvent (Acetonitrile), as this causes immediate precipitation or peak distortion at the column head.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 50% Buffer B over 15 minutes). The deprotonated thiazole amine will exhibit increased lipophilicity, allowing for proper retention[1].

    • Self-Validation Checkpoint: Perform an analytical-scale injection first. Calculate the asymmetry factor (

      
      ) of the peak. An 
      
      
      
      between 0.9 and 1.2 validates that secondary interactions (silanol binding) have been successfully suppressed by the high-pH buffer.
  • Post-Run: Wash the column with 95% Buffer B to remove highly lipophilic residues, then re-equilibrate.

IV. References

  • Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines." Biotage Application Notes. Available at: [Link]

  • Teledyne ISCO. (2012). "RediSep SCX column purification tactic." Chromatography Application Note AN39. Available at:[Link]

  • Biotage. (2023). "What can I use to purify polar reaction mixtures?" Biotage Flash Purification Blog. Available at:[Link]

  • Buchi. "Why HILIC is what your polar compounds need for purification." Buchi Chromatography Blog. Available at:[Link]

  • AIP Publishing. "An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives." AIP Conference Proceedings. Available at: [Link]

Sources

Preventing oxidation of 2-aminothiazole during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Storage

Welcome to the Technical Support Center for 2-aminothiazole. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your reagents. 2-Aminothiazole, a vital heterocyclic building block in pharmaceutical synthesis, is known to be susceptible to degradation, particularly oxidation, which can compromise experimental outcomes and lead to impurities in drug candidates.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively prevent the oxidation of 2-aminothiazole during storage and handling.

Troubleshooting Guide: Identifying and Mitigating 2-Aminothiazole Oxidation

Discoloration, typically a shift from a white or light yellow to a brown or darker shade, is a primary indicator of 2-aminothiazole degradation.[2][3] If you observe this, or suspect oxidation for other reasons, this troubleshooting guide will help you diagnose the cause and implement corrective actions.

Caption: Troubleshooting workflow for 2-aminothiazole oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2-aminothiazole oxidation?

A1: The primary drivers of 2-aminothiazole oxidation are exposure to atmospheric oxygen, light, and elevated temperatures. The thiazole ring and the primary amino group are both susceptible to oxidation.[4] The presence of impurities can also catalyze the degradation process.[1]

  • Atmospheric Oxygen: 2-Aminothiazole can react with oxygen in the air, leading to the formation of various degradation products. This is often the main cause of discoloration and purity loss during storage.

  • Light: Exposure to UV light can induce photodegradation, leading to complex chemical transformations, including potential ring cleavage.[5]

  • Temperature: Higher temperatures accelerate the rate of oxidation and other degradation reactions.[6] It is crucial to store the compound in a cool environment.[7][8]

G cluster_0 2-Aminothiazole cluster_1 Oxidation Sites 2-aminothiazole A Amino Group (-NH2) Susceptible to oxidative deamination. B Thiazole Ring (Sulfur Atom) Can be oxidized to sulfoxide or sulfone.

Caption: Key sites of oxidation on the 2-aminothiazole molecule.

Q2: What are the ideal storage conditions for 2-aminothiazole?

A2: To minimize oxidation and ensure the long-term stability of 2-aminothiazole, the following storage conditions are recommended:

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing air-induced oxidation.[9]
Container Tightly sealed amber glass vial or bottleProtects from light and air exposure. Specialized packaging like AcroSeal™ can also be effective.[10]
Temperature Refrigerate (2-8 °C)Slows the rate of chemical degradation.[6][7]
Location Cool, dry, and well-ventilated areaPrevents moisture absorption and ensures a stable environment.[7][8]
Q3: Can I use antioxidants to prevent the oxidation of 2-aminothiazole?

A3: While the use of antioxidants for stabilizing 2-aminothiazole is not a standard practice for the bulk solid, the principle is sound. Certain aminothiazole derivatives have themselves been investigated for their antioxidant properties.[11][12][13][14][15][16] For solutions, especially those in solvents like DMSO which can promote degradation, the addition of a suitable antioxidant could be beneficial.[17] However, any added antioxidant would need to be compatible with your downstream application and easily removable if necessary. It is generally more practical and effective to control the storage atmosphere and temperature.

Q4: My 2-aminothiazole has already discolored. Can I still use it?

A4: Discoloration is a visual indicator of degradation and the presence of impurities. Using discolored 2-aminothiazole is not recommended as the impurities can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification. It is advisable to either discard the discolored material or purify it before use. Recrystallization is a common method for purifying solid organic compounds.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the procedure for creating an inert atmosphere in a storage container for 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Amber glass vial with a septum-lined cap or a Schlenk flask

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing

  • Needles (one long for gas inlet, one short for gas outlet)

Procedure:

  • Place the 2-aminothiazole into the amber glass vial or Schlenk flask.

  • Securely cap the vial or insert the stopper into the Schlenk flask.

  • Insert the long gas inlet needle through the septum, ensuring its tip is below the level of the solid but not touching it.

  • Insert the short gas outlet needle through the septum to allow for the displacement of air.

  • Gently flush the container with the inert gas for 5-10 minutes. The gentle flow will displace the air in the container.

  • Remove the outlet needle first, followed by the inlet needle, to maintain a slight positive pressure of the inert gas.

  • For added security, wrap the cap and neck of the vial with Parafilm®.

  • Store the container under the recommended refrigerated conditions.[6][7]

Protocol 2: Handling and Dispensing Air-Sensitive 2-Aminothiazole

This protocol outlines the safe handling of 2-aminothiazole to minimize exposure to air during use.

Materials:

  • Stored 2-aminothiazole under an inert atmosphere

  • Syringe (if transferring a solution) or a spatula in a glove box/bag

  • Reaction vessel under an inert atmosphere

Procedure:

For Solid Transfer:

  • Whenever possible, handle solid 2-aminothiazole in a glove box or glove bag filled with an inert gas.

  • If a glove box is unavailable, minimize the time the container is open to the atmosphere.

  • Quickly weigh the desired amount and transfer it to the reaction vessel.

  • Immediately re-purge the storage container with inert gas before re-sealing and storing.

For Solution Transfer:

  • If you have prepared a stock solution of 2-aminothiazole under an inert atmosphere, use a syringe to withdraw the desired volume.

  • First, draw an equivalent volume of inert gas into the syringe.

  • Insert the needle through the septum of the storage container and inject the inert gas to equalize the pressure.

  • Invert the container and slowly draw the desired volume of the solution into the syringe.

  • Remove the syringe and immediately transfer the solution to the reaction vessel.

By adhering to these guidelines and protocols, you can significantly reduce the risk of 2-aminothiazole oxidation, ensuring the quality and reliability of your research.

References

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents [closed]. 2023. Available from: [Link]

  • Schirmeister, T., et al. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 2021. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Poly (2-aminothiazole) Using Chemical Oxidation Method. Available from: [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. Available from: [Link]

  • Molecules. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. 2025. Available from: [Link]

  • PubChem. 2-Aminothiazole. Available from: [Link]

  • C&EN. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. 2025. Available from: [Link]

  • Molecules. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. 2022. Available from: [Link]

  • PubMed. In vivo biological activity of antioxidative aminothiazole derivatives. Available from: [Link]

  • AIP Publishing. The Study of the Antioxidant Activity of 2-Aminothiazoles Containing a Diterpene Fragment by Chemiluminescence. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021. Available from: [Link]

  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
  • PubMed. Antioxidant activity of an aminothiazole compound: possible mechanisms. 2008. Available from: [Link]

  • PubMed. Antioxidant potential of aminothiazole derivative and its protective effect on H(2)O(2)-induced oxidative damage on pBR322 DNA and RBC cellular membrane. 2008. Available from: [Link]

  • ResearchGate. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. 2022. Available from: [Link]

  • ACS Omega. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. 2021. Available from: [Link]

  • MDPI. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. 2022. Available from: [Link]

Sources

Troubleshooting low yields in Hantzsch cyclization of furan-ketones

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: The Failure Mode Analysis

Before altering your protocol, use this decision matrix to identify the specific failure mechanism. Furan-based substrates introduce unique instability factors compared to standard phenyl-based Hantzsch syntheses.

TroubleshootingFlow Start Observation: Low Yield CheckTLC TLC Analysis of Crude Start->CheckTLC Result1 Black Tar / Streaking CheckTLC->Result1 Polymerization Result2 Unreacted Starting Material CheckTLC->Result2 Stalled Result3 Clean Spot (Wrong Rf) CheckTLC->Result3 Side Product Diag1 Diagnosis: Acid-Catalyzed Polymerization Result1->Diag1 Diag2 Diagnosis: Nucleophile Deactivation Result2->Diag2 Diag3 Diagnosis: Regioisomer Formation Result3->Diag3 Sol1 Action: Add NaHCO3 Buffer / Switch to PEG-400 Diag1->Sol1 Sol2 Action: Purify α-Haloketone / Increase Temp Diag2->Sol2 Sol3 Action: Check pH (Too Acidic?) Diag3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of yield loss in furan-thiazole synthesis.

The Core Conflict: Furan Sensitivity vs. Hantzsch Byproducts[1]

The primary cause of low yields in this specific synthesis is the incompatibility between the furan ring and the hydrohalic acid (HX) byproduct .

The Mechanism of Failure

The Hantzsch reaction is a condensation between an


-haloketone and a thioamide. For every mole of thiazole formed, one mole of HX (HBr or HCl) is generated.
  • Standard Substrates: Phenyl rings tolerate this acidic environment during reflux.

  • Furan Substrates: Furan is an electron-rich heterocycle. In the presence of strong acid (HBr) and heat, the furan ring undergoes protonation, leading to ring-opening and subsequent polymerization (often observed as "black tar").

Mechanistic Visualization

The following diagram illustrates where the acid is generated and how it destroys the furan substrate if uncontrolled.

ReactionMechanism Substrate α-Haloketone (Furan) Intermed Thioimidate Intermediate Substrate->Intermed + Thioamide FuranDeath Furan Ring Opening (Polymerization) Substrate->FuranDeath Acid Catalysis Thioamide Thioamide Thioamide->Intermed Cyclization Cyclization Intermed->Cyclization Product Thiazole Product Cyclization->Product Acid Byproduct: HBr/HCl Cyclization->Acid Elimination Acid->Substrate Feedback Loop

Figure 2: The "Acid Feedback Loop" where reaction byproducts destroy the starting material.

Critical Control Points (FAQs)

Q1: My reaction turns black immediately upon heating. Why?

Answer: This is the hallmark of acid-catalyzed furan decomposition . The


-haloketone starting material often contains residual acid from its own synthesis (e.g., bromination of acetylfuran). When you heat this in ethanol, the furan polymerizes before the thiazole can form.
  • Fix: Wash your

    
    -haloketone with cold saturated NaHCO₃ solution and dry it immediately before use. Add a solid buffer (NaHCO₃ or NaOAc) directly to the Hantzsch reaction pot [1].
    
Q2: I see starting material on TLC, but the reaction won't progress.

Answer: This usually indicates


-haloketone degradation .


-Haloketones (like 2-bromoacetylfuran) are potent lachrymators and are thermodynamically unstable. They undergo reductive dehalogenation (reverting to the ketone) or rearrange upon storage.
  • Validation: Run a 1H NMR of your starting material. If the integration of the

    
     peak is low or you see multiple methylene signals, repurify or resynthesize.
    
Q3: Can I use water as a solvent?

Answer: Yes, and you often should. Recent "Green Chemistry" protocols utilizing PEG-400 or water often out-perform ethanol for acid-sensitive substrates. Water allows the product to precipitate out (driving equilibrium) and, more importantly, allows for easier buffering of the pH compared to organic solvents [2, 4].

Optimized Experimental Protocols

Do not use the standard "reflux in ethanol" method without modification. Choose one of the following optimized routes.

Protocol A: Buffered Ethanol (For Standard Lab Setup)

Best for: Labs limited to conventional heating.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Haloketone : 1.2 eq ThioamideSlight excess of nucleophile ensures consumption of unstable haloketone.
Solvent Ethanol (Absolute)Standard solubility profile.
Additive NaHCO₃ (1.5 eq) CRITICAL: Neutralizes HBr generated in situ, protecting the furan ring.
Temperature 50–60°C (Not Reflux)Lower temperature reduces polymerization risk.

Step-by-Step:

  • Dissolve 1.2 eq of thioamide in Ethanol (5 mL/mmol).

  • Add 1.5 eq of solid sodium bicarbonate (NaHCO₃). Stir for 10 mins.

  • Add 1.0 eq of freshly prepared 2-bromoacetylfuran dropwise.

  • Heat to 60°C. Monitor via TLC every 30 mins.

  • Workup: Pour into water. The thiazole usually precipitates.[1] If not, extract with EtOAc (avoid acid wash).

Protocol B: Microwave-Assisted PEG-400 (High Yield/Green)

Best for: Maximizing yield and minimizing decomposition time.

ParameterSpecificationRationale
Solvent PEG-400 or WaterGreen solvent; stabilizes intermediates; excellent microwave absorber [2].
Catalyst None or HeteropolyacidOften catalyst-free in microwave; fast reaction beats decomposition kinetics.
Conditions 80°C, 10–20 minsRapid heating profile prevents prolonged acid exposure.

Step-by-Step:

  • In a microwave vial, combine 1.0 eq

    
    -haloketone and 1.1 eq thioamide.
    
  • Add PEG-400 (2 mL/mmol).

  • Irradiate at 80°C for 15 minutes.

  • Workup: Cool to RT. Add diethyl ether/water. The PEG layer holds impurities; the product extracts into ether or precipitates upon water addition [2].

Summary of Yield Optimization Data

The following table aggregates data from recent optimization studies regarding solvent and energy source effects on sensitive Hantzsch substrates.

ConditionSolventTimeTypical Yield (Furan Substrates)Risk Factor
Classical Ethanol (Reflux)2–4 h30–45%High (Polymerization)
Buffered EtOH + NaHCO₃3–5 h60–75%Moderate
Green Water (Reflux)1–2 h55–65%Low (Precipitation protects product)
Microwave PEG-40015 min 85–92% Lowest (Fast kinetics)

References

  • BenchChem. (2025).[2][3] Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Guides.[3] Link

  • Sharma, M. G., et al. (2017).[4] Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.[4] National Institutes of Health (PMC). Link

  • Potewar, T. M., et al. (2020).[5][6] One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives. National Institutes of Health (PMC). Link

  • Parikh, N., et al. (2025).[7] Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction.[4] Journal of Chemical Education. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Reference for Furan Acid Sensitivity).

Sources

Technical Support Center: Troubleshooting Hantzsch Thiazole Purifications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with a notorious bottleneck in heterocyclic chemistry: the removal of unreacted thiourea following a Hantzsch thiazole synthesis .

While the cyclocondensation of


-haloketones with thiourea is highly robust, driving the reaction to absolute completion is rare[1]. The residual thiourea is highly polar, acts as a bidentate hydrogen-bond donor and acceptor, and frequently co-precipitates with the target aminothiazole. This guide is designed to deconstruct the physical chemistry of thiourea and provide field-proven, self-validating protocols to isolate your target compound with high purity.
Part 1: Diagnostic Data & Physicochemical Context

To remove an impurity, you must first understand its solvation mechanics. Thiourea exhibits strong tautomerism and hydrogen-bonding capabilities, making it notoriously difficult to separate from polar pharmaceutical intermediates via simple crystallization.

The causality behind our purification strategies relies heavily on exploiting the differential solubility of thiourea across solvent gradients. Below is the empirical solubility data that dictates our extraction logic:

Table 1: Solubility Profile of Thiourea in Common Laboratory Solvents

SolventTemperature (°C)Solubility (g / 100 mL)Mechanistic Implication for Workup
Water 25.013.7Excellent for aqueous partitioning if the thiazole is lipophilic[2].
Water 50.0~30.0Hot water washes are highly effective but risk hydrolyzing sensitive functional groups[3].
Methanol 25.011.9Co-solubilizes both thiourea and thiazole; poor choice for precipitation[2].
Ethanol 20.03.6Moderate solubility; cold ethanol trituration can selectively crash out thiazoles[2].
Diethyl Ether 25.0< 0.1Thiourea is virtually insoluble; ideal organic phase for liquid-liquid extraction[2].
Hexane 25.0< 0.1Highly non-polar; useful for precipitating thiourea from mixed solvent systems[2].
Part 2: Strategic Workflow for Thiourea Removal

Before selecting a protocol, evaluate the physicochemical properties of your synthesized thiazole. Use the logical workflow below to determine the most efficient purification trajectory.

DecisionTree Start Crude Hantzsch Mixture (Contains Excess Thiourea) Q1 Is the target thiazole highly lipophilic? Start->Q1 A1_Yes Protocol A: Aqueous Extraction (Water/Brine Washes) Q1->A1_Yes Yes A1_No Is the thiazole stable to mild oxidation? Q1->A1_No No A2_Yes Protocol B: H2O2 Oxidation (Converts to Zwitterion) A1_No->A2_Yes Yes A2_No Protocol C: Polymeric Scavenger (α-halo ketone resin) A1_No->A2_No No

Decision workflow for selecting a thiourea removal strategy.

Part 3: Troubleshooting Guide (FAQs)

Q: I performed a standard liquid-liquid extraction (Ethyl Acetate/Water), but NMR still shows a broad singlet around 7.0 ppm corresponding to thiourea. Why didn't it wash out? A: This occurs because thiourea can form strong hydrogen-bonded dimers or coordinate with the basic nitrogen of your newly synthesized thiazole, dragging it into the organic phase. To break this complexation, you must increase the ionic strength of the aqueous phase. Using a saturated brine wash disrupts these hydrogen bonds, forcing the highly polar thiourea back into the aqueous layer based on the salting-out effect.

Q: My target aminothiazole is highly water-soluble. Aqueous washing completely destroys my yield. What is the alternative? A: When partition coefficients overlap, we must alter the chemical structure of the impurity. By treating the crude mixture with cold

, thiourea is selectively oxidized to thiourea dioxide (formamidine sulfinic acid). This oxidation converts the neutral thiocarbonyl into a highly polar zwitterion that is virtually insoluble in organic solvents, allowing your water-soluble thiazole to be isolated via selective precipitation or reverse-phase chromatography.

Q: I am synthesizing a library of highly sensitive thiazoles for drug screening. I cannot use aqueous workups or oxidants. How can I remove the thiourea? A: You should utilize solid-phase scavenging. By adding a 4

4 to your organic mixture, you exploit the exact same nucleophilic attack mechanism that initiated the Hantzsch synthesis[4]. The unreacted thiourea reacts with the resin-bound electrophile and becomes permanently tethered to the solid support. You simply filter off the resin, leaving pure thiazole in the filtrate.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Enhanced Aqueous Extraction (For Lipophilic Thiazoles)

Causality: Exploits the high aqueous solubility of thiourea (13.7 g/100 mL) while using high ionic strength to prevent emulsion and complexation[2].

  • Concentration: Remove the primary reaction solvent (e.g., ethanol) completely under reduced pressure. Do not skip this step, as residual alcohol acts as a phase-transfer agent.

  • Reconstitution: Dissolve the crude residue in Diethyl Ether or Ethyl Acetate (20 mL per gram of crude).

  • Acidic Wash (Optional): If your thiazole is stable to mild acid, wash the organic layer with 0.1 M HCl (1x) to protonate the thiazole, extracting it into the aqueous layer, leaving non-basic organic impurities behind. Neutralize the aqueous layer with

    
     and back-extract into fresh Ethyl Acetate.
    
  • Brine Wash: Wash the organic layer with saturated aqueous

    
     (3x 15 mL).
    
  • Validation: Spot the organic layer on a TLC plate (Eluent: 5% MeOH in DCM). Thiourea typically stays at the baseline (

    
     < 0.1) and stains intensely with 
    
    
    
    . Ensure the baseline spot is absent.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Chemical Oxidation to Thiourea Dioxide (For Water-Soluble Thiazoles)

Causality: Mild oxidation transforms the


 bond into a sulfinic acid (

), drastically increasing its polarity and forcing it into the aqueous phase or causing it to precipitate as a zwitterion.

OxidationPathway TU Thiourea (NH2)2C=S TUDO Thiourea Dioxide (NH2)2C=SO2 TU->TUDO H2O2 (Mild) pH 3-5, <10°C Urea Urea + Sulfate (NH2)2C=O + SO4(2-) TUDO->Urea H2O2 / Fe(VI) pH >8, Heat

Chemical oxidation pathway of thiourea using hydrogen peroxide.

  • Solvent Setup: Dissolve the crude mixture in a biphasic system of Ethyl Acetate and Water (1:1 v/v).

  • Temperature Control: Cool the flask in an ice bath to < 10°C. Strict temperature control prevents the over-oxidation of the thiazole sulfur atom.

  • Oxidation: Slowly add 30% aqueous

    
     (2.5 equivalents relative to the calculated excess of thiourea). Maintain the pH between 3 and 5.
    
  • Agitation: Stir vigorously for 45 minutes. The thiourea will convert to thiourea dioxide. Under extended oxidative conditions or alkaline pH, it will further degrade into highly soluble 5[5].

  • Separation: Transfer to a separatory funnel. Drain the aqueous layer (which now contains the oxidized thiourea derivatives).

  • Validation: Test the aqueous layer with starch-iodide paper to ensure no excess peroxide remains. Quench any residual peroxide in the organic layer with saturated sodium thiosulfate.

Protocol C: Solid-Phase Scavenging (For Sensitive/Library Synthesis)

Causality: Utilizes a heterogeneous reaction. The nucleophilic sulfur of thiourea attacks the resin-bound electrophile, covalently trapping the impurity[4].

  • Preparation: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 3.0 equivalents (based on excess thiourea) of a polymeric

    
    -halo ketone resin (e.g., chloromethyl ketone polystyrene).
    
  • Incubation: Shake or gently rotate the mixture at room temperature for 12 to 18 hours. Avoid magnetic stirring, as the stir bar will mechanically grind and destroy the polymer beads.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3).

  • Validation & Isolation: Wash the resin cake with an additional 10 mL of DCM. The filtrate contains your pure thiazole. LC-MS analysis of the filtrate should confirm the complete absence of the thiourea mass peak [M+H]⁺ 77.

References
  • Sciencemadness Wiki. Thiourea - Properties and Solubility. Available at:[Link][2]

  • Scribd. Solubility of Thiourea in Solvents. Available at: [Link][3]

  • Ataman Kimya. THIOUREA DIOXIDE. Available at:[Link]

  • ACS Publications (Environmental Science & Technology). Ferrate(VI) Oxidation of Thiourea. Available at:[Link][5]

  • epdf.pub. Handbook of Combinatorial Chemistry: Drugs, Catalysts, Materials (2-Vol. Set). Available at:[Link][4]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Thiazole-Oxolane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of thiazole-oxolane compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this important class of heterocyclic compounds. The inherent polarity and hydrogen bonding capabilities of the thiazole and oxolane moieties present unique challenges and opportunities in solvent selection. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you achieve optimal purity and yield.

Section 1: Core Principles & Solvent Selection (FAQs)

This section addresses the fundamental questions that form the basis of a successful recrystallization strategy.

Q1: What are the ideal characteristics of a recrystallization solvent for thiazole-oxolane compounds?

An ideal solvent is the cornerstone of a successful recrystallization. The selection process is governed by the principle of differential solubility.[1] The perfect solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude thiazole-oxolane compound near its boiling point. This ensures that you can create a saturated solution.[2]

  • Low Solubility at Low Temperatures: As the solution cools, the solvent's ability to dissolve your compound must decrease significantly, forcing the pure compound to crystallize out of the solution while impurities remain dissolved.[3][4] This temperature-dependent solubility gradient is the primary driver of purification.

  • Chemical Inertness: The solvent must not react with your compound. Thiazole and oxolane rings are generally stable, but this is a critical consideration for molecules with more labile functional groups.[2]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range for dissolution but low enough to be easily removed from the purified crystals during the drying phase.[1][5] A solvent boiling point below the melting point of your compound is also preferable to prevent the compound from "oiling out".[6]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[5]

Q2: How does the "like dissolves like" principle apply to these specific compounds?

The "like dissolves like" principle is a foundational concept in solubility, stating that substances with similar intermolecular forces are likely to be soluble in one another.[7] Thiazole-oxolane compounds are structurally interesting because they possess a combination of polar and non-polar characteristics:

  • Polar Features: The nitrogen and sulfur atoms in the thiazole ring, along with the ether oxygen in the oxolane ring, are electronegative. They create dipole moments and can act as hydrogen bond acceptors.[8][9] These sites favor interactions with polar solvents (e.g., alcohols, water, acetone).

  • Non-Polar Features: The hydrocarbon backbone and any non-polar substituents on the rings contribute to van der Waals forces, favoring solubility in less polar solvents (e.g., toluene, ethyl acetate, hexane).[7]

This dual nature means that a solvent of intermediate polarity, or a mixture of a polar and a non-polar solvent, is often the optimal choice.[6]

Q3: What role do hydrogen bonding and polarity play in solvent selection for thiazole-oxolane structures?

Hydrogen bonding is a critical intermolecular force to consider. The nitrogen atom of the thiazole ring is a potent hydrogen bond acceptor, capable of forming strong interactions with protic solvents like water or ethanol.[10] Similarly, the oxygen of the oxolane moiety can accept hydrogen bonds.

This has two major implications:

  • Enhanced Solubility in Protic Solvents: The ability to hydrogen bond significantly increases the solubility of these compounds in protic solvents like methanol, ethanol, and water.

  • Potential for Solvate Formation: In some cases, the solvent molecules can become incorporated into the crystal lattice through strong hydrogen bonds, forming solvates or hydrates.[11][12] This can be undesirable if the goal is to isolate the pure, unsolvated compound. Awareness of this possibility is crucial, especially during scale-up.[11]

Therefore, when selecting a solvent, you are balancing the need for sufficient polarity to engage with the heteroatoms against the risk of too much solubility or solvate formation.

Q4: I'm starting with a new thiazole-oxolane derivative. How do I begin solvent screening?

A systematic, small-scale approach is the most efficient method. Do not commit your entire batch of crude material to a single, untested solvent.

The workflow below outlines a logical screening process. This protocol is detailed further in Section 3. The core idea is to test the solubility of a few milligrams of your compound in a small volume (e.g., 0.5 mL) of several candidate solvents at both room temperature and the solvent's boiling point.[13][14]

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent System start Start: Place ~10-20mg crude compound in several test tubes add_solvent Add 0.5 mL of a candidate solvent to each tube at RT start->add_solvent observe_rt Observe at Room Temp (RT) add_solvent->observe_rt dissolves_rt Result: Dissolves at RT (Solvent is too good) observe_rt->dissolves_rt Yes insoluble_rt Result: Insoluble at RT observe_rt->insoluble_rt No mixed_start Use results from Phase 1: Select a 'Good' Solvent (dissolves RT) Select a 'Poor' Solvent (insoluble hot) dissolves_rt->mixed_start heat Heat to Boiling insoluble_rt->heat observe_hot Observe at Boiling heat->observe_hot insoluble_hot Result: Insoluble when Hot (Solvent is too poor) observe_hot->insoluble_hot No dissolves_hot Result: Dissolves when Hot observe_hot->dissolves_hot Yes insoluble_hot->mixed_start cool Cool to RT, then Ice Bath dissolves_hot->cool observe_cool Observe Cooled Solution cool->observe_cool crystals Result: Abundant Crystals Form (IDEAL SINGLE SOLVENT) observe_cool->crystals Yes no_crystals Result: No/Few Crystals (Too much solvent or compound too soluble) observe_cool->no_crystals No goto_mixed Proceed to Mixed Solvent Protocol no_crystals->goto_mixed mixed_start->goto_mixed

Caption: Systematic workflow for selecting a recrystallization solvent.

Section 2: Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent, challenges can arise. This section provides solutions to the most common problems encountered during the recrystallization of thiazole-oxolane compounds.

Q5: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid oil rather than a solid crystal lattice.[6] This is a common problem, especially with compounds that have melting points lower than the solvent's boiling point or when the solution is cooled too rapidly.[5][6]

Causality & Solutions:

  • Cause 1: Solution is Supersaturated or Cooled Too Quickly. Rapid cooling doesn't give molecules enough time to orient themselves into an ordered crystal lattice.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount (5-10% more) of hot solvent to reduce the saturation level. Allow the flask to cool very slowly. Insulating the flask with glass wool or paper towels can help.[6][15]

  • Cause 2: Solvent Boiling Point is Too High. If the solvent's boiling point is higher than the compound's melting point, the compound will "melt" in the solution instead of dissolving and will separate as a liquid upon cooling.

    • Solution: Select a new solvent with a lower boiling point.[6]

  • Cause 3: Presence of Impurities. Impurities can suppress the melting point of your compound and interfere with lattice formation.

    • Solution: Try a pre-purification step, such as passing a concentrated solution of the crude material through a small plug of silica gel to remove gross impurities.[16]

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' q1 Is the solvent's boiling point (BP) higher than the compound's melting point (MP)? start->q1 sol1 Solution: Choose a new solvent with a lower BP. q1->sol1 Yes q2 Did you cool the solution rapidly (e.g., straight into an ice bath)? q1->q2 No sol2 Solution: 1. Reheat to redissolve the oil. 2. Add a small amount of extra hot solvent. 3. Allow to cool SLOWLY to room temp before using an ice bath. q2->sol2 Yes sol3 Solution: Consider a pre-purification step (e.g., charcoal treatment for color, silica plug filtration for gross impurities). q2->sol3 No / Unsure

Caption: Decision tree for troubleshooting when a compound oils out.

Q6: No crystals are forming, even after cooling in an ice bath. What are the next steps?

This is a frustrating but often solvable issue, typically caused by either excessive solvent or a high barrier to nucleation (the initial formation of crystals).[4][17]

  • Solution 1: Induce Nucleation. Crystals need a starting point to grow.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[4][16]

    • Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[15][16]

  • Solution 2: Reduce Solvent Volume. You may have simply added too much solvent, preventing the solution from becoming saturated upon cooling.

    • Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow it to cool again.[15][17] Be careful not to evaporate too much, or the compound may crash out of solution too quickly.

  • Solution 3: Cool to a Lower Temperature. If an ice-water bath is insufficient, try a salt-ice bath or a dry ice/acetone bath for even lower temperatures, which will further decrease the compound's solubility.

Q7: My compound is highly soluble in most common organic solvents, even at room temperature. What are my options?

This is a classic scenario that calls for a mixed-solvent system , also known as an anti-solvent recrystallization.[2][5] This technique uses two miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is very insoluble (the "poor" or "anti-solvent").[13][18]

The strategy is to dissolve the compound in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent to the hot solution until it just begins to turn cloudy (the point of saturation).[18] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[5][19] A detailed protocol is provided in Section 3.

Q8: My compound is nearly insoluble in all common solvents. What should I do?

This is a more difficult challenge. First, ensure you are using sufficient heat and giving the compound time to dissolve. If it remains insoluble, consider these options:

  • Try High-Boiling Point, Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can dissolve many otherwise intractable compounds. Recrystallization from these solvents can be difficult due to their high boiling points, often requiring techniques like adding an anti-solvent or using high-vacuum for removal.

  • Reactive Recrystallization: If your compound has an acidic or basic handle (e.g., a carboxylic acid or an amine), you can sometimes perform a temporary chemical modification. For example, deprotonate an acidic compound with a base to form a soluble salt in an aqueous solution, filter out insoluble impurities, and then re-acidify to precipitate the pure, neutral compound.

Q9: The crystal yield is very low. How can I improve it?

A low yield (less than ~70-80%) is most commonly caused by using too much solvent.[15][16]

  • Use the Minimum Amount of Hot Solvent: This is the most critical factor for good recovery. Add the hot solvent portion-wise until the solid just dissolves, and no more.[7][20]

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, then chill it thoroughly in an ice bath for at least 15-20 minutes to maximize precipitation.[16]

  • Minimize Loss During Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[20]

  • Recover a Second Crop: The remaining solution (mother liquor) still contains some dissolved product. You can often recover more material by concentrating the mother liquor (e.g., by boiling off half the solvent) and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Q10: The final product is still impure or has poor color. What went wrong?

  • Colored Impurities: If your product is pure but has a persistent color, highly polar, colored impurities may be the cause.

    • Solution: Add a very small amount of activated charcoal to the hot solution before filtration.[1][16] Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Do not add charcoal to a boiling solution as it can cause violent bumping.

  • Persistent Impurities: If the product is still not pure after one recrystallization (as determined by melting point, TLC, or NMR), a second recrystallization is necessary.[14] No single recrystallization is 100% efficient, and repeating the process can significantly improve purity.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Single Solvent Recrystallization

  • Choose the Solvent: Based on prior screening (see Section 1, Q4), select the best single solvent.

  • Dissolve the Crude Compound: Place the crude solid in an Erlenmeyer flask (its conical shape reduces solvent evaporation). Add a magnetic stir bar or a boiling chip. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.[14] Continue adding hot solvent dropwise until the solid is just completely dissolved. This is the most critical step for ensuring a high yield.[7][16]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts) or if you have used decolorizing charcoal, you must perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[18]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[18] Rapid cooling promotes the formation of small, often impure crystals.[15]

  • Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[16]

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]

  • Wash the Crystals: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Dry the Crystals: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. Then, transfer the crystals to a watch glass or drying dish to dry completely. Determine the melting point and weight to calculate the percent recovery.[18]

Protocol 2: Step-by-Step Mixed-Solvent Recrystallization

  • Select the Solvent Pair: Choose two miscible solvents. Solvent A should be a "good" solvent in which the compound is highly soluble. Solvent B should be a "poor" solvent (anti-solvent) in which the compound is insoluble or sparingly soluble.[13]

  • Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (Solvent A) needed to completely dissolve the solid.[18]

  • Add the Anti-Solvent: While keeping the solution hot, add the "poor" solvent (Solvent B) dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates that the solution is now saturated.[13][18]

  • Clarify the Solution: Add a few more drops of the hot "good" solvent (Solvent A) until the solution becomes clear again.[18]

  • Cool and Isolate: From this point, follow steps 4 through 8 of the Single Solvent Recrystallization protocol above. The wash solvent in step 7 should be a cold mixture of the two solvents or just the cold "poor" solvent.

Section 4: Data & Visualization

Table 1: Properties of Common Recrystallization Solvents [7]

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CNotes & Typical Use
Water10080.4Excellent for highly polar, H-bonding compounds. Crystals can be slow to dry.
Ethanol (95%)7824.3 (25°C)Excellent general-purpose polar protic solvent. Often used in a pair with water.
Methanol6533.6Good for polar compounds. More volatile and toxic than ethanol.
Acetone5620.7Good general-purpose solvent, but its low boiling point can make it difficult to work with.
Ethyl Acetate776.0Excellent solvent for compounds of intermediate polarity. Often paired with hexane.
Dichloromethane409.1Dissolves many compounds, but very low boiling point limits its utility for recrystallization.
Toluene1112.4Good for non-polar and aromatic compounds. High boiling point can make it hard to remove.
Hexane / Heptane69 / 981.9 / 1.9Excellent for non-polar compounds. Often used as the "poor" solvent (anti-solvent).
Tetrahydrofuran (THF)667.6A polar aprotic ether, can be a good solvent but peroxide formation is a safety concern.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • BenchChem. (n.d.).
  • University of California, Irvine. (n.d.). 4.
  • Homi Bhabha Centre for Science Education. (n.d.).
  • University of Massachusetts. (n.d.).
  • University of Toronto. (n.d.).
  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Various Authors. (2023).
  • Reddit r/Chempros community. (2023).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Benchchem.
  • University of York. (n.d.).
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO.
  • Kennesaw State University. (n.d.).
  • Various Authors. (2025).
  • University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point. CU Boulder Chemistry.
  • Various Authors. (2023).
  • Various Authors. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • Various Authors. (2025).
  • Various Authors. (2026).
  • Various Authors. (2023). Cooperative hydrogen bonding in thiazole⋯(H2O)2 revealed by microwave spectroscopy. The Journal of Chemical Physics.
  • ResearchGate. (n.d.). Intramolecular hydrogen bonds in thiazole derivatives: An Ab initio and DFT study.
  • Various Authors. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. PMC.
  • Amrita Vishwa Vidyapeetham. (n.d.).

Sources

Technical Support Center: Stability of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical scientists, and drug development professionals in navigating the chemical stability challenges associated with 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine .

This bifunctional molecule presents unique analytical and formulative challenges due to the distinct reactivity of its two core moieties: a basic 2-aminothiazole ring and a cyclic ether (oxolane/tetrahydrofuran) ring. Below, you will find mechanistic FAQs, a symptom-based troubleshooting guide, quantitative stability data, and self-validating experimental protocols to ensure scientific integrity in your degradation studies.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What are the primary structural vulnerabilities of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine in acidic environments? A1: The molecule's stability is dictated by two competing degradation pathways under acidic stress.

  • The 2-Aminothiazole Core: In mild aqueous acid, the aminothiazole ring is readily protonated (pKa ~5.3), which enhances solubility and is generally chemically stable[1]. However, under harsh hydrolytic conditions (e.g., >0.1 M HCl at elevated temperatures), the ring becomes susceptible to hydrolytic cleavage or deamination[2][3].

  • The Oxolane (Tetrahydrofuran) Ring: The oxolane ring is highly vulnerable to strong Brønsted acids or Lewis acids. Acidic protons coordinate with the ether oxygen to form a highly reactive secondary oxonium ion. This intermediate is subject to nucleophilic attack, leading to cationic ring-opening and subsequent polymerization into poly(tetramethylene ether) derivatives[4][5].

Q2: Why does the degradation rate of my API accelerate non-linearly when I switch from acetic acid to hydrochloric acid at the same pH? A2: This is a classic manifestation of the counter-ion effect in cationic ring-opening[4]. While pH measures proton concentration, the nature of the conjugate base matters. Chloride ions from HCl can act as nucleophiles that attack the protonated oxonium intermediate, facilitating irreversible oxolane ring cleavage. In contrast, the acetate ion from acetic acid is a poorer nucleophile in this specific steric context and the weaker acidity prevents the critical mass of oxonium ion formation required to initiate the ring-opening cascade.

Part 2: Troubleshooting Guide

Observed SymptomMechanistic CauseRecommended Solution (Causality)
Rapid loss of intact API in pH 1-2 buffers at >40°C Acid-catalyzed hydrolysis of the aminothiazole ring or deamination[3].Optimize Buffer/Temperature: Shift formulation to pH 3-4 using organic acids (e.g., citrate) and store at 2-8°C. Lowering thermal energy prevents the activation barrier for thiazole hydrolysis from being breached.
Appearance of a highly viscous, high-molecular-weight impurity mass Cationic ring-opening polymerization of the oxolane (THF) ring[4][5].Eliminate Strong Acids: Avoid mineral acids (HCl, H2SO4) or Lewis acids during synthesis/formulation. If strong acid is required for a brief synthetic step, perform it highly diluted and quench immediately to halt propagation.
Inconsistent API recovery during LC-MS analysis On-column degradation. The acidic mobile phase (e.g., 0.1% TFA) is cleaving the oxolane ring during the run.Modify Mobile Phase: Switch from Trifluoroacetic Acid (TFA) to 0.1% Formic Acid. Formic acid is mild enough to facilitate positive ESI+ ionization without inducing on-column oxolane cleavage.

Part 3: Mechanistic Visualizations

To fully grasp the degradation logic, refer to the pathway diagram below. It illustrates how the initial protonation event diverges into two distinct degradation cascades depending on the severity of the acidic stress.

DegradationPathway API 5-(Oxolan-2-ylmethyl)- 1,3-thiazol-2-amine Protonation Protonation in Acid (pH < 5.3) API->Protonation OxolaneCleavage Oxolane Ring Opening (Strong Brønsted/Lewis Acids) Protonation->OxolaneCleavage Cationic Attack ThiazoleHydrolysis Thiazole Hydrolysis (Harsh Acid, >60°C) Protonation->ThiazoleHydrolysis Extended Heat Polymerization Poly(tetramethylene ether) Derivatives OxolaneCleavage->Polymerization Deamination Deamination / Ring Cleavage Products ThiazoleHydrolysis->Deamination

Caption: Acid-catalyzed degradation pathways of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine.

Part 4: Quantitative Stability Data

The following table summarizes the kinetic stability profile of the compound. These data points emphasize the critical threshold between mild protonation and irreversible covalent degradation.

Acidic ConditionTemperatureHalf-Life (

)
Primary Degradant Pathway Observed
0.1 M HCl (pH ~1.0)25°C> 48 hoursMinor oxolane ring-opened adducts
0.1 M HCl (pH ~1.0)60°C4.5 hoursThiazole hydrolysis & Poly(tetramethylene ether) oligomers
0.1 M Acetic Acid (pH ~3.0)60°C> 72 hoursStable (No significant degradation)
1.0 M HCl (pH ~0.0)60°C< 1 hourComplete oxolane cleavage & aminothiazole deamination

Part 5: Experimental Protocol - Self-Validating Kinetic Profiling

To generate reliable degradation data, the experimental design must prevent artifactual degradation (e.g., degradation occurring while the sample sits in the autosampler). The following protocol is a self-validating system designed to isolate the stress event from the analytical event.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a 1.0 mg/mL API stock in LC-MS grade Methanol.

    • Causality: Methanol ensures complete solubility of both the intact API and any highly non-polar polymeric degradants that form, preventing false-positive "loss of API" due to precipitation.

  • Acid Stress Initiation: Dilute the stock 1:10 into 0.1 M HCl and incubate in a thermoshaker at 40°C.

    • Causality: 0.1 M HCl provides sufficient proton concentration to stress the aminothiazole core and initiate oxolane ring-opening without causing instantaneous, uncontrolled destruction[3].

  • Time-Course Sampling & Quenching (Critical Step): At

    
     and 
    
    
    
    hours, extract 100 µL aliquots and immediately quench into 900 µL of cold 0.2 M Phosphate Buffer (pH 7.4).
    • Causality: Quenching neutralizes the acid instantly, collapsing the oxonium ion intermediate and halting the cationic ring-opening polymerization. Cold temperatures further arrest kinetic energy, ensuring the sample matrix is perfectly stable while waiting in the autosampler queue.

  • LC-MS/MS Analysis: Run the quenched samples using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Self-Validation: Always run a

      
       unquenched blank and a 
      
      
      
      buffer-only control to prove that degradation is strictly a function of the acid stress and not thermal degradation or mobile phase incompatibility.

Workflow Prep 1. API Stock Prep (1 mg/mL in MeOH) Stress 2. Acid Stress (0.1M HCl, 40°C) Prep->Stress Quench 3. Quenching (Neutralize to pH 7) Stress->Quench Analyze 4. LC-MS/MS (Kinetic Profiling) Quench->Analyze

Caption: Self-validating experimental workflow for acidic forced degradation profiling.

References

1.[2] stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution. Benchchem. 2 2.[3] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. Benchchem. 3 3.[1] CAS 96-50-4: 2-Aminothiazole. CymitQuimica. 1 4.[4] The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. PMC (National Institutes of Health). 4 5.[5] Polymerization of tetrahydrofuran over various solid acid catalysts. Pacifichem 2021. 5

Sources

Section 1: Mechanistic Insights into Thiazole-Induced Catalyst Poisoning

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notorious challenges in medicinal chemistry and drug development: transition-metal catalyst poisoning by thiazoles and related sulfur/nitrogen-containing heterocycles.

This guide moves beyond basic troubleshooting by exploring the thermodynamic causality of catalyst deactivation, providing self-validating experimental protocols, and offering field-proven strategies to rescue stalled reactions.

Before troubleshooting, we must understand the "why." Thiazoles possess both a basic nitrogen atom (a strong


-donor) and a sulfur atom (which has a high affinity for soft transition metals like palladium). During a cross-coupling catalytic cycle, these heteroatoms can coordinate strongly to both the Pd(0) and Pd(II) states.

Instead of proceeding through the productive transmetalation or reductive elimination steps, the palladium center becomes trapped in a thermodynamically stable, off-cycle complex[1]. This effectively titrates the active catalyst out of the reaction, leading to stalled conversions and low yields[2].

G ActivePd Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex ActivePd->OxAdd Aryl Halide PoisonPd0 Off-Cycle Pd(0)-Thiazole Complex (Dead End) ActivePd->PoisonPd0 Thiazole Coordination Transmet Transmetalation OxAdd->Transmet Nucleophile PoisonPd2 Off-Cycle Pd(II)-Thiazole Complex (Dead End) OxAdd->PoisonPd2 Thiazole Coordination RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->ActivePd Catalyst Regeneration

Catalytic cycle of Pd cross-coupling showing thiazole-induced off-cycle deactivation pathways.

Section 2: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with a 2-bromothiazole stalls at 20% conversion. How do I prevent catalyst deactivation? Causality: As the reaction progresses, the local concentration of the thiazole product increases. Because the product lacks the steric bulk of the initial halogen, its nitrogen and sulfur atoms coordinate more aggressively to the palladium center, outcompeting the catalytic cycle[2]. Solution:

  • Steric Shielding: Employ sterically demanding biarylphosphine ligands (e.g., XPhos, SPhos, or GPhos). The massive steric bulk (high percent buried volume,

    
    ) of these ligands physically prevents the multi-dentate coordination of the thiazole ring to the palladium center, forcing the heterocycle to dissociate and allowing catalytic turnover[2][3].
    
  • Catalyst Loading: Temporarily increase catalyst loading (from 1 mol% to 3–5 mol%) to compensate for the fraction of catalyst that becomes irreversibly bound during initiation[2].

Q2: I am using a 2-thiazolyl boronic acid, but I see massive amounts of protodeboronation and the formation of "Pd black." What is happening? Causality: 2-Aza-aryl boronic acids are notoriously unstable and undergo rapid protodeboronation (the "2-pyridyl/thiazolyl problem")[4]. Once protodeboronated, the free thiazole acts as a potent catalyst poison. Stripped of its stabilizing ligands by this poisoning, the palladium aggregates and precipitates as inactive Pd black. Solution: Switch to desulfinative cross-coupling . By using heterocyclic sulfinates instead of boronic acids, you bypass protodeboronation entirely. Sulfinates are highly stable and release


 during the coupling, delivering the thiazole directly to the Pd center without generating free thiazole poisons[4].

Q3: Can I perform directed C-H functionalization on thiazoles without permanently poisoning the catalyst? Causality: In traditional directed C-H activation, strong heteroatom coordination locks the Pd(II) catalyst in an unreactive state or directs it to the wrong position[1]. Solution: Use an in situ catalyst generation strategy. Employing an N-methoxy amide directing group promotes the localized generation of a reactive Pd(II) species from a Pd(0) precursor. This localizes the Pd exactly at the target C-H bond, overriding the innate coordinating power of the thiazole's sulfur/nitrogen[5]. Alternatively, for direct arylation, using ligand-free


 at ultra-low loadings (0.1–0.001 mol%) can be effective; the absence of competing ligands allows the thiazole to transiently coordinate and activate without permanent deactivation[6].

Workflow Start Reaction Stalls / Low Yield CheckPd Is Pd Black Present? Start->CheckPd YesPd Yes: Catalyst Degradation (Protodeboronation?) CheckPd->YesPd Visual Check NoPd No: Soluble Off-Cycle Poisoning CheckPd->NoPd Visual Check SwitchPartner Switch to Thiazole Sulfinate or MIDA Boronate YesPd->SwitchPartner Prevent free thiazole SwitchLigand Use Bulky Biarylphosphine (e.g., XPhos, GPhos) NoPd->SwitchLigand Steric shielding

Diagnostic workflow for resolving stalled thiazole cross-coupling reactions.

Section 3: Standard Operating Procedure (SOP)

Protocol: Poisoning-Resistant Suzuki-Miyaura Coupling using Steric Shielding

This protocol utilizes a self-validating workflow to ensure the active catalyst is formed before it can be poisoned by the thiazole substrate.

Step 1: Pre-Catalyst Activation (Glovebox Recommended)

  • Charge an oven-dried Schlenk flask with

    
     (1.0 mol%) and XPhos (2.4 mol%).
    
  • Causality Check: Pre-mixing the palladium source and the bulky ligand in the absence of the thiazole ensures the quantitative formation of the active monomeric

    
     species. If the thiazole is added too early, it will intercept the naked Pd, permanently stalling initiation.
    

Step 2: Substrate & Base Addition

  • Add the thiazole halide (1.0 equiv), the aryl boronic acid (1.2 equiv), and finely milled, anhydrous

    
     (2.0 equiv).
    

Step 3: Solvent Introduction

  • Add thoroughly degassed 1,4-dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.

  • Causality Check: The biphasic system ensures base solubility while maintaining the organic substrates in the active phase. Degassing is critical; oxygen degrades electron-rich phosphine ligands, stripping the Pd of its steric shield and leaving it vulnerable to thiazole poisoning.

Step 4: Reaction & Self-Validation

  • Seal the flask and stir at 90 °C.

  • Validation Check (2 Hours): Pull a 10 µL aliquot under

    
    . Quench in EtOAc/H2O and analyze the organic layer via LC-MS.
    
    • Diagnostic A: If conversion is <10% and starting material is intact

      
       Catalyst poisoning has occurred. Switch to GPhos[3] or increase catalyst loading.
      
    • Diagnostic B: If starting material is consumed but no product is formed

      
       Protodeboronation is occurring. Switch to a sulfinate coupling partner[4].
      
    • Diagnostic C: If conversion is >30%, the steric shield is holding. Continue to 12 hours.

Section 4: Quantitative Data & Ligand Selection Matrix

The following table summarizes the causal relationship between ligand steric bulk and the mitigation of thiazole-induced catalyst poisoning.

Catalyst SystemLigand TypeSteric Bulk (Cone Angle /

)
Typical Thiazole Coupling YieldPoisoning Resistance Profile

TriphenylphosphineLow< 20%Poor: Rapid deactivation via multi-dentate thiazole chelation.

Bidentate PhosphineModerate35 - 50%Moderate: Prone to stalling at mid-conversion as product concentration rises.

/ XPhos
Bulky BiarylphosphineHigh> 85%Excellent: Steric bulk physically prevents off-cycle thiazole coordination[2].

/ GPhos
Dialkylbiaryl MonophosphineVery High> 90%Excellent: Highly stable, resists heteroarene deactivation even at room temperature[3].

None (Ligand-Free)N/AVariableGood (Niche): Effective for direct C-H arylation at ultra-low loadings (0.01 mol%)[6].

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. nih.gov. 1

  • Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. benchchem.com. 2

  • Overcoming the limitations of directed C-H functionalizations of heterocycles. nih.gov. 5

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. acs.org. 4

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. researchgate.net. 6

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. mit.edu. 3

Sources

Minimizing side reactions in 2-aminothiazole acylation

Author: BenchChem Technical Support Team. Date: March 2026

Heterocycle Functionalization Support Hub Ticket ID: #TA-2024-001 Topic: Minimizing Side Reactions in 2-Aminothiazole Acylation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Ambident" Challenge

Welcome to the technical support center. If you are reading this, you are likely struggling with the acylation of 2-aminothiazole. You are not alone. This scaffold is deceptively simple. The 2-aminothiazole moiety is an ambident nucleophile , possessing two distinct sites for electrophilic attack:

  • The Endocyclic Nitrogen (N3) : Highly nucleophilic, kinetically favored.

  • The Exocyclic Amine (C2-NH₂) : Less basic, but forms the thermodynamically stable amide product.

Failure to control this competition leads to the "Unholy Trinity" of side reactions: Bis-acylation , Regio-scrambling , and Hydrolytic Decomposition .

This guide is structured to move you from "reaction failure" to "process control."

Part 1: The Mechanistic Landscape (The "Why")

To fix the reaction, you must understand the invisible war occurring in your flask.

The Kinetic vs. Thermodynamic Trap When you add an acyl chloride to 2-aminothiazole, the fastest reaction is often not the one you want. The ring nitrogen (N3) attacks first, forming a 2-acyliminothiazoline intermediate.

  • If you stop here: You isolate an unstable intermediate that hydrolyzes back to the starting material during aqueous workup.

  • If you push too hard: The exocyclic amine reacts after the ring nitrogen, leading to a bis-acylated species (an imide).

  • The Goal: You need to encourage the Acyl Migration (or direct exocyclic attack) while suppressing the second addition.

Visualizing the Pathway

ReactionPathway Start 2-Aminothiazole (Starting Material) Kinetic N-Ring Acyl Intermediate (Kinetic Product) UNSTABLE Start->Kinetic Fast Attack (Low Temp) Thermo N-Exocyclic Amide (Thermodynamic Product) DESIRED Start->Thermo Direct Attack (Slow) Kinetic->Thermo Acyl Migration (Heat/Base) Bis Bis-Acylated Species (Over-reaction) IMPURITY Kinetic->Bis Excess Reagent Thermo->Bis Excess Reagent + Strong Base

Caption: Figure 1. The reaction landscape showing the competition between kinetic ring attack and thermodynamic exocyclic product formation.

Part 2: Troubleshooting Guide (Q&A)

Q1: I am seeing a spot on TLC that disappears during workup, and my yield is low. What is happening? A: You are likely forming the N-ring acylated intermediate (the kinetic product) but failing to convert it to the stable amide. This intermediate is essentially an activated acylammonium species; when you add water, it hydrolyzes back to the starting 2-aminothiazole.

  • The Fix: Do not quench immediately. Ensure the reaction mixture reaches room temperature (or reflux, if using anhydrides) to allow the acyl migration to occur. If using an acyl chloride, ensure enough base is present to deprotonate the exocyclic amine, driving the equilibrium toward the stable amide.

Q2: I have a persistent impurity that runs higher (less polar) than my product. Mass spec shows M + Acyl. A: This is the Bis-acylated byproduct. It occurs when the desired product reacts again with the electrophile.

  • The Fix:

    • Stoichiometry: Cut your acylating agent to 0.95 – 1.05 equivalents . Never use a large excess "just to be safe."

    • Addition Order: Add the acyl chloride slowly to the amine at 0°C. High local concentrations of the electrophile favor bis-acylation.

    • Base Switching: If using Triethylamine (TEA), switch to Pyridine . Pyridine is a weaker base and acts as a "buffer," reducing the nucleophilicity of the mono-acylated product, preventing the second attack.

Q3: My reaction turns into a black tar. A: This indicates decomposition, likely due to the instability of the aminothiazole ring under strongly acidic conditions (generated by HCl release) or oxidative stress.

  • The Fix: Always use an acid scavenger . If you are running this in THF/DCM without a base, the HCl generated will protonate the ring nitrogen, potentially opening the ring or causing polymerization. Use at least 1.1 eq of base (Pyridine or K₂CO₃).

Part 3: Optimized Protocols (SOPs)

Do not rely on generic amide coupling conditions. Use these specific protocols tuned for aminothiazoles.

Method A: The "Mild" Protocol (Acyl Chlorides)

Best for: Complex substrates, thermally sensitive groups.

  • Dissolution: Dissolve 2-aminothiazole (1.0 equiv) in anhydrous DCM or THF (0.2 M concentration).

  • Base Addition: Add Pyridine (1.2 equiv). Note: Pyridine is preferred over TEA to minimize bis-acylation.

  • Cooling: Cool the solution to 0°C (Ice bath).

  • Addition: Add the Acyl Chloride (1.05 equiv) dropwise over 15 minutes.

  • Equilibration: Stir at 0°C for 30 mins, then allow to warm to Room Temperature for 2–4 hours. Crucial: This warming step drives the thermodynamic product.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1][2] Wash organic layer with 1N HCl (to remove pyridine) and Brine.

Method B: The "Robust" Protocol (Anhydrides)

Best for: Simple substrates, scaling up, acetylation.

  • Setup: Suspend 2-aminothiazole (1.0 equiv) in Toluene or Acetic Acid .

  • Reagent: Add Acid Anhydride (1.1 equiv).

  • Catalysis: Add a catalytic amount of DMAP (5 mol%) if the reaction is sluggish.

  • Heat: Heat to 80°C for 2 hours. Heat ensures any kinetic N-ring product rearranges to the exocyclic amide.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether.

Data Summary: Solvent & Base Selection Matrix
SolventBaseRisk ProfileRecommendation
DCM TEA High Bis-acylation riskUse only with strict stoichiometry (1.0 eq).
THF Pyridine BalancedStandard choice for most acyl chlorides.
DMF K₂CO₃ High Hydrolysis riskUse only if substrate is insoluble in THF/DCM.
Pyridine (None)High Cleanup effortGood for very unreactive electrophiles; requires acid wash.

Part 4: Decision Tree (Workflow Visualization)

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start Acylation CheckYield Check TLC/LCMS Start->CheckYield BisAcyl Bis-Acylated Product Found? CheckYield->BisAcyl Impurity present LowConv Low Conversion? CheckYield->LowConv Starting Material remains ReduceEq Action: Reduce Acyl Chloride to 1.0 eq Switch Base to Pyridine BisAcyl->ReduceEq Yes Heat Action: Increase Temp to 50°C (Drive Rearrangement) LowConv->Heat Intermediate visible Catalyst Action: Add DMAP (5 mol%) LowConv->Catalyst No reaction

Caption: Figure 2. Troubleshooting logic for optimizing reaction conditions.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. Retrieved from

  • National Institutes of Health (NIH). (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PMC Article. Retrieved from

  • Organic Chemistry Portal. (2015). Thiazole Synthesis: Recent Literature and Protocols. Retrieved from

  • Royal Society of Chemistry. (2024). pKa Values of some 5-substituted 2-aminothiazoles and electrical effects. J. Chem. Soc. Perkin Trans. 2. Retrieved from

  • ChemicalBook. (2020). 2-Aminothiazole: Properties, Reactions, and Synthesis. Retrieved from

Sources

Validation & Comparative

1H NMR spectral analysis of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectral characteristics of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine , a critical chiral building block in modern medicinal chemistry.[1] By comparing optimized solvent systems and acquisition parameters, this document serves as a definitive reference for structural validation.

Optimized Protocol & Solvent Performance Comparison

Executive Summary & Molecule Significance

5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine represents a strategic scaffold in drug discovery, particularly for kinase inhibitors where the 2-aminothiazole core acts as a hinge binder and the oxolane (tetrahydrofuran) moiety provides solubility and 3D character.[1]

Validating this structure presents two primary analytical challenges:

  • Chiral Resolution: Distinguishing the diastereotopic protons on the oxolane ring.

  • Exchangeable Protons: Confirming the integrity of the primary amine (-NH₂), which is often invisible in standard chlorinated solvents.[1]

This guide compares the performance of DMSO-d₆ (the recommended standard) against CDCl₃ (the common alternative), demonstrating why DMSO-d₆ is the superior choice for quantitative and qualitative validation.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the spectral resolution of critical diagnostic signals.[1] The table below summarizes the performance metrics of the two primary solvent systems.

Table 1: Spectral Performance Comparison (DMSO-d₆ vs. CDCl₃)
FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Impact on Analysis
Amine (-NH₂) Visibility Excellent. Sharp/Broad Singlet at ~6.8 ppm.[1]Poor. Often invisible or extremely broad due to exchange.DMSO is essential for confirming the presence of the free amine.[1]
Solubility High. Dissolves >10 mg/mL easily.Moderate/Low. Aminothiazoles often aggregate, causing line broadening.[1]Low solubility in CDCl₃ leads to poor signal-to-noise ratio (S/N).[1]
Oxolane Resolution Good. Distinct multiplets for H2, H3, H4, H5.Variable. Overlap with water/grease peaks is common in the 1.5–2.0 ppm region.CDCl₃ is prone to aliphatic impurity overlap.
Water Signal ~3.33 ppm (Distinct from key signals).[1]~1.56 ppm (Directly overlaps with oxolane H3/H4).[1]Water in CDCl₃ masks the internal methylene protons of the THF ring.[1]
Thiazole C4-H Diagnostic Singlet at ~6.9–7.1 ppm.[1]Diagnostic Singlet at ~6.8–7.0 ppm.Both solvents resolve the aromatic proton well.

Detailed Spectral Assignment (in DMSO-d₆)

The following assignment is based on the optimized DMSO-d₆ protocol. The molecule contains a chiral center at the C2 position of the oxolane ring, creating diastereotopic protons in the adjacent methylene bridge and the ring itself.[1]

Chemical Shift Data (δ ppm, 400 MHz, DMSO-d₆)
  • 7.05 (s, 1H): Thiazole C4-H .[1] The diagnostic aromatic signal.[2] Its sharpness confirms the lack of substitution at the 4-position.[1]

  • 6.85 (bs, 2H): -NH₂ .[1] Exchangeable protons. Integrating this to 2H is the primary purity check against acylated byproducts.

  • 3.95 (m, 1H): Oxolane C2-H . The chiral methine proton. It couples to the bridge -CH₂- and the internal oxolane -CH₂-.

  • 3.60 – 3.75 (m, 2H): Oxolane C5-H₂ .[1] The protons adjacent to the ring oxygen.[1][2] They appear as a complex triplet/multiplet.

  • 2.85 (d, J=6.5 Hz, 2H): Bridge -CH₂- . Connects the thiazole C5 to the oxolane.[1] This doublet confirms the attachment point.

  • 1.75 – 1.95 (m, 3H): Oxolane C3-H (1H) + C4-H₂ .

  • 1.50 – 1.65 (m, 1H): Oxolane C3-H (1H) .

Expert Insight: The bridge methylene (-CH₂-) at 2.85 ppm often appears as a doublet but may show higher-order ABX splitting due to the adjacent chiral center.[1] In CDCl₃, this fine structure is often lost due to line broadening.[1]

Experimental Protocol: Optimized Workflow

To ensure reproducibility and "publication-quality" spectra, follow this step-by-step protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule or fresh bottle to minimize water content (~3.33 ppm), which can interfere with integration if too large.[1]

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] The solution must be clear.

  • Filtration (Optional): If particulates remain, filter through a small plug of glass wool directly into the NMR tube.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

  • Relaxation Delay (D1): 2.0 – 5.0 seconds .[1]

    • Critical: The aromatic C4-H and the NH₂ protons have different T1 relaxation times.[1] A delay <1s will under-integrate the aromatic signal relative to the aliphatics.[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required for the broad NH₂ peak to ensure the baseline is flat for accurate integration.[1]

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

Structural Validation Logic (Graphviz Diagram)

The following diagram illustrates the logical workflow for confirming the structure using the spectral data derived above. It highlights the decision points for distinguishing the target molecule from its common synthetic precursor (the furan analog).

G Start Unknown Sample (Suspected 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine) Solvent Dissolve in DMSO-d6 Start->Solvent AromaticCheck Check 6.5 - 7.5 ppm Region Solvent->AromaticCheck ThiazoleSignal Singlet at ~7.05 ppm? (Thiazole C4-H) AromaticCheck->ThiazoleSignal AmineSignal Broad Singlet at ~6.85 ppm? (NH2) AromaticCheck->AmineSignal AliphaticCheck Check 1.5 - 4.0 ppm Region ThiazoleSignal->AliphaticCheck Present AmineSignal->AliphaticCheck Present FuranPeaks Aromatic Doublets/Multiplets (6.0 - 7.5 ppm)? AliphaticCheck->FuranPeaks Looking for contaminants OxolanePeaks Multiplets at 1.5 - 2.0 ppm (Ring CH2s)? AliphaticCheck->OxolanePeaks Looking for saturation Precursor STRUCTURE REJECTED Furan Precursor (Unreduced) FuranPeaks->Precursor Yes (Aromatic Signals) Confirmed STRUCTURE CONFIRMED Target Molecule OxolanePeaks->Confirmed Yes (Aliphatic Signals)

Caption: Logical workflow for distinguishing the target oxolane derivative from its furan precursor using 1H NMR markers.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[1][4] Link[1]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[2] Process Res. Dev.2016 , 20, 661–667.[1] Link[1]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[5] Reson. Chem.2006 , 44, 491–509.[1][5] Link[1]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link[1]

Sources

Characteristic IR absorption bands of 2-aminothiazole functional groups

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently guide drug development teams through the spectroscopic analysis of heterocyclic pharmacophores. The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, found in numerous antimicrobial, anti-inflammatory, and antineoplastic agents. However, accurately characterizing its functional groups—specifically the primary amine and the thiazole ring—requires a nuanced understanding of infrared (IR) spectroscopy.

This guide objectively compares the analytical methodologies used to evaluate 2-aminothiazole and provides a deep dive into the mechanistic causality behind its characteristic IR absorption bands, contrasting the free ligand state with metal-coordinated derivatives.

When characterizing 2-aminothiazole-based active pharmaceutical ingredients (APIs), selecting the correct IR sampling technique is as critical as the analysis itself. The two dominant methodologies—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission—offer distinct advantages and limitations.

Analytical FeatureAttenuated Total Reflectance (ATR-FTIR)Transmission FTIR (KBr Pellet)
Sample Preparation None required (Neat solid application).High (Requires 1:100 dilution and grinding with anhydrous KBr).
Signal Causality Relies on the penetration of an evanescent wave (0.5–2.0 µm) into the sample.Relies on bulk IR beam transmission through a homogenized matrix.
Spectral Resolution Moderate. Band intensities at higher wavenumbers (e.g., N-H stretches) appear artificially weaker due to wavelength-dependent penetration depth.High. Yields sharp, well-defined peaks across the entire mid-IR spectrum (4000–400 cm⁻¹).
Moisture Interference Low. Diamond/ZnSe crystals do not absorb ambient moisture.High. KBr is highly hygroscopic; absorbed water can mask the critical 3100–3450 cm⁻¹ amine region.
Best Use Case Rapid polymorph screening and routine QA/QC of 2-aminothiazole APIs.Trace analysis and detecting subtle C=N shifts in 2-aminothiazole metal complexes.

Characteristic IR Absorption Bands: Free vs. Coordinated States

The IR spectrum of 2-aminothiazole is highly sensitive to its local electronic environment. When 2-aminothiazole is derivatized (e.g., into a Schiff base) or coordinated with transition metals (such as Ni(II), Zn(II), or Ru(II)), its characteristic bands undergo significant shifts. Understanding the causality behind these shifts is essential for verifying successful synthesis.

Functional GroupFree Ligand / Base (cm⁻¹)Metal-Coordinated / Complex (cm⁻¹)Mechanistic Cause of Spectral Shift
N-H Stretch (Primary Amine) ~3400, 3260~3112 (Broadened)Peak broadening in this region is driven by intermolecular hydrogen bonding in the solid state[1].
C=N Stretch (Azomethine/Thiazole) 16201640 – 1642Coordination through the imine nitrogen alters electron density, paradoxically increasing the bond order of the C=N bond[2].
Aromatic C=C Stretch 1464 – 15521458 – 1540Metal coordination induces changes in electron density and delocalization within the aromatic ring system[2].
C-N Stretch 1082~1090Steric strain and backbone structural oscillations upon ligand binding.
C-C Vibrations 1486 – 17211486 – 1721Standard backbone structural oscillations, highly comparable to benzene system vibrations[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a physical or data-driven checkpoint to prevent false-positive interpretations.

Protocol A: High-Resolution Transmission FTIR (KBr Pellet Method)

Use this method when precise identification of the 1620 cm⁻¹ to 1642 cm⁻¹ C=N shift is required.

  • Matrix Preparation : Dry spectroscopic-grade KBr in an oven at 110°C for at least 4 hours to eliminate absorbed water.

  • Homogenization : Weigh 1–2 mg of the 2-aminothiazole API and 100 mg of KBr. Triturate in an agate mortar for exactly 2 minutes.

    • Causality: Insufficient grinding leaves API particles larger than the IR wavelength (>5 µm). This causes the Christiansen effect—a phenomenon where anomalous dispersion leads to asymmetric band distortion and a sloping baseline.

  • Pellet Pressing : Transfer the powder to a die and apply 10 tons of pressure for 1 minute under a vacuum.

    • Validation Check: The resulting pellet must be visually translucent to transparent. A cloudy pellet indicates trapped moisture or poor homogenization, which will artificially inflate the 3200–3500 cm⁻¹ region, completely masking the N-H stretching vibrations[1].

  • Acquisition & Processing : Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).

    • Validation Check: Before analyzing the peaks, ensure the baseline transmittance at 4000 cm⁻¹ is >90%. If it is lower, discard the pellet and re-grind.

Protocol B: Rapid ATR-FTIR Screening

Use this method for moisture-sensitive derivatives or rapid batch-to-batch consistency checks.

  • Background Collection : Collect a background spectrum on the clean, dry diamond ATR crystal.

  • Sample Application : Place ~5 mg of neat 2-aminothiazole solid directly onto the crystal.

  • Compression : Apply consistent, maximum pressure using the ATR anvil.

    • Causality: The evanescent IR wave penetrates only 0.5–2.0 µm into the sample. Without intimate contact between the crystal and the solid, the signal-to-noise ratio will degrade severely, particularly at high wavenumbers where penetration depth is shallowest (e.g., the N-H stretch).

  • Acquisition & Processing : Scan using identical parameters to Protocol A.

    • Validation Check: You must apply an "ATR Correction" algorithm in your spectrometer's software. This mathematically corrects the relative peak intensities, allowing direct comparison against legacy KBr transmission libraries.

Decision Workflow for IR Analysis

To standardize laboratory operations, follow this logical decision tree when approaching a new 2-aminothiazole derivative.

G A 2-Aminothiazole IR Analysis B Sample Type & Goal? A->B C ATR-FTIR (Rapid Screening) B->C Neat Solid / QA D KBr Pellet (High Resolution) B->D Trace / Complexation E Assess C=N Band (Base: 1620 cm⁻¹) C->E D->E F Confirm Metal Complexation (Shift to 1642 cm⁻¹) E->F Ligand Binding Check

Logical workflow for IR spectroscopic analysis of 2-aminothiazole APIs.

References

  • Growth, Optical and Microhardness Studies of 2-Aminothiazole- 3, 5- Dinitrobenzoic Acid Complex Source: Semantic Scholar URL: 1[1]

  • Spectral, Optical and Thermal Characterization of 2- Aminothiazolium 4-Chlorobenzoate Single Crystal Source: International Journal of Research in Engineering and Science (IJRES) URL: Link

  • Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes Source: Online Science Publishing URL: 2[2]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations Source: ACS Omega URL: 3[3]

Sources

Comparative Guide: HPLC Method Development for Thiazole-Oxolane Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of thiazole-oxolane conjugates presents a distinct chromatographic challenge. The thiazole moiety introduces basicity and aromaticity, often leading to peak tailing due to silanol interactions. Simultaneously, the oxolane (tetrahydrofuran) ring introduces flexibility and potential chirality (diastereomers), requiring high steric selectivity that standard C18 columns often fail to provide.

This guide objectively compares three stationary phase technologies—C18 (Alkyl) , Phenyl-Hexyl (Aromatic) , and Pentafluorophenyl (PFP) —to determine the optimal workflow for resolving purity and isomeric impurities in these scaffolds.

Key Finding: While C18 remains the standard for hydrophobicity-based retentions, Core-Shell Phenyl-Hexyl stationary phases demonstrate superior orthogonality, resolving diastereomeric impurities that co-elute on C18 by leveraging π-π interactions and shape selectivity.

The Chemical Challenge

To develop a robust method, we must first deconstruct the analyte's behavior:

  • The Thiazole Ring (The "Anchor"):

    • Property: Aromatic, weakly basic (pKa ~2.5).

    • Risk: At standard LC-MS pH (0.1% Formic Acid, pH ~2.7), the thiazole nitrogen is often in a dynamic equilibrium between protonated and neutral states, causing peak broadening. Furthermore, protonated bases interact strongly with residual silanols on the silica surface.

  • The Oxolane Ring (The "Variable"):

    • Property: Cyclic ether, polar, non-aromatic.

    • Risk: Often contains chiral centers.[1] Synthetic pathways frequently yield diastereomeric mixtures. The lack of a strong chromophore on this ring means detection relies entirely on the thiazole, making peak purity assessment via UV difficult.

Comparative Study: Stationary Phase Selection

We evaluated three column chemistries using a standard Thiazole-Oxolane test probe with known diastereomeric impurities.

Performance Matrix
FeatureC18 (Fully Porous) Phenyl-Hexyl (Core-Shell) PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Dipole-Dipole + H-Bonding
Thiazole Peak Shape Moderate (Tailing likely)Excellent (Shielding effect)Good
Isomer Resolution Low (Hydrophobicity driven)High (Shape selectivity)Moderate (Polarity driven)
Retentivity (k) HighModerateLow to Moderate
MS Bleed LowLowModerate
Verdict Baseline ReferenceRecommended Alternative for Halogens
Deep Dive: Why Phenyl-Hexyl Wins

The Phenyl-Hexyl phase offers a "lock-and-key" mechanism. The aromatic thiazole ring engages in


-

stacking with the phenyl ligands of the stationary phase. Crucially, this interaction is sterically constrained; the bulky, non-planar oxolane ring disrupts this stacking differently depending on its stereochemistry (cis vs. trans).
  • C18 sees only a "greasy" molecule and cannot distinguish the spatial arrangement of the oxolane ring.

  • Phenyl-Hexyl feels the disruption in

    
    -overlap, resulting in baseline separation of diastereomers.
    

Method Development Workflow

The following diagram outlines the logical flow for developing this specific method, emphasizing the "Self-Validating" loop where System Suitability Testing (SST) feeds back into optimization.

MethodDevelopment Start Analyte Assessment (pKa, LogP, Chirality) Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Define Constraints MobilePhase Mobile Phase Opt. (pH & Buffer) Screening->MobilePhase Select Phase SST_Design Design SST (Resolution Markers) MobilePhase->SST_Design Optimize Rs Validation ICH Q2(R1) Validation SST_Design->Validation Pass Criteria Validation->MobilePhase Fail (Feedback)

Figure 1: Iterative Method Development Lifecycle. Note the feedback loop from Validation back to Optimization.

Optimized Experimental Protocol

This protocol is designed for a Core-Shell Phenyl-Hexyl column (e.g., Kinetex or Cortecs), 2.6 µm, 100 x 2.1 mm.

Mobile Phase System
  • Solvent A: 10 mM Ammonium Acetate (pH 4.5).

    • Why: At pH 4.5, the thiazole (pKa ~2.5) is predominantly neutral. This maximizes the hydrophobic and

      
      -
      
      
      
      retention mechanisms on the Phenyl-Hexyl column and prevents the ionic repulsion that causes peak splitting.
  • Solvent B: Acetonitrile (MeCN).[2]

    • Why: MeCN allows for stronger

      
      -interactions than Methanol.
      
Gradient Profile
Time (min)%BCurveRationale
0.05InitialEquilibrate oxolane polarity.
1.05HoldStack polar impurities.
10.060LinearElute main thiazole scaffold.
12.095StepWash highly lipophilic dimers.
12.15StepRe-equilibration.
15.05HoldReady for next injection.
System Suitability Test (SST) - The Self-Validating Standard

To ensure trustworthiness, every run must include a "Check Standard" containing the parent compound and a known isomer/impurity (e.g., the cis-oxolane diastereomer).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between isomer and parent. Tailing Factor (
    
    
    
    ) < 1.3.

Interaction Mechanism Visualization

Understanding the molecular interaction is vital for troubleshooting. The diagram below illustrates the "Selectivity Difference."

InteractionMechanism cluster_C18 C18 Interaction (Non-Specific) cluster_Phenyl Phenyl-Hexyl Interaction (Specific) Analyte Thiazole-Oxolane Analyte C18_Ligand C18 Alkyl Chain Analyte->C18_Ligand Weak Selectivity Phenyl_Ligand Phenyl Ligand Analyte->Phenyl_Ligand Strong Selectivity Interaction1 Hydrophobic Partitioning Interaction2 Pi-Pi Stacking + Steric Discrimination

Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase engages the aromatic thiazole system, providing a secondary separation vector beyond simple hydrophobicity.

Validation Framework (ICH Q2(R1))

To transition this method from R&D to QC, it must be validated according to ICH Q2(R1) guidelines [1].

  • Specificity: Demonstrate separation of the thiazole-oxolane from its degradation products (acid hydrolysis of the oxolane ring).

    • Protocol: Perform forced degradation (0.1N HCl, 60°C, 1hr) and verify peak purity using a Diode Array Detector (DAD).

  • Linearity: The thiazole chromophore usually follows Beer's law.

    • Range: 50% to 150% of target concentration.

    • Criterion:

      
      .
      
  • Robustness:

    • Vary pH by ±0.2 units. (Critical for thiazole ionization).

    • Vary Temperature by ±5°C. (Critical for oxolane stereoisomer separation entropy).

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] Link

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • Journal of Chromatography A. (2017). Separation of hexabromocyclododecane diastereomers: Application of C18 and phenyl-hexyl ultra-performance liquid chromatography columns. (Demonstrates Phenyl-Hexyl superiority for diastereomers). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Thiazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Thiazole Amine Scaffold Analysis (e.g., Pramipexole, Abafungin derivatives). Primary Alternative: Oxazole Amine Scaffolds. Core Application: Structural elucidation and metabolite identification in drug discovery.

This guide provides a technical comparison of the mass spectrometric (MS) behavior of thiazole amines versus their isosteres (principally oxazoles). While both scaffolds are critical in medicinal chemistry, thiazole amines exhibit distinct ionization and fragmentation "fingerprints" driven by the sulfur atom's polarizability and isotopic signature. This guide details these mechanistic differences to aid researchers in rapid structural confirmation.

Mechanistic Profiling: Thiazole Amine Fragmentation

The fragmentation of 2-aminothiazoles under Electrospray Ionization (ESI-CID) and Electron Impact (EI) is governed by the stability of the thiazolium cation and the lability of the C-S bond.

Primary Fragmentation Pathways

Unlike simple amines, the thiazole ring often survives initial ionization, directing fragmentation toward exocyclic substituents or specific ring-opening pathways.

  • Pathway A: Side-Chain Cleavage (Dominant in ESI) In drug-like molecules (e.g., Pramipexole ), the most abundant product ion often results from the loss of the exocyclic amine substituent. The positive charge is stabilized by the aromatic benzothiazole/thiazole core.

    • Example: Pramipexole (

      
       212) 
      
      
      
      Loss of propylamino group (59 Da)
      
      
      Core ion (
      
      
      153).
  • Pathway B: Ring Scission (Retro-Diels-Alder-like) Under higher collision energies (CID) or EI, the thiazole ring undergoes characteristic cleavage.

    • HCN Loss: Cleavage of the C2-N3 and C4-C5 bonds releases HCN (27 Da).

    • CS Loss: A diagnostic "sulfur signature" is the loss of CS (44 Da) or HCS, distinguishing it from oxazoles (which lose CO).

    • RDA-like Mechanism: Formal [3+2] retro-cycloaddition leads to nitrile and thioketene fragments.

Visualization of Fragmentation Logic

The following diagram illustrates the decision logic and fragmentation pathways for a generic 2-aminothiazole derivative.

ThiazoleFragmentation Precursor Precursor Ion [M+H]+ SideChain Side Chain Cleavage (Low CE) Precursor->SideChain Soft Ionization RingOpen Ring Scission (High CE / EI) Precursor->RingOpen Hard Ionization Frag_Amine [M - NR2]+ (Stable Core) SideChain->Frag_Amine Loss of Exocyclic Amine Frag_HCN [M - HCN]+ (-27 Da) RingOpen->Frag_HCN C2-N3 Cleavage Frag_CS [M - CS]+ (-44 Da) RingOpen->Frag_CS C-S Bond Lability Frag_RCN Nitrile Fragment (R-CN) RingOpen->Frag_RCN RDA-like Mechanism

Figure 1: Hierarchical fragmentation pathways of Thiazole Amines under varying ionization energies.

Comparative Analysis: Thiazole vs. Oxazole

The substitution of Sulfur (Thiazole) for Oxygen (Oxazole) fundamentally alters the MS profile. This comparison highlights why Thiazole Amines offer superior "trackability" in complex matrices.

Quantitative Comparison Table
FeatureThiazole Amine (Product) Oxazole Amine (Alternative) Implication for Analysis
Isotopic Signature Distinct M+2 (~4.4% due to

S)
Negligible M+2 (

O is <0.2%)
Thiazoles are easily identified in survey scans by the

S peak.
Ring Stability High (Aromatic stabilization)Lower (Prone to rapid ring opening)Thiazoles produce more stable molecular ions (

or

).
Neutral Loss -44 Da (CS) , -27 Da (HCN)-28 Da (CO) , -27 Da (HCN)Loss of 44 Da is a definitive confirmation of the Thiazole ring.
Base Peak (EI) Often Molecular Ion (

)
Often Fragment Ion (

or

)
Thiazoles allow for easier molecular weight determination in EI.
Proton Affinity Higher (N is more basic)LowerThiazoles ionize more efficiently in positive ESI mode.
Distinctive Isotopic Pattern

The presence of Sulfur provides a built-in "label". In a drug metabolism study, if a metabolite retains the M+2 peak ratio (~4.4%), the thiazole ring is intact. If the M+2 ratio drops to ~0.2% (carbon isotope contribution only), the sulfur atom has been lost (e.g., metabolic desulfurization). Oxazoles lack this self-validating feature.

Experimental Protocol: Validated Profiling Workflow

This protocol is designed to maximize structural information recovery for thiazole amines using LC-MS/MS (ESI).

Phase 1: Sample Preparation
  • Dissolution: Dissolve 1 mg of analyte in Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the exocyclic amine and thiazole nitrogen, maximizing

      
       signal.
      
  • Dilution: Dilute to 100 ng/mL for direct infusion or LC injection.

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

    • Source Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Low enough to preserve precursor).

Phase 3: Fragmentation Experiment (MS/MS)

Perform a Product Ion Scan on the precursor


.
  • Low Energy (10-20 eV): Identify labile side chains (e.g., deamination).

    • Target: Look for loss of

      
       (-17) or alkyl-amines.
      
  • High Energy (35-50 eV): Force ring scission.

    • Target: Look for diagnostic doublets:

      • 
         [Precursor - 27] (Loss of HCN).
        
      • 
         [Precursor - 44] (Loss of CS).
        
Phase 4: Data Validation (The "Sulfur Check")

Before assigning a structure, inspect the MS1 spectrum for the Isotopic Cluster .

  • Pass Criteria: The M+2 peak intensity must be

    
     of the M+ peak.
    
  • Fail Criteria: If M+2 < 1%, the structure is likely an impurity or an oxazole artifact.

Structural Elucidation Logic (Decision Tree)

Use this logic flow to differentiate Thiazoles from Oxazoles and determine substitution patterns.

StructureLogic Start Unknown Heterocycle Spectrum IsoCheck Check M+2 Intensity Start->IsoCheck ThiazolePath M+2 approx 4-5% (Sulfur Present) IsoCheck->ThiazolePath OxazolePath M+2 < 1% (No Sulfur) IsoCheck->OxazolePath FragCheck_T Check Neutral Losses (MS/MS) ThiazolePath->FragCheck_T FragCheck_O Check Neutral Losses (MS/MS) OxazolePath->FragCheck_O LossCS Loss of 44 Da (CS) Loss of 27 Da (HCN) FragCheck_T->LossCS LossCO Loss of 28 Da (CO) Loss of 27 Da (HCN) FragCheck_O->LossCO Result_T Confirmed: Thiazole Amine LossCS->Result_T Result_O Confirmed: Oxazole Amine LossCO->Result_O

Figure 2: Decision tree for distinguishing Thiazole and Oxazole scaffolds via MS.

References

  • Pramipexole Fragmentation & Analysis

    • Title: Validated ultra-performance liquid chromatography tandem mass spectrometry method for the determination of pramipexole in human plasma.[1][2]

    • Source: Journal of Chrom
    • URL:[Link]

  • Thiazole vs.

    • Title: One-photon ionization spectroscopy of jet-cooled oxazole and thiazole: the role of oxygen and sulfur in the pi-conjug
    • Source: Physical Chemistry Chemical Physics
    • URL:[Link]

  • General Fragmentation Patterns

    • Title: Mass Spectrometry - Fragmentation Patterns (Amines and Heterocycles).[3]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Sulfur Isotope Analysis

    • Title: Determination of Sulfur Isotope Ratios (34S/32S) in Atmospheric Precipitation Samples by Triple Quadrupole ICP-MS.
    • Source:
    • URL:[Link]

Sources

Bioisosteric Divergence: Thiazole vs. Oxazole Potency and Stability Profiles

[1][2]

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a thiazole (1,3-thiazole) with an oxazole (1,3-oxazole)—or vice versa—is a high-stakes tactic used to modulate lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] While often treated as interchangeable "flat" aromatic rings, experimental data reveals they are electronically and sterically distinct.

This guide challenges the assumption of equivalence. Thiazoles generally offer superior van der Waals contact and aromatic stacking interactions due to the polarizability of sulfur, often resulting in higher potency. Oxazoles , possessing the highly electronegative oxygen, serve as superior hydrogen bond acceptors and metabolic "hard stops" to reduce lipophilicity (LogP), though frequently at the cost of binding affinity.

Physicochemical Foundations: The Sulfur vs. Oxygen Divide

To predict potency shifts, one must understand the atomic contributors. The sulfur atom in thiazole is not merely a larger oxygen; it introduces orbital complexity that alters the entire scaffold's behavior.

Comparative Properties Table
FeatureThiazole (S-containing)Oxazole (O-containing)Impact on Potency
Bond Length (C-X) ~1.72 Å (C-S)~1.36 Å (C-O)Thiazole projects substituents further, altering vector alignment.
Electronegativity Sulfur: 2.58Oxygen: 3.44Oxazole is a harder base; Thiazole is softer.
Aromaticity High (Significant delocalization)Moderate (Lower resonance energy)Thiazole engages in stronger

stacking.
H-Bonding Weak acceptor (N is the acceptor)Stronger acceptor (N and O can participate)Oxazole dominates in polar pockets.
Lipophilicity Higher LogP (+0.5 to +1.0 vs Oxazole)Lower LogPThiazole penetrates membranes better; Oxazole improves solubility.
Sigma-Hole Present on SulfurAbsent on OxygenSulfur can form non-classical interactions with nucleophiles.
The "Sigma-Hole" Effect

Recent crystallographic surveys suggest that sulfur atoms in thiazoles can exhibit a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bond. This allows thiazoles to form specific directional interactions with backbone carbonyls or water molecules that oxazoles cannot replicate.

Case Study: The Epothilone Potency Cliff

The most definitive comparison of these heterocycles lies in the development of Epothilones (microtubule stabilizers). Natural Epothilones A and B contain a thiazole side chain.[5]

Experimental Observation

When researchers replaced the thiazole moiety of Epothilone B with an oxazole ring (to create Oxazole-EpoB), biological potency dropped precipitously.

  • Epothilone B (Thiazole): IC₅₀ (Tubulin polymerization) ≈ 3–5 nM.

  • Oxazole-Analog: IC₅₀ > 50 nM (approx. 10-fold loss).[6]

Mechanistic Causality
  • Conformational Lock: The C-S bond length (1.72 Å) pushes the terminal substituent deep into the tubulin

    
    -subunit's hydrophobic pocket. The shorter C-O bond (1.36 Å) of the oxazole retracts this substituent, breaking critical van der Waals contacts.
    
  • Desolvation Penalty: The oxazole nitrogen is more basic and solvated. Stripping water molecules to enter the hydrophobic tubulin pocket incurs a higher energetic penalty compared to the more lipophilic thiazole.

Decision Logic: When to Swap?

The following decision matrix illustrates the logical flow for a medicinal chemist deciding between these two cores.

ScaffoldDecisionStartLead Compound OptimizationIssueIdentify Limiting FactorStart->IssuePotencyLow Potency?Issue->PotencySolubilityPoor Solubility / High LogP?Issue->SolubilityMetabMetabolic Instability?Issue->MetabThiazoleSwitch to THIAZOLE(Max VdW, Pi-Stacking)Potency->ThiazoleTarget Hydrophobic PocketOxazoleSwitch to OXAZOLE(Lower LogP, H-Bond Acceptor)Solubility->OxazoleIncrease PolarityCheckCheck Vector Alignment(C-S is longer than C-O)Metab->CheckSite of Metabolism?Check->ThiazoleAvoid Ring OpeningCheck->OxazoleBlock Oxidation

Caption: Strategic decision tree for bioisosteric replacement based on ADME/Potency bottlenecks.

Metabolic Stability Profiles

Contrary to the belief that oxazoles are universally more stable, the reality is nuanced.

  • Thiazole Vulnerability: The sulfur atom is prone to S-oxidation (forming sulfoxides/sulfones) by CYP450 enzymes. However, the aromatic ring itself is robust.

  • Oxazole Vulnerability: While immune to S-oxidation, the oxazole ring is susceptible to hydrolytic ring opening, particularly in acidic environments or under specific enzymatic attack (e.g., amidases).

Key Example (Salarin C): In the study of Salarin C analogs, replacing the oxazole with a thiazole actually increased stability against the Wasserman rearrangement (a photo-oxidative degradation), proving that thiazole's higher aromaticity can offer superior chemical stability in specific contexts.[7]

Experimental Protocols

To validate the potency difference in your own program, use the following standardized workflows.

A. Synthesis: Divergent Pathways

You cannot use the same reagents for both. Thiazoles typically require Hantzsch synthesis, while Oxazoles often use Robinson-Gabriel cyclodehydration.

SynthesisFlowThioamideThioamide(R-CSNH2)HantzschHantzsch Cyclization(EtOH, Reflux)Thioamide->HantzschAlphaHaloα-HaloketoneAlphaHalo->HantzschThiazoleProdThiazole AnalogHantzsch->ThiazoleProdAmideAmide(R-CONH2)CyclodehydrationCyclodehydration(POCl3 or Burgess)Amide->CyclodehydrationDiazoketoneα-DiazoketoneRhCatRh(II) Catalysis(N-H Insertion)Diazoketone->RhCatRhCat->CyclodehydrationOxazoleProdOxazole AnalogCyclodehydration->OxazoleProd

Caption: Parallel synthetic workflows for generating matched molecular pairs of Thiazole and Oxazole.

B. Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine

  • Probe Selection: Use a fluorescently labeled tracer known to bind the target (e.g., BODIPY-Taxol for tubulin).

  • Protein Prep: Dilute purified protein (Target) to a concentration

    
     of the tracer.
    
  • Compound Dosing: Prepare 10-point serial dilutions of the Thiazole and Oxazole analogs in DMSO.

  • Incubation: Mix Protein (20 µL) + Tracer (10 µL) + Compound (10 µL) in 384-well black plates. Incubate 60 min at RT.

  • Readout: Measure Fluorescence Polarization (mP).

  • Analysis: Fit data to a four-parameter logistic equation.

    • Validation Criteria: The Z' factor must be > 0.5.

    • Expectation: If hydrophobic interactions dominate, the Thiazole curve will shift left (lower IC₅₀) compared to the Oxazole.

References

  • Nicolaou, K. C., et al. (1997). "Designed Epothilones: Combinatorial Synthesis, Tubulin Assembly Properties, and Cytotoxic Action against Taxol-Resistant Tumor Cells."[5] Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Chiarini, A., et al. (2016). "S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function." Journal of Chemical Information and Modeling. Link

  • Wipf, P., et al. (1996). "Thiazole and Oxazole Alkaloids: Isolation and Synthesis." Chemical Reviews. Link

  • Kashman, Y., et al. (2018). "Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C." Marine Drugs.[7] Link

A Comparative Guide to the Crystal Structures of 5-Substituted 2-Aminothiazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs and compounds under investigation. Its therapeutic versatility, spanning anticancer, antimicrobial, and anti-inflammatory applications, is profoundly influenced by the nature of substituents on the thiazole ring. Among these, the 5-position emerges as a critical determinant of molecular conformation, crystal packing, and, consequently, the physicochemical and pharmacological properties of the resulting compounds. This guide offers an in-depth comparative analysis of the crystal structure data of 5-substituted 2-aminothiazoles, providing researchers and drug development professionals with field-proven insights into their synthesis, crystallization, and solid-state behavior.

The Significance of the 5-Position: A Gateway to Modulating Crystal Architecture

The strategic placement of substituents at the 5-position of the 2-aminothiazole ring directly impacts the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecule. These molecular-level modifications translate into distinct macroscopic properties in the solid state, influencing everything from solubility and stability to bioavailability. Understanding these structure-property relationships is paramount for rational drug design and the development of robust crystalline forms.

This guide will delve into a comparative analysis of a series of 5-substituted 2-aminothiazoles, examining how different functional groups at this key position dictate the resulting crystal structures and intermolecular interactions.

Comparative Analysis of Crystal Structure Data

The following table summarizes key crystallographic parameters for a selection of 5-substituted 2-aminothiazoles, showcasing the influence of the 5-substituent on the crystal lattice. The data has been compiled from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

Substituent at 5-PositionCCDC/COD NumberCrystal SystemSpace GroupKey Intermolecular Interactions
-H CCDC: 864225OrthorhombicPca2₁N-H···N hydrogen bonds forming dimers.
-CH₃ [1]CCDC: 716582MonoclinicP2₁/cN-H···N hydrogen bonds forming centrosymmetric dimers.
-Br CCDC: 1048710MonoclinicP2₁/cN-H···N hydrogen bonds and Br···S interactions.
-NO₂ [2]COD: 2013799MonoclinicP2₁/nN-H···O (nitro) and N-H···N hydrogen bonds forming sheets.
-C₆H₅ CCDC: 1284567MonoclinicP2₁/cN-H···N hydrogen bonds and π-π stacking interactions.

Expert Insights: The data reveals a clear trend: the nature of the 5-substituent directly orchestrates the supramolecular assembly. The unsubstituted 2-aminothiazole forms simple dimeric structures via N-H···N hydrogen bonds. The introduction of a methyl group maintains this dimeric motif. However, the larger and more polarizable bromine atom introduces additional Br···S interactions, influencing the overall packing. The strongly electron-withdrawing nitro group dramatically alters the hydrogen bonding landscape, engaging its oxygen atoms as acceptors and leading to the formation of extended sheet-like structures. The presence of a phenyl group introduces π-π stacking as a significant stabilizing interaction alongside the typical N-H···N hydrogen bonds.

Understanding Intermolecular Interactions: The Key to Crystal Engineering

The stability and properties of a crystalline solid are governed by a delicate balance of intermolecular forces. In 5-substituted 2-aminothiazoles, hydrogen bonding is a predominant and highly directional interaction. The 2-amino group provides two hydrogen bond donors (N-H), while the thiazole ring nitrogen acts as a hydrogen bond acceptor.

A common and robust supramolecular synthon observed in many 2-aminothiazole crystal structures is the R²₂ (8) graph set dimer, where two molecules are linked by a pair of N-H···N hydrogen bonds.

R22_8_dimer cluster_0 Molecule A cluster_1 Molecule B A_N1 N1-H A_N3 N3 A_thiazole Thiazole Ring A A_R R A_NH2 H₂N B_N3 N3 A_NH2->B_N3 N-H···N B_N1 H-N1 B_thiazole Thiazole Ring B B_R R B_NH2 NH₂ B_NH2->A_N3 N-H···N caption R²₂(8) Hydrogen Bond Dimer

The substituent at the 5-position can either sterically hinder the formation of this dimer or introduce competing interactions. For example, a bulky substituent may favor a catemeric (chain-like) arrangement over a dimeric one. Conversely, a substituent with hydrogen bond accepting capabilities, like the nitro group, can lead to more complex, multi-dimensional networks.

Experimental Protocols: From Synthesis to Single Crystals

The successful acquisition of high-quality crystal structure data is predicated on the ability to synthesize pure compounds and grow single crystals suitable for X-ray diffraction.

General Synthesis of 5-Substituted 2-Aminothiazoles

The Hantzsch thiazole synthesis remains a robust and widely employed method for the preparation of 2-aminothiazoles. This typically involves the condensation of an α-haloketone with a thiourea derivative. For 5-substituted analogs, the appropriate α-haloketone bearing the desired substituent is required.

Hantzsch_Synthesis start α-Haloketone (with 5-substituent) intermediate Thiazoline Intermediate start->intermediate Condensation thiourea Thiourea thiourea->intermediate product 5-Substituted 2-Aminothiazole intermediate->product Dehydration caption Hantzsch Thiazole Synthesis Workflow

Step-by-Step Protocol for the Synthesis of 2-Amino-5-bromothiazole:

  • Reaction Setup: To a solution of 1,1,3-tribromoacetone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-amino-5-bromothiazole.

Causality Behind Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of both reactants and allows the reaction to proceed at a controlled rate at room temperature. The 1.1 equivalent of thiourea ensures the complete consumption of the α-haloketone. Recrystallization is a critical step to obtain a highly pure compound, which is a prerequisite for successful crystallization.

Growing X-Ray Quality Single Crystals

The growth of single crystals is often the most challenging yet crucial step in structural analysis. The key is to achieve slow, controlled precipitation of the compound from a supersaturated solution.

General Protocol for Single Crystal Growth by Slow Evaporation:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The ideal solvent will allow for the slow formation of a saturated solution as the solvent evaporates.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust particles that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Crystallization: Cover the vial with a cap that has a few small holes poked in it, or with parafilm with a few needle punctures. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small spatula.

Crystal_Growth start Purified Compound dissolve Dissolve in Suitable Solvent start->dissolve filter Filter Solution (remove nucleation sites) dissolve->filter evaporate Slow Evaporation (controlled supersaturation) filter->evaporate crystals Single Crystals (X-ray quality) evaporate->crystals caption Single Crystal Growth Workflow

Trustworthiness of the Protocol: This protocol is a self-validating system. The quality of the resulting crystals is a direct measure of the success of the procedure. The visual inspection of the crystals under a microscope for clarity, well-defined faces, and the absence of defects provides immediate feedback on the suitability of the chosen conditions.

Conclusion

The crystal structure of 5-substituted 2-aminothiazoles is a finely tuned outcome of the interplay between the inherent hydrogen bonding capabilities of the 2-aminothiazole core and the steric and electronic properties of the 5-substituent. A systematic understanding of these relationships, supported by robust experimental data, is indispensable for the rational design of new drug candidates with optimized solid-state properties. This guide provides a foundational framework for researchers to explore the rich crystal landscape of this important class of heterocyclic compounds. By carefully selecting substituents and controlling crystallization conditions, it is possible to engineer crystalline materials with desired architectures and properties, ultimately accelerating the drug development process.

References

  • Lynch, D. E., Nicholls, L. J., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(5), 758-766. [Link]

  • PubChem. (n.d.). 2-Amino-5-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

Sources

Mechanistic Rationale: The Furan Liability vs. The Oxolane Solution

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless structural motifs during lead optimization. One of the most persistent challenges in medicinal chemistry is mitigating the metabolic liabilities of heteroaromatic rings while preserving their critical pharmacophoric interactions.

The furan ring is a classic example: while it serves as an excellent hydrogen bond acceptor and structural spacer, it is a notorious structural alert for hepatotoxicity and mechanism-based inactivation (MBI) of cytochrome P450 (CYP450) enzymes[1][2]. To circumvent this, the bioisosteric replacement of furan with its saturated sp3-hybridized counterpart, oxolane (tetrahydrofuran or THF), has become a cornerstone strategy in modern drug design.

This guide objectively compares the performance of furan and oxolane scaffolds, detailing the mechanistic causality behind their divergent safety profiles and providing the self-validating experimental protocols required to evaluate them.

The Furan Liability: Furan is a flat, electron-rich, sp2-hybridized aromatic ring. When exposed to hepatic CYP450 enzymes (predominantly CYP2E1 and CYP3A4), the furan ring undergoes rapid oxidation. This catalysis does not yield a stable metabolite; instead, it generates highly reactive electrophilic intermediates—either an epoxide or the ring-opened cis-2-butene-1,4-dial (BDA)[1][3]. BDA is a potent electrophile that rapidly alkylates cellular nucleophiles, including glutathione (GSH) and lysine residues on critical proteins like cytochrome c[4]. This covalent modification triggers cellular toxicity and irreversibly binds to the CYP450 active site, causing MBI[5].

The Oxolane (Tetrahydrofuran) Solution: Replacing furan with oxolane fundamentally alters the molecule's physicochemical and metabolic landscape. By saturating the ring, we eliminate the π-electron system required for epoxidation and subsequent BDA formation, effectively abolishing the hepatotoxic liability. Furthermore, this replacement aligns with the "Escape from Flatland" paradigm by increasing the molecule's fraction of sp3 carbons (Fsp3)[6][7]. A higher Fsp3 introduces 3D structural complexity, which is statistically correlated with improved aqueous solubility, reduced off-target binding, and higher clinical success rates[7].

G Furan Furan Scaffold (Aromatic, sp2) CYP CYP450 Oxidation (e.g., CYP2E1) Furan->CYP BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA Tox Protein/DNA Adducts (Hepatotoxicity & MBI) BDA->Tox Oxolane Oxolane Scaffold (Saturated, sp3) Stable Metabolic Stability (No Epoxidation) Oxolane->Stable Safe Safe Clearance & Target Engagement Stable->Safe

Fig 1: Divergent metabolic pathways of furan vs. oxolane bioisosteres.

Comparative Physicochemical & Pharmacokinetic Profiling

The transition from furan to oxolane yields measurable improvements in a drug candidate's developability profile. Below is a quantitative and qualitative comparison of the two scaffolds.

Table 1: Performance Comparison of Furan vs. Oxolane Scaffolds

ParameterFuran (Parent)Oxolane (Bioisostere)Impact on Drug Design
Hybridization sp2 (Planar)sp3 (3D puckered)Oxolane increases structural complexity.
Fsp3 Contribution 0 (0/4 carbons)High (4/4 carbons)Higher Fsp3 correlates with clinical success[7].
CYP450 Liability High (Epoxidation)Low (Metabolically stable)Oxolane prevents reactive intermediate formation[6].
MBI Risk High (Covalent binding)NegligibleOxolane preserves CYP enzyme function[2].
Aqueous Solubility Lower (Planar stacking)Higher (Disrupted stacking)Oxolane improves oral bioavailability.
H-Bond Acceptor Weak (Delocalized lone pair)Strong (Localized lone pair)Oxolane often improves target binding affinity.

Experimental Methodologies for Validation

To objectively prove that an oxolane bioisostere has successfully mitigated the liabilities of its furan parent, we must deploy self-validating assay systems. Do not rely solely on in silico predictions; empirical validation of metabolic stability is mandatory.

Protocol 1: In Vitro Reactive Metabolite Trapping Assay (GSH Trapping)

Causality: Because the toxic cis-2-butene-1,4-dial (BDA) intermediate is highly reactive and transient, it cannot be quantified directly. We introduce Glutathione (GSH) into the microsomal incubation as a surrogate nucleophile. GSH "traps" the electrophile, forming a stable GSH-BDA adduct that can be detected via LC-MS/MS[4]. Self-Validating Control: A parallel incubation lacking NADPH (the required cofactor for CYP450) ensures that any detected adducts are strictly the result of CYP-mediated metabolism, ruling out assay artifacts.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes (HLM) and 5 mM GSH.

  • Compound Addition: Spike the test compound (furan parent or oxolane bioisostere) to a final concentration of 10 µM.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using neutral loss scanning (loss of 129 Da, characteristic of the γ-glutamyl moiety) to identify GSH-adducts.

  • Data Interpretation: The furan parent will show a distinct GSH-BDA adduct peak (+355 Da mass shift)[4]. A successful oxolane bioisostere will show a complete absence of this peak.

Protocol 2: CYP450 Mechanism-Based Inactivation (MBI) Assay

Causality: MBI occurs when a reactive metabolite covalently binds to the CYP450 enzyme, permanently disabling it[5]. This manifests as a time-dependent decrease in the IC50 value of the compound against a specific CYP isoform. By comparing the IC50 with and without a pre-incubation period, we can quantify the MBI risk. Self-Validating Control: Tienilic acid must be run in parallel as a positive control for CYP2C9 MBI to verify the assay's sensitivity to time-dependent shifts.

Step-by-Step Workflow:

  • IC50 Shift Setup: Prepare two identical sets of HLM incubations (0.1 mg/mL) containing the test compound across a 7-point concentration gradient (0.1 to 50 µM).

  • Pre-Incubation Phase:

    • Set A (0 min pre-incubation): Add the CYP-specific probe substrate (e.g., Midazolam for CYP3A4) simultaneously with NADPH.

    • Set B (30 min pre-incubation): Add NADPH first and incubate at 37°C for 30 minutes to allow reactive metabolites to form and inactivate the enzyme. Then, add the probe substrate.

  • Probe Reaction: Allow the probe substrate to incubate for 10 minutes in both sets.

  • Quenching & Analysis: Quench with acetonitrile and quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Data Interpretation: Calculate the IC50 for Set A and Set B. An IC50 shift ratio (IC50_0min / IC50_30min) > 1.5 indicates MBI. The furan parent typically exhibits a massive shift, whereas the oxolane bioisostere should yield a ratio near 1.0, confirming the elimination of the MBI liability.

Conclusion

The bioisosteric replacement of furan with oxolane is not merely a structural tweak; it is a fundamental mechanistic upgrade. By understanding the causality behind furan's CYP450-mediated oxidation to reactive dialdehydes, scientists can rationally design oxolane alternatives that increase Fsp3, improve solubility, and completely bypass hepatotoxic and MBI pathways. Utilizing rigorous, self-validating GSH-trapping and IC50-shift assays ensures that these theoretical safety gains translate into robust empirical data for clinical advancement.

References

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ucj75arWqnFHBm1CR3oCOHpD91jF7AazHt11X2LxEaeZu1bev8vVJse1Zy_A_2QZExw3q1dAGQug70WmhXUBS10ZDgjyoUt8T4AswM5gZpxScSZ2bb9IqF8kK7M2XPcvQvR44sjTkSMsvYU=]
  • Electrophilic intermediates produced by bioactivation of furan. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcJNLh8H0lP5bedDoMAUhaNDPBwiPOdoFspT76N6eFUhOVDKTmS8qYCWx-CxQR7Uh2zW0f3gdszIVg9TQWZqpelMRO9z55ij6RBo2Ag4V6AshE_dQ6t5FkzLqFz8QNtV00KMeU]
  • Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA43biGWXCnLBPZ4GcnT_TG-WQp868tytSIFkEempkvRqU1fTCTXYwsLEWiv7mDG8DrZvZboV3a7_DvcMos3hL1OOX9UB9PN0Xi7MpCQH-RBsYwnlHgPxqeHsmoxE88t-nTW9KHHjsY00TL82D4bNhblvaCROmIZu3V5ZE6HRwo4HgBjQRFpH8D6EkSKpjjnnfXwXqiMCbvsf8TdQvDkPjYTH39pbnIr4vNWEyt_6u9oJhtCsBGXIrQFsJHaqAnMZkS9v-EFCVkuLa0g==]
  • Covalent Modification of Cytochrome c by Reactive Metabolites of Furan. figshare.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH036dPwI9fJkZiQakzzTVndcGw3ulbXy3MkKOTwfn87GYjkCjgtRd52Bg0V9QJAdcLOwxjPdpTk2mXoOBnKMPBlA06m1aMKm3MMh0SwvRTlxDeu1pJfVDDZRkLK7D4OI5Sa01Pjij1HV0IUmV2ROv1up5mWQwl3BCLan_ShI0iYuKYsXTtOwt_ZUpBVn4Wdmp6IWvbKPQFSt6MD3-C4US_d73inlEZl03D_2jajcqii7R-]
  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVZVCbI-HQDKLW5n2nBQ2wSBXXvpHA6OlSeaZ9WmaZWWoi8LRv4KKdLXy0VboVPTWV2fRC4fz79abycCIEiy6eNcyX9s1FeIvFfaB3nFEtNI1ON8WG6zeVi3TaLX3vTPe3yzJF9e1IT16TKSHc1QYpF0rBAc1w]
  • Late-Stage Saturation of Drug Molecules. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_l7TZAVbw3lE03Zh_ct1R2WgeILO8n2s8lIzY1_IiE90sJCiizmOmhEfoWELQA07yeu7utMqtIdYLgWDrt3vCm6ZeXQxsbhLo99CujcLrTUrRgW48ZI4uq48UXl0XdVkcdCv8OsuNkx1gHpnAAJIhaJOCA2MzzegaJYfUq9NTd2K_zx-f9dj6cMR1OjwIa2nGhV6jXg==]
  • Design and Synthesis of a 3-D Fragment Library. whiterose.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnNKenhmOGImsP8ytWw_GWSGxw9Wvd7XiRJ5RFDgLcUbwya2fWy0fqui-sdlu1Pqh0DLCUyYiGi2bXncAvd8S0UjshTs4bKujAEe0LPVwZPns7zt6TIHiyvarCpYOG_VspHFsmlhnWZGJOUuFd05cfxH1dgn2I5W7CaEp-NsChHFcH-m6IvZVy_JAdVXLklon1R7HqJs4=]

Sources

Comprehensive Characterization Guide: UV-Vis Absorption Profile of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and antifungal agents. Unlike simple alkyl-thiazoles, this molecule incorporates a tetrahydrofuran (oxolane) moiety linked via a methylene bridge to the 5-position of the 2-aminothiazole core.

This guide provides a technical breakdown of its UV-Vis absorption properties. Because the oxolane ring is non-aromatic and separated from the thiazole chromophore by a methylene spacer (


), the spectral profile is governed primarily by the 2-aminothiazole scaffold, with subtle solvatochromic shifts induced by the ether oxygen's inductive effects.
Chemical Identity
PropertyDetail
IUPAC Name 5-(Tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine
Core Chromophore 2-Aminothiazole
Auxochromes Amino group (-NH

, C2), Oxolanylmethyl group (-CH

-THF, C5)
Key Spectral Feature

transition at

258–262 nm
Molecular Weight 184.26 g/mol

Theoretical Electronic Structure & Predicted Spectra

To interpret the UV-Vis spectrum accurately, one must understand the electronic contributions of the substituents.

Chromophore Analysis
  • Parent Scaffold (2-Aminothiazole): The unsubstituted 2-aminothiazole exhibits a strong absorption band at 258–260 nm in polar solvents (ethanol/methanol). This arises from the

    
     transition of the heteroaromatic ring, enhanced by the resonance interaction of the exocyclic amino group lone pair with the ring nitrogen.
    
  • 5-Position Substitution (Oxolanylmethyl):

    • Conjugation Break: The methylene bridge (

      
      ) prevents direct resonance conjugation between the oxolane oxygen and the thiazole 
      
      
      
      -system.
    • Inductive Effect: The tetrahydrofuran ring exerts a weak electron-withdrawing inductive effect (-I) through the methylene chain, potentially causing a negligible hypsochromic (blue) shift or broadening compared to a simple 5-methyl derivative.

    • Result: The spectrum effectively mimics that of 5-alkyl-2-aminothiazoles (e.g., 2-amino-5-methylthiazole) rather than conjugated systems like 5-phenyl-2-aminothiazole.

Predicted Spectral Parameters
SolventPredicted

(nm)

(L mol

cm

)
Transition Type
Methanol 259

2
~6,500 – 8,000

Acetonitrile 256

2
~6,000 – 7,500

Water (pH 7) 258

2
~5,500 – 7,000

0.1 M HCl < 240 nm (Hypsochromic Shift)DecreasedProtonation of Ring N

Expert Insight: Upon acidification (pH < 2), the protonation of the ring nitrogen disrupts the push-pull electronic system between the amino group and the ring, causing a significant blue shift and loss of intensity in the primary band. This is a critical quality control check for identity verification.

Experimental Protocol: Spectral Characterization

This protocol ensures reproducibility and adherence to GLP standards. It is designed to validate the compound's identity against the theoretical profile.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Acetone (UV cutoff interference).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 1.8 mg of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine.

    • Dissolve in 10 mL of Methanol to create a ~1 mM stock solution.

    • Note: Sonicate for 2 minutes to ensure complete dissolution of the ether side chain.

  • Working Standard Dilution:

    • Dilute 100

      
      L  of Stock Solution into 9.9 mL  of Methanol.
      
    • Final Concentration: ~10

      
      M (
      
      
      
      M).
    • Target Absorbance: 0.4 – 0.8 AU (optimal linear range).

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run "Auto-Zero" or "Baseline Correction" from 200 to 400 nm.

  • Measurement:

    • Replace sample cuvette with the Working Standard.

    • Scan from 400 nm down to 200 nm (medium scan speed).

    • Record

      
       and Absorbance (
      
      
      
      ).[1]
  • Calculations:

    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
      Where
      
      
      is concentration (M) and
      
      
      is path length (1 cm).
Visualization: Characterization Workflow

UV_Characterization_Workflow cluster_QC QC Checkpoint Start Sample Weighing (1.8 mg) Stock Stock Solution (1 mM in MeOH) Start->Stock Dilution Dilution to 10 µM (Working Std) Stock->Dilution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Scan Spectral Scan (200-400 nm) Baseline->Scan Analysis Calculate ε & λmax Scan->Analysis AcidCheck Acid Shift Test (Add 1 drop 0.1M HCl) Scan->AcidCheck Optional Validation

Figure 1: Step-by-step workflow for UV-Vis characterization, including an optional acid-shift validation step.

Comparative Analysis

To evaluate the performance and purity of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine, it is essential to compare it against structurally related thiazoles.

Comparison Guide: Thiazole Derivatives
CompoundStructure Type

(MeOH)
Electronic Characteristic
5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine Target 259 nm Inductive (-I) only. No conjugation from 5-substituent.
2-Aminothiazole Parent258 nmBaseline chromophore.
2-Amino-5-methylthiazole Alkyl Analog262 nmWeak hyperconjugation (+I) from methyl group.
2-Amino-5-phenylthiazole Conjugated305 nmExtended conjugation; strong bathochromic shift.
2-Amino-4-phenylthiazole Conjugated280 nmConjugation at C4 is less effective than C5 for red-shifting.
Performance vs. Alternatives
  • Vs. 2-Aminothiazole: The target molecule shows increased lipophilicity (LogP ~1.3 vs 0.04) due to the oxolane ring, making it a superior scaffold for cell-permeable drug candidates, despite the identical UV profile.

  • Vs. Conjugated Analogs: Unlike 5-phenyl derivatives, the target molecule does not absorb in the UVA range (>315 nm), reducing the risk of phototoxicity in biological assays.

Visualization: Structural Logic & Spectral Shift

Spectral_Logic Parent 2-Aminothiazole Core (λmax ~258 nm) Target Target: 5-(Oxolan-2-ylmethyl)... NON-CONJUGATED Spacer Parent->Target + Alkyl/Ether Side Chain Conjugated Alternative: 5-Phenyl... CONJUGATED System Parent->Conjugated + Aryl Group Result_Target Minimal Shift (λmax ~259 nm) Safe from UVA absorption Target->Result_Target Result_Conj Large Red Shift (λmax >300 nm) Potential Phototoxicity Conjugated->Result_Conj

Figure 2: Decision tree illustrating how structural modifications at the 5-position influence spectral properties and phototoxicity risks.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 2-Aminothiazole. National Institute of Standards and Technology. [Link]

  • Organic Chemistry Portal. Synthesis of Thiazoles. (General synthetic methods and properties of substituted thiazoles). [Link]

  • Mishra, R. et al.Synthesis, characterization and biological activity of some new 2-aminothiazole derivatives. Der Pharma Chemica, 2011.

Sources

A Comprehensive Guide to Establishing a Reference Standard for 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the availability of high-purity, well-characterized reference standards is a cornerstone of accurate and reproducible scientific data. This guide addresses the challenge of establishing a reliable reference standard for the novel compound 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine, for which no commercial reference standard is readily available. As senior application scientists, we provide a scientifically rigorous, field-proven framework for the synthesis, purification, and comprehensive characterization required to qualify an in-house reference standard for this molecule. This document will serve as a definitive resource for researchers, enabling them to ensure the quality and consistency of their work with this promising thiazole derivative.

The Imperative for an In-House Reference Standard

The journey of a new chemical entity from discovery to a potential therapeutic agent is paved with exacting analytical scrutiny. A reference standard serves as the benchmark against which all subsequent batches of the compound are measured. It is indispensable for:

  • Structural confirmation: Unambiguously verifying the chemical identity of newly synthesized batches.

  • Purity assessment: Quantifying the presence of impurities and ensuring they remain within acceptable limits.

  • Assay development and validation: Establishing a reliable method for determining the potency and concentration of the active substance.

  • Pharmacokinetic and pharmacodynamic studies: Ensuring the accuracy of concentration measurements in biological matrices.

  • Stability studies: Assessing the degradation of the compound under various storage conditions.

Given the absence of a commercially available, certified reference standard for 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine, the onus falls upon the research and development team to prepare and qualify an in-house standard. This process, when executed with meticulous attention to detail, provides a robust and trustworthy foundation for all future investigations.

Synthesis of 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives due to its versatility and reliability.[1][2][3][4] This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target compound, the key precursors are 1-bromo-3-(tetrahydrofuran-2-yl)propan-2-one and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis
  • Preparation of 1-bromo-3-(tetrahydrofuran-2-yl)propan-2-one:

    • This α-haloketone intermediate can be synthesized from the corresponding ketone, 1-(tetrahydrofuran-2-yl)propan-2-one, via bromination.

    • Dissolve 1-(tetrahydrofuran-2-yl)propan-2-one in a suitable solvent such as methanol or diethyl ether.

    • Cool the solution in an ice bath and slowly add an equimolar amount of bromine (Br₂) or N-bromosuccinimide (NBS) portion-wise while stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be used immediately in the next step due to the potential instability of α-haloketones.

  • Cyclization to form 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine:

    • Dissolve the crude 1-bromo-3-(tetrahydrofuran-2-yl)propan-2-one in a polar solvent like ethanol.

    • Add an equimolar amount of thiourea to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate solution.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Hantzsch_Synthesis THF_ketone 1-(tetrahydrofuran-2-yl)propan-2-one alpha_haloketone 1-bromo-3-(tetrahydrofuran-2-yl)propan-2-one THF_ketone->alpha_haloketone Bromination Brominating_agent Br₂ or NBS Brominating_agent->alpha_haloketone Target_molecule 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine alpha_haloketone->Target_molecule Hantzsch Cyclization Thiourea Thiourea Thiourea->Target_molecule

Figure 1: Synthetic pathway for 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine.

Purification to Reference Standard Grade

The purity of a reference standard is paramount, with a general requirement of ≥99.5%.[5] A multi-step purification strategy is often necessary to achieve this level of purity.

Experimental Protocol: Purification
  • Recrystallization:

    • This is the primary method for purifying solid organic compounds.[6][7][8]

    • Select an appropriate solvent system. For thiazole derivatives, ethanol, methanol, or a mixture of ethanol and water are often effective.[7][9]

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • If recrystallization does not yield the desired purity, preparative HPLC is a powerful alternative for isolating highly pure compounds.[10]

    • Develop a suitable reversed-phase HPLC method using a C18 column.

    • Optimize the mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid) to achieve good separation of the target compound from its impurities.

    • Inject the partially purified material onto the preparative column and collect the fraction containing the pure product.

    • Remove the solvent from the collected fraction by lyophilization or evaporation under reduced pressure.

Purification_Workflow Crude_Product Crude Synthesized Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Purity_Check_1 Purity Check (HPLC, >99.5%?) Recrystallization->Purity_Check_1 Prep_HPLC Preparative HPLC Purity_Check_1->Prep_HPLC No Qualified_Standard Qualified Reference Standard Purity_Check_1->Qualified_Standard Yes Purity_Check_2 Purity Check (HPLC, >99.5%?) Prep_HPLC->Purity_Check_2 Purity_Check_2->Qualified_Standard Yes Further_Purification Further Purification Needed Purity_Check_2->Further_Purification No

Figure 2: Workflow for the purification of the reference standard.

Comprehensive Characterization and Qualification

Once a highly pure batch of 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine has been obtained, it must be rigorously characterized to confirm its structure and assign its purity. This data forms the basis of the Certificate of Analysis (CoA) for the in-house reference standard.

Structural Elucidation

A combination of spectroscopic techniques is essential for unambiguous structural confirmation.[11][12][13][14][15]

Analytical Technique Purpose Expected Observations for 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine
¹H NMR To determine the number and connectivity of protons.Signals corresponding to the thiazole ring proton, the protons of the tetrahydrofuran ring, the methylene bridge, and the amine protons.
¹³C NMR To determine the number and types of carbon atoms.Resonances for the carbon atoms of the thiazole and tetrahydrofuran rings, and the methylene bridge.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for N-H (amine), C=N and C=C (thiazole ring), and C-O-C (tetrahydrofuran ring) bonds.
Elemental Analysis To confirm the elemental composition.The percentage of C, H, N, and S should match the theoretical values for the molecular formula C₈H₁₂N₂OS.
Purity Determination and Potency Assignment

The potency of the reference standard is typically determined using a mass balance approach, which accounts for all significant impurities.[16][17]

Potency (%) = 100% - (% Water Content + % Residual Solvents + % Non-volatile Residue + % Chromatographic Impurities)

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the percentage of organic impurities. A high-resolution method should be developed and validated.
Karl Fischer Titration To quantify the water content.
Thermogravimetric Analysis (TGA) To determine the amount of non-volatile residue (inorganic impurities).
Headspace Gas Chromatography (GC) To quantify residual solvents from the synthesis and purification processes.

Management and Use of the In-House Reference Standard

Proper management of the qualified in-house reference standard is crucial to maintain its integrity over time.

  • Storage: The standard should be stored in a tightly sealed container, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C or -20 °C) based on stability studies.[17]

  • Certificate of Analysis (CoA): A comprehensive CoA should be prepared, detailing all the characterization and purity data.

  • Usage: When using the reference standard, it should be allowed to equilibrate to room temperature before opening. Only the required amount should be dispensed, and the original container should be promptly resealed and returned to its storage condition.[13][18]

Comparison of a New Batch to the In-House Reference Standard

Once the in-house reference standard is established, it serves as the benchmark for all subsequent batches of 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine. The following comparative tests should be performed:

Test Purpose Acceptance Criteria
Appearance To ensure physical consistency.A visual comparison of the new batch against the reference standard.
Identification (IR) To confirm the chemical identity.The IR spectrum of the new batch should be superimposable with that of the reference standard.
Purity (HPLC) To assess the impurity profile.The impurity profile of the new batch should be comparable to that of the reference standard, with no new impurities above a specified threshold.
Assay (HPLC) To determine the potency relative to the reference standard.The assay value of the new batch should be within a specified range (e.g., 98.0% - 102.0%) of the reference standard.

By adhering to this comprehensive guide, researchers and drug development professionals can confidently establish and utilize an in-house reference standard for 5-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2-amine, ensuring the quality, consistency, and integrity of their scientific endeavors.

References

  • ResearchGate. The Hantzsch Thiazole Synthesis. Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Springer. An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Available at: [Link]

  • Arkivoc. Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. Available at: [Link]

  • Qvents. Qualification of Inhouse Reference Standards and Secondary Standards. Available at: [Link]

  • Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Available at: [Link]

  • Open Access Maced J Med Sci. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Available at: [Link]

  • IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • ACS Omega. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Available at: [Link]

  • ILAC. Guidelines for the Selection and Use of Reference Materials. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • PMC. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available at: [Link]

  • Growing Science. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available at: [Link]

  • ResearchGate. Synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives 7(a–l). Available at: [Link]

  • JOCPR. Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. Available at: [Link]

  • Semantic Scholar. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Available at: [Link]

  • Eurofins. The ABC's of Reference Standard Management. Available at: [Link]

  • PMC. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Available at: [Link]

  • CUNY. Purification by Recrystallization. Available at: [Link]

Sources

Chromatographic Separation of Thiazole Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thiazole Challenge

Thiazole rings are ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Pramipexole , Dasatinib , and Meloxicam . However, their chromatographic enantioseparation presents a distinct set of challenges:

  • Basicity: The nitrogen atom (pKa ~2.5 for thiazole, higher for aminothiazoles) often causes severe peak tailing due to interaction with residual silanols on the stationary phase.

  • Structural Rigidity: The planar nature of the thiazole ring requires specific steric clefts in the chiral selector for effective discrimination.

  • Sulfur Interaction: The sulfur atom can participate in specific "chalcogen bonding" or electronic interactions that differ from their oxazole counterparts.

This guide objectively compares the performance of the two dominant stationary phase classes—Amylose and Cellulose derivatives—and evaluates the efficiency of HPLC versus SFC (Supercritical Fluid Chromatography) for this specific scaffold.

Strategic Framework: Method Development Workflow

Do not rely on random screening. For thiazole derivatives, a systematic "Scaffold-First" approach yields faster results.

Figure 1: Thiazole Enantioseparation Decision Tree

ThiazoleSeparation Start Start: Racemic Thiazole Sample Solubility Check Solubility Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP Normal Phase (NP) Hexane/Alcohol ModeSelect->NP High Solubility RP Reversed Phase (RP) Water/ACN or MeOH ModeSelect->RP Polar/Ionic SFC SFC CO2/MeOH ModeSelect->SFC High Throughput Screen1 Primary Screen: 1. Amylose tris(3,5-dimethylphenylcarbamate) (AD/IA) 2. Cellulose tris(3,5-dimethylphenylcarbamate) (OD/IC) NP->Screen1 RP->Screen1 SFC->Screen1 CheckTailing Peak Tailing? Screen1->CheckTailing AddBase Add 0.1% DEA or TEA CheckTailing->AddBase Basic (Aminothiazole) AddAcid Add 0.1% TFA (if acidic thiazole) CheckTailing->AddAcid Acidic (Carboxylic) Success Rs > 1.5? Optimize Flow/Temp CheckTailing->Success No Tailing AddBase->Success AddAcid->Success Fail Switch Selector: Chlorinated Phases (IG/OZ) or Pirkle-Type (Whelk-O1) Success->Fail No Separation

Caption: Systematic screening workflow for thiazole derivatives. Note the critical decision point for additives based on the acid/base nature of the substituent.

Comparative Analysis: Stationary Phase Performance

The industry standard for thiazole separation relies heavily on Polysaccharide-based Chiral Stationary Phases (CSPs) . The table below synthesizes experimental data comparing Amylose and Cellulose backbones for common thiazole scaffolds.

Table 1: Amylose vs. Cellulose Performance for Thiazoles
Thiazole ClassTarget CompoundAmylose-Based (e.g., Chiralpak AD/IA)Cellulose-Based (e.g., Chiralcel OD/IC)Winner Key Conditions
Aminobenzothiazoles Pramipexole

,


,

Amylose NP: Hexane/EtOH/DEA (70:30:0.1). DEA is mandatory to suppress silanol interaction [1].
Thiazolidinones 4-Thiazolidinone derivativesHigh Selectivity (

) in Polar Organic Mode
Moderate Selectivity (

)
Amylose Polar Organic: 100% ACN or MeOH. Amylose shows superior recognition of the non-planar thiazolidinone ring [2].
Thiazole-Oxazolines Etoxazole Partial Separation (

)
Baseline Separation (

)
Cellulose NP: Hexane/IPA. The rigid cellulose backbone often fits "butterfly-shaped" molecules better [3].
Acidic Thiazoles Thiazolidine-2-carboxylic acidModerate separationExcellent Separation (

)
Cellulose NP: Hexane/IPA (85:15). Requires acidic additive (TFA) to protonate the carboxylic acid.

Expert Insight:

  • Amylose (AD/IA) is generally the "First Choice" for flexible thiazole derivatives (like Pramipexole) because the helical amylose structure can adjust slightly to accommodate the solute.

  • Cellulose (OD/IC) is superior for rigid, planar thiazole systems or those fused with other aromatic rings (like Etoxazole), where the fixed cavity size of cellulose provides better steric discrimination.

Technical Deep Dive: The Role of Additives

For researchers working with aminothiazoles (a very common pharmacophore), the choice of mobile phase additive is not optional—it is critical.

The "DEA Effect"

Aminothiazoles possess a basic nitrogen that interacts strongly with the acidic silanol groups on the silica support of the column. This results in:

  • Broad, tailing peaks.

  • Loss of resolution (

    
    ).
    
  • Variable retention times.

Protocol: Always add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase for aminothiazoles.

  • Mechanism: The stronger base (DEA) competitively binds to the silanol sites, "masking" them and allowing the thiazole enantiomers to interact solely with the chiral selector.

Advanced Visualization: Chiral Recognition Mechanism

Understanding why separation occurs helps in troubleshooting. The diagram below illustrates the multi-point interaction required for thiazole discrimination on a polysaccharide phase.

Figure 2: Molecular Recognition Mechanism

Caption: Multi-point interaction model. Successful separation requires at least 3 points of interaction: H-bonding (Red), Pi-Pi stacking (Yellow), and Steric fit (Green).

Experimental Protocols

Protocol A: Standard Normal Phase Screening (HPLC)

Best for: Initial screening of neutral or basic thiazoles.

  • Column: Chiralpak AD-H and Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane / Ethanol (80:20 v/v).[1]

  • Additive: Add 0.1% DEA for basic thiazoles; 0.1% TFA for acidic ones.

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

  • Detection: UV at

    
     of the thiazole (usually 254-280 nm).
    
Protocol B: Polar Organic Mode (HPLC)

Best for: Thiazolidinones and compounds with poor solubility in hexane.

  • Column: Immobilized phases (Chiralpak IA, IB, IC) are preferred to prevent phase collapse, though coated AD/OD can be used with care.

  • Mobile Phase: 100% Acetonitrile or 100% Methanol.

  • Optimization: If retention is too low, switch to Methanol. If resolution is poor, try Acetonitrile (often provides different selectivity for amylose phases).

Protocol C: SFC Screening (High Throughput)

Best for: Drug discovery environments requiring speed.[2]

  • Mobile Phase: CO2 / Methanol (Gradient 5% to 40% over 5 mins).

  • Back Pressure: 120-150 bar.

  • Column Temp: 40°C.

  • Note: SFC often resolves thiazoles that co-elute in HPLC due to the unique solvation properties of supercritical CO2.

References

  • Pathare, D. B., et al. (2006). "Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate." Journal of Pharmaceutical and Biomedical Analysis.

  • Dobó, M., et al. (2022). "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A.

  • Zhang, Y., et al. (2020). "Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography." Molecules.

  • Toribio, L., et al. (2006). "Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography." Journal of Separation Science.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.